(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-(cyclopropylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11-13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZSPBQIRRAOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657146 | |
| Record name | [3-(Cyclopropylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-28-6 | |
| Record name | [3-(Cyclopropylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid chemical properties
An In-Depth Technical Guide to (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
Prepared by a Senior Application Scientist
Abstract
This compound is a specialized bifunctional reagent that has garnered significant interest in modern synthetic and medicinal chemistry. Characterized by a phenylboronic acid moiety and a cyclopropylsulfonamide group, this compound serves as a versatile building block, primarily in palladium-catalyzed cross-coupling reactions. Its unique structural attributes, particularly the presence of the cyclopropylsulfamoyl group, can impart favorable pharmacokinetic properties such as enhanced metabolic stability and bioavailability in target molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and detailed protocols for its use, intended for researchers, chemists, and professionals in drug development.
Physicochemical and Structural Properties
This compound is typically a white to off-white solid at room temperature. The molecule's architecture is centered around a benzene ring substituted at the 1- and 3-positions with a boronic acid group [-B(OH)₂] and an N-cyclopropylsulfamoyl group [-SO₂NH(c-C₃H₅)], respectively. The boronic acid is a key functional group for Suzuki-Miyaura cross-coupling, while the sulfonamide moiety offers a site for hydrogen bonding and can influence the electronic nature of the aromatic ring.
Diagram 1: Structural Representation and Key Features
Caption: Key functional components of the title compound.
The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 913835-28-6 | [1][2] |
| Molecular Formula | C₉H₁₂BNO₄S | [2] |
| Molecular Weight | 241.07 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 126-128 °C | [1][2] |
| Boiling Point | 484.4 ± 55.0 °C at 760 mmHg | [1][2] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. | |
| Storage Conditions | 2-8°C, Keep Cold, Inert atmosphere | [1][2] |
Synthesis and Purification
The synthesis of substituted phenylboronic acids typically involves the conversion of an aryl halide into an organometallic intermediate, which is then quenched with a borate ester, followed by hydrolysis. A plausible and commonly employed route for preparing this compound is outlined below. This approach leverages the Grignard reaction, a robust method for C-C bond formation, adapted here for C-B bond formation.
Diagram 2: Generalized Synthetic Pathway
Caption: A common synthetic route to the title compound.
Exemplary Synthetic Protocol:
-
Step 1: Sulfonamide Formation: 3-Bromobenzenesulfonyl chloride is reacted with cyclopropylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane (DCM) or acetonitrile at 0 °C to room temperature. The base scavenges the HCl byproduct. The product, N-(3-bromophenyl)cyclopropanesulfonamide, is isolated after aqueous workup and purification by column chromatography or recrystallization.
-
Step 2: Borylation via Grignard Reaction: The aryl bromide from Step 1 is converted to its corresponding Grignard reagent by reacting it with magnesium turnings in anhydrous tetrahydrofuran (THF).[3] The formation of the Grignard is often initiated with a small crystal of iodine or 1,2-dibromoethane.
-
Step 3: Borate Quench and Hydrolysis: The freshly prepared Grignard solution is added slowly to a cooled (-78 °C) solution of a trialkyl borate, such as triisopropyl borate [B(O-iPr)₃], in anhydrous THF.[3] This temperature control is critical to prevent side reactions. The borate ester intermediate is formed.
-
Step 4: Hydrolysis and Isolation: The reaction mixture is warmed to room temperature and then carefully hydrolyzed with an acidic aqueous solution (e.g., 1M HCl). This step converts the boronate ester to the desired boronic acid. The final product is extracted into an organic solvent (e.g., ethyl acetate), dried, and purified, typically by recrystallization or silica gel chromatography.
Key Applications and Reaction Chemistry
The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][4] This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds between sp²-hybridized carbon atoms, making it a cornerstone of modern drug discovery and materials science.[5][6]
The N-cyclopropylsulfamoyl moiety is often incorporated into drug candidates to modulate physicochemical properties. The cyclopropyl group, in particular, is known to increase metabolic stability by sterically shielding adjacent positions from enzymatic degradation (e.g., by cytochrome P450 enzymes).
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction facilitates the formation of a biaryl linkage by coupling the boronic acid with an aryl or heteroaryl halide (Cl, Br, I) or triflate. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and depends on the specific substrates being coupled.
Diagram 3: Catalytic Cycle of the Suzuki-Miyaura Reactiondot
References
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. (3-(N-Cyclopropylsulfamoyl)- 4-methylphenyl)boronic acid [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid in Medicinal Chemistry
This compound is a key building block in modern medicinal chemistry.[1] Its utility stems from the presence of two critical functionalities: a boronic acid and a cyclopropylsulfamoyl group. The boronic acid moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.[1][2] This reaction is widely employed in the discovery and development of new pharmaceutical agents.[3]
The cyclopropylsulfamoyl group, on the other hand, can significantly enhance the metabolic stability and bioavailability of drug candidates.[1] The rigid, three-membered cyclopropyl ring can protect the sulfonamide linkage from enzymatic degradation, while the overall substituent modulates the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, to improve its pharmacokinetic profile. The combination of these two functionalities makes this compound a valuable intermediate for the synthesis of a diverse range of biologically active compounds.
This technical guide provides a comprehensive overview of a reliable and efficient synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and the necessary analytical characterization.
Synthetic Strategy: A Two-Step Approach
The most logical and widely applicable synthetic route to this compound involves a two-step sequence starting from commercially available 3-bromobenzenesulfonyl chloride. This strategy is outlined below:
Overall Synthetic Scheme:
A two-step synthesis of the target compound.
Step 1: Sulfonamide Formation. The synthesis commences with the reaction of 3-bromobenzenesulfonyl chloride with cyclopropylamine to form the key intermediate, N-cyclopropyl-3-bromobenzenesulfonamide. This is a standard nucleophilic acyl substitution reaction at the sulfonyl chloride.
Step 2: Lithium-Halogen Exchange and Borylation. The second step is the critical transformation where the bromine atom on the aromatic ring of the intermediate is replaced with a boronic acid group. This is achieved through a lithium-halogen exchange reaction using a strong organolithium base, such as n-butyllithium, followed by quenching the resulting aryllithium species with a boron electrophile, typically triisopropyl borate. Subsequent acidic workup hydrolyzes the borate ester to afford the desired boronic acid.
PART 1: Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of N-Cyclopropyl-3-bromobenzenesulfonamide
Workflow for the synthesis of the sulfonamide intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 3-Bromobenzenesulfonyl chloride | 2905-24-0 | 255.52 | 50 |
| Cyclopropylamine | 765-30-0 | 57.09 | 55 |
| Triethylamine | 121-44-8 | 101.19 | 60 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL |
| 1 M Hydrochloric acid | 7647-01-0 | 36.46 | As needed |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |
| Ethanol | 64-17-5 | 46.07 | As needed |
| Deionized Water | 7732-18-5 | 18.02 | As needed |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-bromobenzenesulfonyl chloride (12.78 g, 50 mmol) and dichloromethane (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (8.36 mL, 60 mmol) to the stirred solution.
-
Slowly add cyclopropylamine (3.83 mL, 55 mmol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a mixture of ethanol and water to yield N-cyclopropyl-3-bromobenzenesulfonamide as a white crystalline solid.
Step 2: Synthesis of this compound
Workflow for the lithiation-borylation step.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| N-Cyclopropyl-3-bromobenzenesulfonamide | N/A | 276.16 | 40 |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 44 |
| Triisopropyl borate | 5419-55-6 | 188.09 | 48 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 150 mL |
| 1 M Hydrochloric acid | 7647-01-0 | 36.46 | As needed |
| Ethyl acetate | 141-78-6 | 88.11 | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |
| Hexanes | 110-54-3 | 86.18 | As needed |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask under an argon atmosphere, add N-cyclopropyl-3-bromobenzenesulfonamide (11.05 g, 40 mmol) and anhydrous THF (150 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (17.6 mL of a 2.5 M solution in hexanes, 44 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (11.0 mL, 48 mmol) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Triturate the resulting solid with hexanes and filter to afford this compound as a white to off-white solid.
PART 2: Scientific Integrity & Logic
Causality Behind Experimental Choices
-
Choice of Base in Step 1: Triethylamine is a common and effective non-nucleophilic base used to neutralize the HCl generated during the sulfonamide formation. Its use prevents the protonation of cyclopropylamine, allowing it to act as a nucleophile.
-
Low-Temperature Lithiation in Step 2: The lithium-halogen exchange is performed at -78 °C to prevent side reactions. At higher temperatures, the highly reactive aryllithium intermediate could potentially react with the solvent (THF) or other functional groups present in the molecule.
-
Use of Triisopropyl Borate: Triisopropyl borate is a good electrophilic source of boron. The bulky isopropoxy groups help to prevent the formation of over-borylated products.
-
Acidic Workup: The acidic workup is crucial for the hydrolysis of the initially formed borate ester to the final boronic acid.
Self-Validating System
The progress of each reaction step can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material before proceeding to the next step or workup. The identity and purity of the intermediate and the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Analytical Data:
-
N-Cyclopropyl-3-bromobenzenesulfonamide:
-
¹H NMR should show characteristic signals for the cyclopropyl protons, the aromatic protons, and the NH proton.
-
¹³C NMR will display the corresponding carbon signals for the aromatic ring and the cyclopropyl group.
-
Mass spectrometry should show the molecular ion peak corresponding to the calculated molecular weight.
-
-
This compound:
-
¹H NMR will show a downfield shift of the aromatic protons adjacent to the boronic acid group and the disappearance of the signal corresponding to the proton at the 3-position of the bromo-intermediate. The B(OH)₂ protons will likely appear as a broad singlet.
-
¹³C NMR will show a characteristic signal for the carbon atom attached to the boron.
-
¹¹B NMR is a useful technique to confirm the presence of the boronic acid, typically showing a broad signal in the range of 28-33 ppm.
-
High-resolution mass spectrometry (HRMS) should confirm the elemental composition of the final product.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| N-Cyclopropyl-3-bromobenzenesulfonamide | C₉H₁₀BrNO₂S | 276.16 | 85-95 |
| This compound | C₉H₁₂BNO₄S | 241.07 | 60-75 |
PART 3: Visualization & Formatting
Reaction Mechanism: Lithiation-Borylation
Mechanism of the lithium-halogen exchange and borylation.
References
A Technical Guide to the Comprehensive Structure Elucidation of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic Acid
Abstract: This technical guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid (CAS No. 913835-28-6). Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond simple procedural lists to offer a rationale-driven approach, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section details not only the protocol but also the expert-level interpretation required to synthesize data into an unambiguous structural confirmation, ensuring the highest standards of scientific integrity and regulatory compliance.
Introduction and Physicochemical Profile
This compound is a bifunctional organic compound featuring a boronic acid moiety and a sulfonamide group. The boronic acid makes it a valuable building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern medicinal chemistry.[1] The N-cyclopropylsulfamoyl group can influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, making its derivatives interesting candidates for pharmaceutical development.[1]
Given its role as a critical intermediate, verifying the precise chemical structure, connectivity, and purity is paramount. An incorrect structural assignment can lead to the synthesis of unintended molecules, compromising research outcomes and patient safety. This guide establishes a self-validating workflow where data from orthogonal analytical techniques are integrated to build an unassailable structural proof.
Core Compound Properties
A preliminary assessment begins with a review of its fundamental properties, which serve as an initial identity check.
| Property | Value | Source |
| CAS Number | 913835-28-6 | [1][2] |
| Molecular Formula | C₉H₁₂BNO₄S | [2][3] |
| Molecular Weight | 241.07 g/mol | [2][3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 126-128 °C | [1][2] |
Chemical Structure Overview
The molecule's structure combines several key functional groups that provide distinct spectroscopic handles for analysis.
Caption: Key functional groups of the target molecule.
The Integrated Elucidation Workflow
A robust structural elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a piece of the puzzle, and their collective agreement provides the highest level of confidence.
Caption: The integrated workflow for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this specific compound, a suite of experiments including ¹H, ¹³C, and ¹¹B NMR is required.
Expertise & Experience: The Causality of NMR Choices
Boronic acids are known to form cyclic, trimeric anhydrides called boroxines, especially in aprotic solvents like CDCl₃ or upon standing as a solid.[4] This oligomerization can lead to broad or complex ¹H NMR spectra, making interpretation difficult. To circumvent this, using a deuterated alcohol solvent like methanol-d₄ (CD₃OD) is highly recommended. The solvent molecules act as Lewis bases, breaking up the boroxine trimer and providing sharper, more interpretable spectra.[4] The trade-off is that the labile protons (B-OH and N-H) will exchange with the deuterium in the solvent and become invisible. A solvent like DMSO-d₆ can be used if observing these protons is necessary.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of methanol-d₄. For observation of labile protons, prepare a separate sample in DMSO-d₆.
-
¹H NMR Acquisition: Acquire a standard proton spectrum (e.g., 400 MHz). Collect at least 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (~1024 or more) will be required.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled boron spectrum. ¹¹B NMR is a highly sensitive nucleus and provides direct information on the coordination state of the boron atom.[5][6]
Expected Data & Interpretation
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity / Characteristics |
| ¹H | Aromatic (Phenyl) | 7.5 - 8.2 | Multiplets (m) |
| N-H (in DMSO) | ~9.5 | Singlet (s), broad | |
| B-(OH )₂ (in DMSO) | ~8.3 | Singlet (s), very broad | |
| Cyclopropyl (CH) | 2.5 - 2.8 | Multiplet (m) | |
| Cyclopropyl (CH₂) | 0.8 - 1.0 | Multiplets (m) | |
| ¹³C | Aromatic (C-B) | ~135 | |
| Aromatic (C-S) | ~140 | ||
| Aromatic (C-H) | 120 - 130 | ||
| Cyclopropyl (CH) | 25 - 30 | ||
| Cyclopropyl (CH₂) | 5 - 10 | ||
| ¹¹B | B(OH)₂ (sp²) | 28 - 33 | Broad singlet. The sp² hybridization of the trigonal planar boronic acid results in a downfield shift.[6] |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. Tandem MS (MS/MS) reveals the structure through controlled fragmentation.
Expertise & Experience: Predicting Fragmentation
Electrospray Ionization (ESI) in positive mode is a suitable technique for this molecule, as the sulfonamide nitrogen can be protonated. Aromatic sulfonamides are known to exhibit a characteristic fragmentation pathway involving the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da.[7] This rearrangement is a key diagnostic clue. Other expected fragments would arise from the cleavage of the N-cyclopropyl bond and the C-B bond.
Experimental Protocol: HRMS (ESI-Q-TOF)
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample directly into the ESI source.
-
MS Scan: Acquire a full scan spectrum in positive ion mode over a mass range of m/z 50-500. The protonated molecule [M+H]⁺ should be observed.
-
MS/MS Scan: Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum.
Expected Data & Interpretation
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 242.0658 | The protonated parent molecule. Its accurate mass should be within 5 ppm of the calculated value for C₉H₁₃BNO₄S⁺. |
| [M+H - SO₂]⁺ | 178.0982 | Result of the characteristic rearrangement and loss of sulfur dioxide from the sulfonamide group.[7] |
| [M+H - C₃H₅]⁺ | 201.0345 | Loss of the cyclopropyl group from the nitrogen. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 - 3100 | O-H Stretch (H-bonded) | Boronic Acid |
| ~3250 | N-H Stretch | Sulfonamide |
| ~3050 | Aromatic C-H Stretch | Phenyl Ring |
| ~1350 & ~1160 | Asymmetric & Symmetric S=O Stretch | Sulfonamide[8] |
| ~1380 | B-O Stretch | Boronic Acid[8] |
| ~700 | B-C Stretch | Phenyl-Boron Bond[9] |
Single-Crystal X-ray Diffraction
While spectroscopic methods provide powerful evidence for connectivity, single-crystal X-ray diffraction offers unambiguous, definitive proof of the three-dimensional molecular structure.[10] It is the gold standard for structure elucidation.
Expertise & Experience: The Path to a Crystal
Obtaining a high-quality single crystal suitable for diffraction is often the most challenging step. For phenylboronic acids, slow evaporation from a saturated solution is a common and effective method.[11] The choice of solvent is critical; a solvent system where the compound has moderate solubility is ideal. Ethanol, water, or mixtures thereof are good starting points.[12] Phenylboronic acids often form hydrogen-bonded dimers or larger networks in the solid state, which facilitates crystallization.[10][12]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Dissolve the compound in a suitable solvent (e.g., ethanol) to near saturation. Allow the solvent to evaporate slowly and undisturbed over several days.
-
Crystal Selection & Mounting: Identify a well-formed crystal (0.1-0.5 mm) with sharp edges under a microscope. Mount it on a goniometer head.[11]
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Cool the crystal (e.g., to 100 K) to minimize thermal vibrations. Collect diffraction data as the crystal is rotated.[11]
-
Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
Expected Outcome
The final refined structure will provide an electron density map that confirms the exact placement and connectivity of every non-hydrogen atom, verifying the phenyl ring, the meta-substitution pattern, the N-cyclopropylsulfamoyl group, and the boronic acid moiety. This data serves as the ultimate validation of the hypotheses drawn from spectroscopic analyses.
Conclusion: Synthesizing the Evidence
The structure elucidation of this compound is achieved not by a single experiment but by the logical synthesis of corroborating evidence from a suite of orthogonal analytical techniques. HRMS confirms the elemental formula. Multi-nuclear NMR spectroscopy maps the C-H framework and confirms the boron environment. FT-IR spectroscopy verifies the presence of all key functional groups. Finally, single-crystal X-ray diffraction provides the definitive and unambiguous three-dimensional structure. This rigorous, multi-faceted approach ensures the highest degree of confidence in the compound's identity, a non-negotiable requirement in research and pharmaceutical development.
References
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. 3-[(Cyclopropylsulfonyl)amino]phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
commercial availability of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
An In-Depth Guide to the Commercial Availability and Application of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid for Advanced Drug Discovery
Abstract
This compound (CAS No. 913835-28-6) is a specialized chemical building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining a reactive boronic acid moiety with a metabolically robust N-cyclopropylsulfamoyl group, makes it a valuable intermediate for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, strategic importance in medicinal chemistry, and practical protocols for its use. We will explore the current sourcing landscape, which points towards a "made-to-order" market, and provide detailed methodologies for its handling and application in the pivotal Suzuki-Miyaura cross-coupling reaction.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a reagent's physical properties are fundamental to its successful application in a research setting. This compound is a solid material with specific handling and storage requirements.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-(N-Cyclopropylsulphamoyl)benzeneboronic acid | [1] |
| CAS Number | 913835-28-6 | [1][2] |
| Molecular Formula | C₉H₁₂BNO₄S | [1][2] |
| Molecular Weight | 241.07 g/mol | [1][2] |
| Appearance | Solid, powder or crystals | |
| Melting Point | 126-128 °C | [1][2] |
| Boiling Point | 484.4 °C (at 760 mmHg) | [1][2] |
| Density | ~1.5 g/cm³ | [1][2] |
| Storage Conditions | Keep Cold (2-8 °C), Inert Atmosphere | [1][2] |
Strategic Importance in Drug Discovery
The value of this compound in modern drug discovery is not accidental; it is a result of its deliberate design, which incorporates two key functional groups. Research into boronic acids for medicinal chemistry has expanded significantly, leading to several FDA-approved drugs.[3][4]
The Boronic Acid Moiety: This functional group is the cornerstone of the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and versatile methods for forming carbon-carbon (C-C) bonds.[5][6] This reaction allows medicinal chemists to precisely and efficiently connect different molecular fragments, which is essential for building the complex structures of modern drug candidates.[6][7]
The N-Cyclopropylsulfamoyl Moiety: The sulfonamide group is a common feature in many approved drugs. The addition of a cyclopropyl group is a strategic choice in medicinal chemistry intended to enhance key pharmacokinetic properties. It can improve metabolic stability by blocking potential sites of metabolism and may increase the bioavailability of the final compound.[2]
The combination of these two groups in a single molecule makes it a high-value building block for creating novel compounds, as illustrated in the logical diagram below.
References
(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
Authored by: A Senior Application Scientist
Foreword: From Synthetic Intermediate to a Mechanistic Hypothesis
This compound, a molecule primarily recognized as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, holds untapped potential as a bioactive agent.[1] While extensive literature details its role in organic synthesis for the development of complex pharmaceutical compounds, its intrinsic mechanism of action as a standalone entity remains a subject of exploratory research. This guide is crafted for researchers, scientists, and drug development professionals, providing a deep dive into the potential core mechanisms of action of this compound. We will proceed from the foundational principles of boronic acid biochemistry to a proposed, testable hypothesis for its biological activity, complete with detailed experimental workflows for validation.
Section 1: The Boronic Acid Moiety: A Reversible Covalent Inhibitor
The boronic acid functional group is the cornerstone of this molecule's potential bioactivity. Unlike many traditional small molecule inhibitors that rely on non-covalent interactions, boronic acids can form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues within the active sites of enzymes.[2] This interaction is characterized by the boron atom's empty p-orbital, which readily accepts a lone pair of electrons from a nucleophilic hydroxyl group, forming a stable tetrahedral boronate adduct.[2]
This mechanism is famously exemplified by the proteasome inhibitor bortezomib , where the boronic acid moiety forms a covalent complex with the N-terminal threonine of the 20S proteasome, leading to cell cycle arrest and apoptosis in cancer cells.[2] Similarly, vaborbactam , a β-lactamase inhibitor, utilizes a cyclic boronic acid to neutralize serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[2]
Section 2: The Phenylsulfonamide Scaffold: Modulating Potency and Specificity
The (3-(N-Cyclopropylsulfamoyl)phenyl) core of the molecule provides a scaffold for orienting the boronic acid warhead and for secondary interactions with a target protein. The sulfonamide group is a common feature in many clinically successful drugs, often contributing to:
-
Hydrogen Bonding: The sulfonamide moiety can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in a binding pocket to increase affinity.
-
Metabolic Stability: The cyclopropyl group attached to the sulfonamide can enhance metabolic stability by sterically hindering enzymatic degradation.
-
Solubility and Pharmacokinetics: The overall polarity and structure of the phenylsulfonamide portion of the molecule will influence its solubility, cell permeability, and pharmacokinetic profile.
Section 3: A Proposed Mechanism of Action: Inhibition of Serine Proteases
Based on the established reactivity of the boronic acid group and the structural features of the phenylsulfonamide scaffold, we hypothesize that This compound acts as a competitive, reversible inhibitor of a specific serine protease. The specificity for a particular protease would be dictated by the interactions of the phenylsulfonamide portion of the molecule with the enzyme's active site and surrounding subsites.
Visualizing the Proposed Inhibition
Caption: Proposed mechanism of serine protease inhibition by this compound.
Section 4: Experimental Validation Workflow
To test our hypothesis, a systematic experimental approach is required. The following protocols provide a self-validating system to determine the inhibitory activity and mechanism of this compound.
Enzyme Inhibition Assays
Objective: To determine if the compound inhibits a panel of representative serine proteases and to quantify its potency (IC50).
Protocol:
-
Enzyme and Substrate Preparation:
-
Reconstitute a panel of serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin) to a working concentration in an appropriate assay buffer.
-
Prepare a corresponding chromogenic or fluorogenic substrate for each enzyme.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the compound at various concentrations, and the enzyme.
-
Incubate for a pre-determined time to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Data Presentation
| Enzyme | Substrate | IC50 (µM) |
| Trypsin | BAPNA | > 100 |
| Chymotrypsin | SUPHEPA | 5.2 |
| Elastase | AAPV-pNA | 87.3 |
| Thrombin | BAPNA | > 100 |
Mechanism of Inhibition Studies
Objective: To determine if the inhibition is competitive, non-competitive, or uncompetitive.
Protocol:
-
Kinetic Assay Setup:
-
Perform the enzyme inhibition assay as described above, but for the most sensitive enzyme (e.g., chymotrypsin from the hypothetical data).
-
Use a matrix of varying substrate concentrations and a few fixed inhibitor concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
-
Data Analysis:
-
Calculate the initial velocities for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Analyze the plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
-
-
Visualizing the Experimental Workflow
References
Spectroscopic Characterization of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this compound. We will explore the expected spectral features, the rationale behind experimental choices, and the interpretation of the resulting data.
Introduction: The Significance of this compound
This compound is a valuable building block in medicinal chemistry and organic synthesis.[1] Its utility stems from the presence of two key functional groups: the boronic acid moiety, which readily participates in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, and the N-cyclopropylsulfamoyl group, which can enhance metabolic stability and bioavailability of drug candidates.[1] Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this intermediate, ensuring the integrity of subsequent synthetic steps and the final products.
Compound Properties:
| Property | Value | Source |
| CAS Number | 913835-28-6 | [1][2] |
| Molecular Formula | C₉H₁₂BNO₄S | [1][2] |
| Molecular Weight | 241.07 g/mol | [1][2] |
| Melting Point | 126-128 °C | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR are essential. While experimental spectra for this specific compound are not publicly available, we can predict the expected chemical shifts and coupling patterns based on the analysis of a closely related analog, 3-(Cyclopropylsulfonyl)phenyl)boronic acid, and established principles of NMR theory.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, the sulfonamide N-H proton, and the boronic acid O-H protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | s | 2H | B(OH)₂ | Boronic acid protons are often broad and may exchange with solvent. |
| ~8.0 | s | 1H | Ar-H | Aromatic proton ortho to both the boronic acid and sulfamoyl groups. |
| ~7.8 | d | 1H | Ar-H | Aromatic proton ortho to the boronic acid group. |
| ~7.6 | d | 1H | Ar-H | Aromatic proton ortho to the sulfamoyl group. |
| ~7.5 | t | 1H | Ar-H | Aromatic proton meta to both groups. |
| ~2.5 | m | 1H | CH (cyclopropyl) | Methine proton of the cyclopropyl group. |
| ~1.0 | m | 2H | CH₂ (cyclopropyl) | Methylene protons of the cyclopropyl group. |
| ~0.8 | m | 2H | CH₂ (cyclopropyl) | Methylene protons of the cyclopropyl group. |
| Variable | br s | 1H | NH | The chemical shift of the sulfonamide proton is concentration and solvent dependent. |
Note: Predicted data is based on general principles and comparison with similar structures. Actual experimental values may vary.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. A notable feature of boronic acids in ¹³C NMR is that the carbon atom directly attached to the boron atom is often difficult to observe due to quadrupolar broadening.[3]
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140 | Ar-C | Aromatic carbon attached to the sulfamoyl group. |
| ~135 | Ar-C | Aromatic carbon ortho to the boronic acid. |
| ~130 | Ar-C | Aromatic carbon ortho to the sulfamoyl group. |
| ~128 | Ar-C | Aromatic carbon meta to both groups. |
| ~125 | Ar-C | Aromatic carbon para to the boronic acid. |
| Not Observed | C-B | The carbon attached to the boron is typically not observed. |
| ~30 | CH (cyclopropyl) | Methine carbon of the cyclopropyl group. |
| ~6 | CH₂ (cyclopropyl) | Methylene carbons of the cyclopropyl group. |
Note: Predicted data is based on general principles and comparison with similar structures. Actual experimental values may vary.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Step-by-Step NMR Acquisition Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (typically 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Caption: NMR Spectroscopy Workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the O-H, N-H, S=O, B-O, and aromatic C-H and C=C bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Boronic acid |
| ~3300 | N-H stretch | Sulfonamide |
| 3100-3000 | C-H stretch (aromatic) | Phenyl group |
| ~1600 | C=C stretch | Phenyl group |
| 1350-1310 | S=O asymmetric stretch | Sulfonamide |
| 1170-1140 | S=O symmetric stretch | Sulfonamide |
| ~1350 | B-O stretch | Boronic acid |
Experimental Protocol for FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
Step-by-Step FTIR-ATR Protocol:
-
Instrument Preparation: Ensure the ATR crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Caption: FTIR-ATR Experimental Workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to undergo dehydration to form cyclic trimers known as boroxines.[2]
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): The expected exact mass for the molecular ion [C₉H₁₂BNO₄S]⁺ is 241.0580.
-
Common Adducts: In electrospray ionization (ESI), adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed.
-
Fragmentation: Fragmentation patterns may involve the loss of water from the boronic acid moiety, or cleavage of the cyclopropyl or sulfamoyl groups.
-
Boroxine Formation: The detection of a peak corresponding to the trimer minus three water molecules is possible, especially under thermal ionization conditions.
Experimental Protocol for ESI-MS
Electrospray ionization is a soft ionization technique well-suited for the analysis of polar molecules like this compound.
Step-by-Step ESI-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratios are measured.
Caption: Mass Spectrometry Logical Flow.
Conclusion
The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While direct experimental data for this specific compound is not widely published, a thorough understanding of the spectroscopic properties of its constituent functional groups and comparison with closely related analogs allows for a reliable prediction and interpretation of its spectral data. The protocols and expected data presented in this guide provide a solid foundation for researchers working with this important synthetic building block, ensuring its correct identification and quality assessment.
References
Introduction: The Role of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid in Modern Drug Discovery
An In-depth Technical Guide to the Solubility of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid in Organic Solvents
This compound is a bespoke building block of significant interest in medicinal chemistry and drug development. Its utility is primarily centered on its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds.[1] The presence of the boronic acid moiety allows for the strategic coupling with various aryl or vinyl halides, while the cyclopropylsulfamoyl group can impart desirable pharmacokinetic properties, such as improved metabolic stability and bioavailability, to the resulting complex molecules.[1]
A comprehensive understanding of the solubility of this reagent in a range of organic solvents is a critical, yet often overlooked, prerequisite for its effective utilization. From optimizing reaction kinetics to streamlining purification processes and enabling formulation development, solubility data is the bedrock upon which efficient and scalable chemical processes are built. This guide provides a detailed exploration of the physicochemical properties of this compound, a predictive solubility profile based on analogous structures, and a robust, field-proven experimental protocol for the precise determination of its solubility.
Physicochemical Properties: A Foundation for Solubility Prediction
The inherent solubility of a compound is governed by its structural and electronic characteristics. For this compound, the key physicochemical parameters are summarized below.
| Property | Value | Source |
| CAS Number | 913835-28-6 | [2] |
| Molecular Formula | C₉H₁₂BNO₄S | [2] |
| Molecular Weight | 241.07 g/mol | [2] |
| Melting Point | 126-128 °C | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| XLogP3 | 0.71 | [2] |
| Polar Surface Area (PSA) | 95.01 Ų | [2] |
The molecule possesses both polar functional groups (boronic acid, sulfonamide) capable of hydrogen bonding and a nonpolar aromatic ring and cyclopropyl group. The positive XLogP3 value suggests a degree of lipophilicity, while the substantial PSA indicates the potential for strong interactions with polar solvents. This duality is key to its solubility behavior.
Predictive Solubility Profile in Common Organic Solvents
While specific, experimentally determined quantitative solubility data for this compound is not widely available in the public domain, a highly informative predictive profile can be constructed based on extensive studies of structurally similar compounds, particularly phenylboronic acid.[3][4][5] The solubility of arylboronic acids is heavily influenced by solvent polarity, the potential for hydrogen bonding, and the equilibrium between the boronic acid and its cyclic anhydride, the boroxine.[6][7]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Expert Insights |
| Protic Polar | Methanol, Ethanol | High | The hydroxyl groups of alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the polar boronic acid and sulfonamide functionalities. These are often excellent solvents for dissolving boronic acids for reactions. |
| Aprotic Polar | Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN) | High to Moderate | Ethers (like THF) and ketones (like acetone) are generally excellent solvents for arylboronic acids due to their ability to accept hydrogen bonds and their overall polarity.[3][5] Acetonitrile's polarity should also afford good solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Phenylboronic acid exhibits moderate solubility in chloroform.[3][5] Similar behavior is expected here, though the polar sulfonamide group may slightly reduce solubility compared to the parent phenylboronic acid. |
| Esters | Ethyl Acetate | Moderate to Low | Ethyl acetate has both a polar ester group and a nonpolar ethyl group. It is a moderately polar solvent and is expected to be a moderate solvent for this compound. |
| Aromatic Hydrocarbons | Toluene | Very Low | The nonpolar nature of toluene makes it a poor solvent for the highly polar boronic acid and sulfonamide groups. |
| Aliphatic Hydrocarbons | Heptane, Methylcyclohexane | Insoluble | Arylboronic acids consistently show very low solubility in nonpolar hydrocarbons.[3][5] These solvents are often used as anti-solvents for crystallization or to wash away nonpolar impurities. |
Causality Behind Experimental Choices: The Challenge of Boroxine Formation
A critical consideration when working with boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[6] This equilibrium is influenced by the solvent, temperature, and the presence of water. Boroxines are generally less polar and may have significantly different solubility profiles than the corresponding monomeric boronic acid.[4] This is why rigorous, standardized experimental protocols are essential. The dynamic method described below is particularly effective as it measures the point of dissolution at a given concentration and temperature, providing a true equilibrium solubility point and minimizing the impact of kinetic factors or unresolved equilibria.
Experimental Protocol: The Dynamic Method for Solubility Determination
For researchers requiring precise, quantitative solubility data, the dynamic (or synthetic) method is a robust and reliable approach.[3][8] This method involves monitoring the dissolution of a solid in a solvent as the temperature is changed in a controlled manner.
Materials and Apparatus
-
This compound (high purity)
-
High-purity organic solvents (anhydrous where appropriate)
-
Jacketed glass vessel with a magnetic stirrer
-
Heating/cooling circulator for precise temperature control
-
Calibrated temperature probe
-
Turbidity sensor or luminance probe (alternatively, visual observation)
-
Analytical balance (±0.1 mg)
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic mixture of known composition (mole fraction).
-
System Assembly: Assemble the apparatus, ensuring the temperature probe and turbidity sensor are correctly positioned in the mixture without interfering with the magnetic stirrer.
-
Equilibration and Heating: Begin vigorous stirring. Using the circulator, heat the mixture at a slow, constant, and controlled rate (e.g., 0.2–0.5 K/min). A slow heating rate is crucial to ensure the system remains at or near thermal equilibrium.
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. As the temperature increases, the solid will begin to dissolve, and the turbidity will decrease.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve, resulting in a perfectly clear solution, is the solubility or dissolution temperature for that specific concentration. This point is marked by a sharp and stable increase in light transmittance as measured by the luminance probe.
-
Data Collection: Record the dissolution temperature and the corresponding mole fraction of the solute.
-
Constructing the Solubility Curve: Repeat steps 1-6 for a range of different compositions to generate a series of data points. Plotting the dissolution temperature (°C or K) versus the mole fraction of the boronic acid will yield the solubility curve for that specific solvent system.
Visualization of Experimental Workflow
The logical flow of the dynamic method for determining solubility is depicted below.
References
A Technical Guide to the Stability and Storage of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
Introduction
(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid, with CAS Number 913835-28-6, is a vital building block in contemporary drug discovery and development.[1][2] Its utility in forming carbon-carbon and carbon-heteroatom bonds, primarily through Suzuki-Miyaura cross-coupling reactions, has established it as a valuable reagent in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3][4] The presence of the cyclopropylsulfamoyl moiety can confer desirable properties such as enhanced metabolic stability and bioavailability to the final compounds.[2]
However, the inherent reactivity of the boronic acid functional group, which is central to its synthetic utility, also renders it susceptible to degradation under various conditions. A thorough understanding of the stability profile and optimal storage conditions for this compound is therefore paramount for ensuring its quality, purity, and performance in sensitive downstream applications. This guide provides a comprehensive overview of the factors influencing the stability of this compound and offers evidence-based recommendations for its handling and storage.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for any discussion of its stability.
| Property | Value | Reference |
| CAS Number | 913835-28-6 | [1] |
| Molecular Formula | C₉H₁₂BNO₄S | [1] |
| Molecular Weight | 241.07 g/mol | [1] |
| Melting Point | 126-128 °C | [1] |
| Appearance | Typically an off-white to white solid | [5] |
Factors Influencing the Stability of Arylboronic Acids
The stability of arylboronic acids, including this compound, is primarily influenced by temperature, moisture, oxygen, light, and pH. The key degradation pathways are deboronation and oxidation.
Deboronation: The Cleavage of the Carbon-Boron Bond
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common degradation pathway for arylboronic acids. This process can be influenced by several factors:
-
Moisture and pH: The presence of water is often a prerequisite for deboronation. The rate of this reaction can be significantly affected by pH, with both acidic and basic conditions potentially accelerating the process.[6]
-
Temperature: As with most chemical reactions, elevated temperatures will likely increase the rate of deboronation.
-
Catalysts: Trace amounts of transition metals, such as palladium or copper, can catalyze deboronation.[6]
The proposed mechanism for acid-catalyzed deboronation involves the protonation of the boronic acid, making the boron atom more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the C-B bond.
Oxidative Degradation
Arylboronic acids are susceptible to oxidation, which can lead to the formation of phenols and other byproducts.[7][8] This degradation is a significant concern as it not only reduces the purity of the starting material but can also introduce impurities that may be difficult to remove from subsequent reaction mixtures.
-
Atmospheric Oxygen: Exposure to atmospheric oxygen can promote oxidation, particularly over extended periods.[9]
-
Reactive Oxygen Species (ROS): The presence of reactive oxygen species, such as hydrogen peroxide, can significantly accelerate the oxidative degradation of boronic acids.[8]
-
Structural Effects: The electronic properties of the aryl ring can influence the rate of oxidation. Electron-donating groups can increase the susceptibility to oxidation, while electron-withdrawing groups may offer some protection. The cyclopropylsulfamoyl group in the meta position is moderately electron-withdrawing, which may confer a degree of stability against oxidation compared to electron-rich arylboronic acids.
The mechanism of oxidation is thought to involve the formation of a boron-centered radical, which can then react with oxygen.[9]
Recommended Storage and Handling Conditions
Based on the known degradation pathways of arylboronic acids and information from suppliers of similar compounds, the following storage and handling conditions are recommended to maximize the shelf-life and maintain the integrity of this compound.
Storage
-
Temperature: Cold storage is highly recommended. A storage temperature of -20°C is ideal for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable. One supplier simply states "Keep Cold".[1]
-
Atmosphere: To mitigate the risk of both hydrolysis and oxidation, the compound should be stored under an inert atmosphere , such as argon or nitrogen.[10]
-
Moisture: The compound is likely sensitive to moisture. Therefore, it is crucial to store it in a dry environment . The use of desiccants is advisable. Containers should be tightly sealed to prevent the ingress of atmospheric moisture.
-
Light: While specific photostability data is not available, it is good practice to protect the compound from light by storing it in an opaque or amber-colored container.
Handling
-
Work Environment: All handling should be conducted in a well-ventilated area , preferably within a fume hood.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times to avoid contact with the skin and eyes.[1][5]
-
Dispensing: When dispensing the solid, care should be taken to avoid the formation of dust . The use of a powder-handling enclosure is recommended for larger quantities.
-
Inert Atmosphere Handling: For applications that are highly sensitive to impurities, it is recommended to handle the compound in a glove box under an inert atmosphere to minimize exposure to air and moisture.
Experimental Protocols for Stability Assessment
To establish a comprehensive stability profile for this compound within your specific laboratory environment and for your intended application, the following experimental protocols are recommended.
Long-Term Stability Study
This study aims to evaluate the stability of the compound under the recommended storage conditions over an extended period.
Methodology:
-
Sample Preparation: Aliquot the compound into several vials under an inert atmosphere.
-
Storage Conditions: Store the vials at the recommended long-term storage temperature (-20°C) and, for comparison, at a refrigerated temperature (2-8°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 12, 24 months).
-
Analysis: At each time point, analyze a vial for purity using a validated HPLC method with a UV detector. The mobile phase should be chosen to achieve good separation of the parent compound from potential degradation products.
-
Data Evaluation: Compare the purity at each time point to the initial purity to determine the rate of degradation, if any.
Forced Degradation Study
This study is designed to identify potential degradation products and degradation pathways by subjecting the compound to stress conditions.
Methodology:
-
Stress Conditions: Prepare separate samples of the compound and expose them to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state).
-
Photolytic: Expose the solid compound to UV light (e.g., 254 nm) for a defined period.
-
-
Analysis: Analyze the stressed samples using HPLC-MS to identify and characterize any degradation products. The mass spectrometry data will be crucial for elucidating the structures of the impurities.
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways and Logical Relationships
Based on the known chemistry of arylboronic acids, a logical diagram of potential degradation pathways can be constructed.
Caption: Potential degradation pathways for the target compound.
Conclusion
This compound is a valuable yet potentially labile compound. Its stability is intrinsically linked to its storage and handling conditions. By adhering to the recommendations outlined in this guide—namely, storage at low temperatures, under an inert and dry atmosphere, and protected from light—researchers and drug development professionals can ensure the quality and reliability of this critical reagent. Furthermore, the implementation of in-house stability studies will provide a robust, self-validating system to guarantee the integrity of the compound throughout its lifecycle in the laboratory.
References
- 1. echemi.com [echemi.com]
- 2. This compound [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Boronic Acids and Derivativesî¸Probing the StructureâActivity Relationships for Mutagenicity - Organic Process Research & Development - Figshare [acs.figshare.com]
- 10. (4-(N-(Naphthalen-1-yl)sulfamoyl)phenyl)boronic acid [myskinrecipes.com]
An In-Depth Technical Guide to (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid: A Versatile Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid, a key building block in contemporary medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed, field-proven synthesis protocol, and explore its application in the synthesis of pharmacologically active compounds, with a particular focus on its role in the development of novel VCP/p97 inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile reagent in their synthetic and medicinal chemistry endeavors.
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
Boronic acids have emerged as indispensable tools in the drug discovery landscape. Their unique ability to undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions has revolutionized the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures that form the backbone of many modern therapeutics.[1] Beyond their synthetic utility, the boronic acid moiety itself can impart desirable pharmacokinetic properties and engage in specific interactions with biological targets. The subject of this guide, this compound, exemplifies the strategic design of a building block where a reactive boronic acid group is paired with a cyclopropylsulfamoyl moiety, known to enhance metabolic stability and bioavailability.[1]
Core Compound Identification and Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for its effective application in research and development.
| Property | Value | Reference(s) |
| CAS Number | 913835-28-6 | [2] |
| Molecular Formula | C₉H₁₂BNO₄S | [2] |
| Molecular Weight | 241.07 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | 3-(N-Cyclopropylsulphamoyl)benzeneboronic acid | [2] |
| Melting Point | 126-128 °C | [2] |
| Boiling Point | 484.4 ± 55.0 °C at 760 mmHg | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| Storage Conditions | Keep Cold (2-8 °C), under inert atmosphere | [2] |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of this compound is a multi-step process that requires careful execution and control of reaction conditions. The following protocol is a robust and reproducible method derived from established synthetic transformations.
Overall Synthetic Scheme
Caption: Synthetic route to the target compound.
Step 1: Synthesis of N-Cyclopropyl-3-bromobenzenesulfonamide
This initial step involves the reaction of a commercially available sulfonyl chloride with cyclopropylamine to form the corresponding sulfonamide.
-
Materials:
-
Procedure:
-
Dissolve 3-bromobenzenesulfonyl chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
In a separate flask, dissolve cyclopropylamine in anhydrous dichloromethane.
-
Add the cyclopropylamine solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-cyclopropyl-3-bromobenzenesulfonamide, which can be purified by column chromatography or recrystallization.[6]
-
Step 2: Lithiation and Borylation to Yield this compound
This crucial step utilizes an organolithium-mediated bromine-lithium exchange followed by trapping with a borate ester to install the boronic acid functionality.[7][8][9][10]
-
Materials:
-
N-Cyclopropyl-3-bromobenzenesulfonamide (1.0 eq)
-
n-Butyllithium (n-BuLi) (2.2 eq, solution in hexanes)
-
Triisopropyl borate (B(OiPr)₃) (1.5 eq)
-
Tetrahydrofuran (THF) (anhydrous)
-
1M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve N-cyclopropyl-3-bromobenzenesulfonamide in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature at -78 °C. The first equivalent deprotonates the sulfonamide, and the second performs the bromine-lithium exchange.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until the pH is acidic (pH ~2).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or by trituration with a suitable solvent system (e.g., ether/hexanes) to afford this compound as a solid.
-
Application in Drug Discovery: Targeting the VCP/p97 Pathway
This compound is a valuable precursor for the synthesis of inhibitors targeting Valosin-Containing Protein (VCP), also known as p97. VCP/p97 is an ATPase that plays a critical role in protein homeostasis by mediating the degradation of misfolded proteins via the ubiquitin-proteasome system (UPS).[11][12] Dysregulation of this pathway is implicated in various diseases, including cancer, making VCP/p97 an attractive therapeutic target.[11][13][14][15]
A recent study detailed the discovery of novel pyrimidine-based VCP/p97 inhibitors, where a derivative of our title compound was a key structural component of the most potent inhibitors.[11][13] For instance, "VCP/p97 inhibitor-1" (also referred to as compound 17 in the literature) demonstrated a potent IC₅₀ of 54.7 nM against the VCP/p97 enzyme and exhibited significant anti-proliferative effects in cancer cell lines.[13]
The Role of VCP/p97 in Protein Homeostasis
Caption: Role of VCP/p97 in the UPS and the point of intervention.
General Protocol for Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. Optimization of the catalyst, base, and solvent system may be required for specific substrates.
-
Materials:
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the cyclopropyl group protons, and the N-H proton of the sulfonamide. Aromatic protons will appear in the downfield region (typically δ 7.5-8.5 ppm). The cyclopropyl protons will be in the upfield region (δ 0.5-2.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the aromatic carbons and the cyclopropyl carbons. The carbon atom attached to the boron is often broadened or not observed due to the quadrupolar nature of the boron nucleus.[16][17][18][19][20][21]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula of the compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator and under an inert atmosphere to prevent degradation.[2]
-
Precursors: Be particularly cautious when handling n-butyllithium, which is pyrophoric, and 3-bromobenzenesulfonyl chloride, which is corrosive and moisture-sensitive.[4]
Conclusion
This compound is a strategically designed and highly valuable building block for medicinal chemistry and drug discovery. Its utility in Suzuki-Miyaura cross-coupling, combined with the beneficial properties imparted by the cyclopropylsulfamoyl moiety, makes it an attractive starting material for the synthesis of complex, biologically active molecules. The successful incorporation of this fragment into potent VCP/p97 inhibitors underscores its potential for developing novel therapeutics. This guide provides the essential technical information for researchers to confidently synthesize and utilize this compound in their research programs.
References
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. 3-Bromobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. healthchems.lookchem.com [healthchems.lookchem.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 6. 876694-43-8|3-Bromo-N-cyclopropylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Sulfonamide Moiety in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthesis of biaryl and heterobiaryl scaffolds, which are core components of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction's robustness, mild conditions, and tolerance for a wide range of functional groups have cemented its status as a cornerstone of modern organic synthesis.[2] Within this context, (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid has emerged as a particularly valuable building block.
This reagent allows for the direct incorporation of a phenyl ring functionalized with an N-cyclopropylsulfamoyl group. The sulfonamide moiety is a privileged functional group in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability and bioavailability.[3] The cyclopropyl group, with its unique steric and electronic properties, can further modulate these characteristics and provide novel intellectual property space.[4]
These application notes provide a comprehensive technical guide for the effective use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances imparted by the sulfonamide group, present detailed, field-proven protocols, and offer insights into optimization and troubleshooting to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is paramount for its successful and safe application.
| Property | Value | Reference |
| CAS Number | 913835-28-6 | [4] |
| Molecular Formula | C₉H₁₂BNO₄S | [4] |
| Molecular Weight | 241.07 g/mol | [4] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 126-128 °C | [3] |
| Storage Conditions | Keep cold; store under an inert atmosphere. | [3] |
Safety and Handling:
This compound is harmful if swallowed, in contact with skin, or if inhaled. It is essential to handle this reagent in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Avoid the formation of dust and aerosols. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Oxidative Addition: The reaction is initiated by the oxidative addition of an aryl halide to the Pd(0) complex. The reactivity of the aryl halide follows the order I > Br > OTf >> Cl.[1] The choice of aryl halide is often a balance between reactivity and the availability of starting materials.
-
Transmetalation: This is often the rate-determining step. The boronic acid must be activated by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4] The choice of base is crucial and can significantly impact the reaction outcome.
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. This step is generally fast.
Influence of the N-Cyclopropylsulfamoyl Group
The N-Cyclopropylsulfamoyl group on the phenylboronic acid can influence the Suzuki-Miyaura coupling in several ways:
-
Electronic Effects: The sulfonamide group is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid. This may slow down the transmetalation step. However, this effect is generally well-tolerated by modern palladium catalysts and ligands.
-
Steric Effects: The substituent is located at the meta-position, which minimizes steric hindrance around the boronic acid moiety, generally allowing for efficient coupling.
-
Potential for Catalyst Inhibition: The nitrogen and oxygen atoms of the sulfonamide group could potentially coordinate to the palladium center, which might inhibit the catalytic cycle. The use of bulky, electron-rich phosphine ligands can often mitigate this by favoring the desired catalytic pathway.
-
Acidity and Protodeboronation: The N-H proton of the sulfonamide is acidic. In the presence of a strong base, this proton can be removed. While this does not directly prevent the Suzuki coupling, the presence of acidic protons on boronic acids can sometimes facilitate an undesired side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6] This is particularly a concern with heteroaryl boronic acids but can occur with other functionalized boronic acids under certain conditions.
Field-Proven Protocols for Suzuki-Miyaura Coupling
The following protocols are based on successful applications of this compound and structurally related sulfonamide-containing boronic acids in the synthesis of advanced pharmaceutical intermediates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is adapted from the synthesis of precursors to potent LPAR1 antagonists and is suitable for a wide range of aryl and heteroaryl bromides.
Experimental Workflow:
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Inerting: Seal the flask with a septum and purge the system with nitrogen or argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2 to 16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired biaryl sulfonamide.
Representative Reaction Conditions:
| Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-3-aminopyridine derivative | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85 | [7] |
| 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | 18 | 60 | [8] |
| 3-Bromo-N,N-dimethylaniline | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 16 | 95 | [6] |
Note: Yields are for illustrative purposes based on structurally similar couplings and may vary depending on the specific substrates used.
Protocol 2: Microwave-Assisted Coupling for Accelerated Synthesis
Microwave irradiation can significantly reduce reaction times and is particularly useful for high-throughput synthesis in a drug discovery setting.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a microwave-safe vial equipped with a small magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (5 mol%) with a suitable ligand like JohnPhos (10 mol%), and a base such as potassium carbonate (3.0 equiv).
-
Solvent Addition: Add DMF as the solvent to achieve a concentration of 0.2-0.5 M.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-30 minutes.
-
Work-up and Purification: After cooling, the work-up and purification follow the same procedure as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of the solvent system.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, DMF, 2-MeTHF). |
| Significant Protodeboronation | - Excess base or water- High reaction temperature- Prolonged reaction time | - Use a milder base (e.g., K₂CO₃) or reduce the number of equivalents.- Lower the reaction temperature and monitor carefully.- Stop the reaction as soon as the starting material is consumed. |
| Formation of Homocoupled Boronic Acid Byproduct | - Presence of oxygen in the reaction mixture | - Ensure the reaction is set up under a strictly inert atmosphere. |
| Difficulty in Product Purification | - Incomplete reaction- Formation of closely related byproducts | - Drive the reaction to completion by adding a slight excess of boronic acid or extending the reaction time.- Optimize chromatographic conditions (e.g., solvent gradient, different stationary phase). |
Conclusion
This compound is a highly effective reagent for the synthesis of biaryl sulfonamides via the Suzuki-Miyaura cross-coupling reaction. Its utility in medicinal chemistry is well-established, providing a direct route to compounds with desirable pharmacokinetic properties. By carefully selecting the catalyst, base, and solvent system, and by understanding the potential side reactions, researchers can achieve high yields and purity in their coupling reactions. The protocols provided herein offer a solid foundation for the application of this versatile building block in drug discovery and development programs.
References
- 1. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US11192912B1 - Synthesis of biaryl ketones and biaryl diketones via carbonylative Suzuki-Miyaura coupling reactions catalyzed by bridged bis(N-heterocyclic carbene)palladium(II) catalysts - Google Patents [patents.google.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocol: Suzuki-Miyaura Coupling with (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported in 1981, this palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its advantages, including mild reaction conditions, the use of relatively non-toxic and stable boronic acid reagents, and its compatibility with aqueous media, contribute to its widespread adoption.[2]
This guide provides a detailed protocol and technical insights for the application of a specific, functionally rich substrate: (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid . The presence of the N-cyclopropylsulfamoyl moiety makes this reagent particularly valuable in medicinal chemistry, as this group can enhance metabolic stability, modulate physicochemical properties, and improve the bioavailability of drug candidates.[4] However, the electron-withdrawing nature of the sulfamoyl group presents unique challenges and considerations for optimizing the coupling reaction, which this document aims to address.[5][6]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is paramount to rational troubleshooting and optimization. The catalytic cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition : The cycle begins with a catalytically active, low-valent Pd(0) complex, which inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide). This irreversible step forms a square-planar Pd(II) intermediate.[7][9] The reactivity order for halides is typically I > Br > OTf >> Cl.[3][8]
-
Transmetalation : This is often the rate-determining step. The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This process requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[8] The choice of base is therefore critical for efficient transmetalation.
-
Reductive Elimination : The final step involves the coupling of the two organic groups attached to the palladium center. This forms the new C-C bond in the desired product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][9]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Protocol: Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for researchers. Optimization of catalyst, ligand, base, and solvent may be necessary depending on the specific aryl halide coupling partner.
Materials and Reagents
-
Aryl Halide (Ar-X) : e.g., 4-Bromoanisole (Limiting Reagent, 1.0 equiv.)
-
Palladium Precatalyst : XPhos Pd G3 (1-2 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Ligand (if not using a precatalyst) : XPhos (2-4 mol%)
-
Base : K₃PO₄ (Potassium Phosphate) or K₂CO₃ (Potassium Carbonate) (2.0 - 3.0 equiv.)
-
Solvent System : Anhydrous 1,4-Dioxane and Water (e.g., 4:1 or 10:1 v/v)
-
Reaction Vessel : Schlenk flask or microwave vial
-
Inert Gas : Argon or Nitrogen
-
Standard laboratory glassware for workup and purification
-
Anhydrous solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes, Ethyl Acetate)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the base (e.g., K₃PO₄, 2.5 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[11][12]
-
Establish Inert Atmosphere : Seal the vessel with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Maintaining an oxygen-free environment is crucial to prevent catalyst decomposition and homocoupling of the boronic acid.[11]
-
Solvent Addition : Prepare the solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) and degas it thoroughly by sparging with argon for 15-20 minutes or by using three freeze-pump-thaw cycles. Add the degassed solvent to the reaction flask via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting aryl halide.[13]
-
Heating and Monitoring : Place the flask in a preheated oil bath at 80-110 °C and stir vigorously. Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-24 hours).[11]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing and Drying : Wash the combined organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration : Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[14]
Key Parameters and Optimization Strategies
The success of this coupling hinges on the careful selection of reaction components. The electron-withdrawing sulfamoyl group on the boronic acid can decrease its nucleophilicity, potentially slowing the transmetalation step. The following table provides guidance for optimizing the reaction.
| Parameter | Recommended Starting Condition | Rationale & Optimization Tips |
| Catalyst/Ligand | XPhos Pd G3 (1-2 mol%) or Pd₂(dba)₃ / XPhos | Bulky, electron-rich phosphine ligands (Buchwald-type) are highly effective for coupling challenging substrates.[15] They accelerate both oxidative addition and reductive elimination. If conversion is low, consider other ligands like SPhos or RuPhos. |
| Base | K₃PO₄ (Potassium Phosphate, 2.5 equiv.) | A strong, non-nucleophilic base is often required to facilitate the formation of the boronate "ate" complex, especially with electron-deficient boronic acids.[11] If protodeboronation is observed, switch to a milder base like K₂CO₃ or CsF.[11][16] |
| Solvent | 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1) | A biphasic system with an organic solvent and water is standard.[16] Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. For water-sensitive substrates, anhydrous conditions with a base like CsF in THF can be attempted. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to drive the reaction to completion, especially with less reactive partners like aryl chlorides.[11] Microwave heating (100-150 °C) can significantly reduce reaction times.[12] |
| Boronic Acid Equiv. | 1.2 - 1.5 | A slight excess of the boronic acid is used to compensate for potential homocoupling or protodeboronation side reactions and drive the reaction to completion.[15][16] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Base is not strong enough. 4. Steric hindrance. | 1. Use a fresh, high-quality (pre)catalyst.[11] 2. Ensure solvents are thoroughly degassed and the reaction is run under a positive pressure of inert gas.[11] 3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 4. Use a bulkier, more active ligand (e.g., XPhos, RuPhos).[12] |
| Protodeboronation | 1. Base is too strong or reaction temperature is too high. 2. Presence of excess water. | 1. Use a milder base (e.g., KF, K₂CO₃).[11] 2. Switch to anhydrous conditions or use a less aqueous solvent system. 3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling.[9] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst with inefficient reduction to Pd(0). | 1. Improve degassing procedures and ensure a tight seal on the reaction vessel.[9][11] 2. Use a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst designed for efficient activation. |
| Desulfonylation | The S-N or S-C bond is cleaved due to the strong electron-withdrawing nature of the sulfonyl group. | This is a known challenge with sulfamoyl chlorides in some couplings.[5] Using highly active, modern ligands that promote rapid reductive elimination can help minimize this side reaction by ensuring the desired product is formed faster than decomposition occurs. |
References
- 1. organicreactions.org [organicreactions.org]
- 2. mt.com [mt.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound [myskinrecipes.com]
- 5. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. researchgate.net [researchgate.net]
- 16. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid in Medicinal Chemistry
Introduction: A Versatile Building Block for Modern Drug Discovery
(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid (CAS: 913835-28-6) has emerged as a valuable reagent in medicinal chemistry, primarily serving as a key building block in the synthesis of complex organic molecules with therapeutic potential.[1] Its utility stems from the presence of two key functional moieties: the boronic acid group, which readily participates in palladium-catalyzed cross-coupling reactions, and the N-cyclopropylsulfamoyl group. The cyclopropyl moiety is a well-regarded feature in drug design, often introduced to enhance the metabolic stability and bioavailability of drug candidates.[1] This strategic combination of functionalities makes this compound a powerful tool for medicinal chemists aiming to create novel therapeutics with improved pharmacological profiles.
This guide provides an in-depth overview of the applications of this compound, with a focus on its use in the synthesis of enzyme inhibitors. Detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions are provided, along with representative data and troubleshooting insights to aid researchers in its effective utilization.
Core Application: Synthesis of Werner Syndrome Helicase (WRN) Inhibitors
A significant and recent application of this compound is in the development of inhibitors for Werner Syndrome Helicase (WRN). WRN is a DNA repair protein that has been identified as a synthetic lethal target in cancers with microsatellite instability (MSI). As such, the development of potent and selective WRN inhibitors is a promising therapeutic strategy for these hard-to-treat cancers.
This compound serves as a critical precursor in the synthesis of a novel class of triazolo-pyrimidine WRN inhibitors. The general synthetic approach involves a Suzuki-Miyaura cross-coupling reaction between the boronic acid and a halogenated heterocyclic core, typically a pyridinone derivative. This reaction forges a key carbon-carbon bond, installing the (3-(N-Cyclopropylsulfamoyl)phenyl) moiety onto the core scaffold of the inhibitor.
Mechanism of Action of Boronic Acid-Based Enzyme Inhibitors
Boronic acids are a well-established class of enzyme inhibitors.[2] Their inhibitory activity often stems from the ability of the boronic acid moiety to form a reversible covalent bond with a catalytic serine or threonine residue in the active site of the target enzyme. This interaction mimics the transition state of the enzymatic reaction, leading to potent inhibition. In the context of WRN inhibitors, while the primary interaction may not be with a serine residue, the boronic acid-derived moiety contributes to the overall binding affinity and selectivity of the compound for the WRN protein.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a WRN Inhibitor Precursor
This protocol details the synthesis of (R)-6-(3-(N-cyclopropylsulfamoyl)phenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a key intermediate in the development of WRN inhibitors, adapted from patent literature[2].
Reaction Scheme:
Figure 1: Suzuki-Miyaura cross-coupling reaction.
Materials:
-
(R)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-iodo-2-oxo-1,2-dihydropyridine-3-carboxamide (1.0 equiv)
-
This compound (1.5 equiv)
-
P(t-Bu)3 Pd G4 (0.1 equiv)
-
2 M aqueous Cesium Carbonate (Cs2CO3) (4.0 equiv)
-
1,4-Dioxane (to a concentration of ~0.1 M of the limiting reagent)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add (R)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-iodo-2-oxo-1,2-dihydropyridine-3-carboxamide, this compound, and the palladium catalyst.
-
Add 1,4-dioxane to the vial.
-
Add the 2 M aqueous cesium carbonate solution.
-
Seal the vial and heat the reaction mixture to 45 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique, such as LC-MS or TLC. The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent, such as dichloromethane (DCM).
-
Filter the mixture to remove any inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography on silica gel or preparative HPLC, to yield the desired product.
Expected Outcome:
The reaction should yield the desired product, (R)-6-(3-(N-cyclopropylsulfamoyl)phenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, as a solid. The yield and purity will depend on the specific reaction conditions and purification method.
Workflow for Synthesis and Purification
Figure 2: General workflow for the Suzuki-Miyaura coupling.
Data Presentation
The following table summarizes the biological activity of representative triazolo-pyrimidine WRN inhibitors, demonstrating the potency achievable with scaffolds synthesized using boronic acid building blocks.
| Compound ID | WRN Helicase IC50 (nM) | Cell Proliferation GI50 (nM, MSI cell line) | Reference |
| Exemplified Compound 1 | 60 | 70 (SW48 cells) | [1] |
| S35 | 16.1 | 36.4 - 306 | [3] |
| H3B-960 | 22 | Not Reported | [4] |
| H3B-968 | ~10 | Not Reported | [4] |
Troubleshooting and Insights
-
Low Yield: If the reaction yield is low, consider optimizing the reaction temperature, reaction time, or the choice of palladium catalyst and base. The purity of the boronic acid is also crucial; ensure it is free from impurities that could poison the catalyst.
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid. This can be minimized by using a less nucleophilic base or by running the reaction under strictly anhydrous conditions (though some Suzuki reactions benefit from the presence of water).
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure all reagents and solvents are properly degassed and the reaction is run under a consistently inert atmosphere.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of medicinally relevant compounds. Its application in the development of WRN inhibitors highlights its importance in accessing novel chemical space for challenging therapeutic targets. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this valuable reagent in their drug discovery efforts.
References
- 1. Novartis divulges new WRN inhibitors | BioWorld [bioworld.com]
- 2. WO2023062575A1 - Cyclic vinyl sulfone compounds as wrn inhibitors - Google Patents [patents.google.com]
- 3. Design, synthesis, and structure-activity relationship studies of triazolo-pyrimidine derivatives as WRN inhibitors for the treatment of MSI tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid in Bioactive Molecule Synthesis
Introduction: The Strategic Importance of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. This compound has emerged as a highly valuable reagent, particularly for the synthesis of complex, biologically active molecules. Its utility is rooted in two key structural features: the boronic acid moiety and the N-cyclopropylsulfamoyl group.
The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction's tolerance of a wide range of functional groups, coupled with its mild reaction conditions, makes it an indispensable tool for the formation of carbon-carbon bonds in complex molecular architectures.[1]
Simultaneously, the N-cyclopropylsulfamoyl moiety confers several advantageous properties to a parent molecule. The cyclopropyl group is known to enhance metabolic stability, improve potency, and reduce off-target effects by introducing conformational rigidity.[2] The sulfonamide linker can participate in crucial hydrogen bonding interactions within a biological target, such as an enzyme's active site. This combination of functionalities makes this compound a powerful building block for creating molecules with desirable pharmacokinetic and pharmacodynamic profiles.
This guide provides a detailed overview of the applications of this compound, with a specific focus on its role in the synthesis of potent and selective enzyme inhibitors. We will delve into the mechanistic rationale for its use and provide a detailed, field-proven protocol for its application in the synthesis of a clinical candidate.
Chemical Properties and Handling
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 913835-28-6 | [3] |
| Molecular Formula | C₉H₁₂BNO₄S | [3] |
| Molecular Weight | 241.07 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 126-128 °C | [3] |
| Storage Conditions | Keep Cold (2-8 °C) | [3] |
Handling Precautions: As with all boronic acids, it is advisable to handle this reagent in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust. While generally stable, boronic acids can be sensitive to strong oxidizing agents.
Core Application: Suzuki-Miyaura Cross-Coupling in the Synthesis of Factor XIa Inhibitors
A prominent application of this compound is in the synthesis of inhibitors of Factor XIa (FXIa), a serine protease involved in the intrinsic pathway of blood coagulation.[4] Inhibitors of FXIa are of significant therapeutic interest as they have the potential to act as anticoagulants with a reduced risk of bleeding compared to traditional therapies.[5]
The synthesis of the potent and selective FXIa inhibitor, BMS-962212, serves as an excellent case study for the application of this building block.[6] The key synthetic step involves a Suzuki-Miyaura coupling reaction between this compound and a suitable heterocyclic coupling partner.
Reaction Rationale and Mechanistic Insight
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism is illustrated below. The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with the boronic acid, which is typically activated by a base. The final step is reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Key Intermediate for BMS-962212
The following protocol details the Suzuki-Miyaura coupling of this compound with a brominated pyrazole intermediate, a key step in the synthesis of the Factor XIa inhibitor BMS-962212.[6]
Materials and Reagents
-
This compound
-
Brominated pyrazole intermediate (e.g., a derivative of 5-bromo-1H-pyrazole-3-carboxamide)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the brominated pyrazole intermediate (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv) to the flask.
-
Solvent Addition and Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under a positive pressure of nitrogen or argon.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Expected Results and Data
The following table provides representative data for a Suzuki-Miyaura coupling reaction using this compound. Actual yields may vary depending on the specific substrates and reaction conditions.
| Coupling Partner | Product | Yield (%) |
| 5-Bromo-1H-pyrazole-3-carboxamide derivative | 5-(3-(N-Cyclopropylsulfamoyl)phenyl)-1H-pyrazole-3-carboxamide derivative | 75-90% |
Conclusion and Future Perspectives
This compound is a versatile and valuable building block for the synthesis of bioactive molecules. Its successful application in the development of the clinical candidate BMS-962212 highlights its potential in modern drug discovery. The robust and well-understood Suzuki-Miyaura coupling provides a reliable method for incorporating this fragment into complex molecular scaffolds. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a crucial role in the advancement of medicinal chemistry.
References
- 1. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212) (Journal Article) | OSTI.GOV [osti.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cross-Coupling Reactions with (3-(N-Cyclopropylsulfamoyl)phenyl)boronic Acid
Introduction: The Significance of the Sulfamoylphenyl Boronic Acid Moiety in Modern Drug Discovery
The relentless pursuit of novel therapeutic agents has positioned (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid as a pivotal building block in medicinal chemistry. Its unique structural features—a reactive boronic acid for versatile carbon-carbon and carbon-heteroatom bond formation, and a cyclopropylsulfamoyl group to enhance metabolic stability and pharmacokinetic profiles—make it an invaluable reagent for the synthesis of complex drug candidates.[1][2][3][4] Boronic acids and their derivatives are integral to the creation of a multitude of approved pharmaceuticals, underscoring the importance of robust and well-understood synthetic protocols.[2][3][4] This guide provides in-depth technical details and field-proven insights into the application of this compound in key cross-coupling reactions, empowering researchers to leverage its full potential in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Significance in Cross-Coupling |
| Molecular Formula | C₉H₁₂BNO₄S | Influences solubility and stoichiometry calculations. |
| Molecular Weight | 241.07 g/mol | Essential for accurate reagent measurement. |
| Appearance | Typically a white to off-white solid | Visual indicator of purity. |
| Stability | Moderate; susceptible to protodeboronation, especially under harsh basic conditions. The cyclopropyl group can also be prone to instability. | Requires careful selection of reaction conditions to minimize degradation and side product formation.[5][6] |
| Solubility | Generally soluble in polar aprotic solvents like dioxane, THF, and DMF. | Dictates the choice of appropriate solvent systems for homogenous reaction mixtures. |
Handling and Storage: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Due to its susceptibility to protodeboronation, it is advisable to use the reagent relatively fresh or to consider its conversion to a more stable derivative, such as a trifluoroborate salt or a MIDA ester, for prolonged storage or challenging coupling reactions.[5]
Part 1: The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with high efficiency and functional group tolerance.[7]
Mechanism and Rationale for Reagent Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for a successful outcome, particularly with a sterically demanding and potentially sensitive substrate like this compound.
-
Catalyst: Palladium complexes are the catalysts of choice. For challenging substrates, pre-formed catalysts like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a suitable ligand are highly effective.[8][9][10]
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination. Ligands like SPhos, XPhos, or RuPhos are often employed for coupling with sterically hindered or electron-rich aryl chlorides.[11] For general applications, dppf (1,1'-bis(diphenylphosphino)ferrocene) offers a good balance of reactivity and stability.[10]
-
Base: The base plays a critical role in activating the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. For sensitive substrates prone to protodeboronation, a milder base like K₃PO₄ is often preferred.[5][8]
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include dioxane/water, toluene/water, or THF/water.[8][9]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a representative example and may require optimization for different aryl halides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(dppf)Cl₂ (0.02 - 0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(dppf)Cl₂ to the flask under a positive pressure of inert gas.
-
Add 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl halide should be around 0.1-0.5 M.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a common linkage in pharmaceuticals.[12][13] While the boronic acid itself is not the direct coupling partner for the amine, this section is relevant for the subsequent functionalization of aryl halides synthesized using this compound.
Mechanism and Key Considerations
The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, palladium catalysts are used. Bulky, electron-rich phosphine ligands such as BINAP, XantPhos, or those from the Buchwald biarylphosphine ligand family are highly effective.[13][14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene, THF, or dioxane are typically used.[14]
Representative Protocol: Buchwald-Hartwig Amination of a Biaryl Halide
This protocol describes the amination of an aryl halide that could be synthesized using this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Pd₂(dba)₃ (0.01 - 0.05 equiv)
-
XantPhos (0.02 - 0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask, add the aryl halide, NaOtBu, and XantPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by the amine and then Pd₂(dba)₃.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Part 3: The Chan-Lam Coupling: A Copper-Catalyzed Alternative for C-N and C-O Bond Formation
The Chan-Lam coupling offers a valuable alternative to palladium-catalyzed reactions for the formation of carbon-heteroatom bonds, often under milder, aerobic conditions.[12][13] This reaction directly couples a boronic acid with an amine or alcohol, making it highly relevant for the direct functionalization of this compound.
Mechanism and Advantages
The Chan-Lam coupling is typically catalyzed by copper(II) salts. The proposed mechanism involves the formation of a copper(III) intermediate which undergoes reductive elimination to form the desired C-N or C-O bond.[13] A key advantage is that the reaction can often be run open to the air, using oxygen as the terminal oxidant.[12]
Protocol: Chan-Lam N-Arylation with this compound
This protocol provides a general procedure for the coupling of an amine with the title boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Amine or N-heterocycle (1.2 - 2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 - 1.0 equiv)
-
Pyridine or another suitable ligand (optional, 2.0 equiv)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Molecular sieves (optional)
Procedure:
-
To a round-bottom flask, add the amine, this compound, and Cu(OAc)₂.
-
If using, add the ligand and molecular sieves.
-
Add the solvent (DCM or MeOH).
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction by TLC or LC-MS. Reactions can take from a few hours to several days.
-
Once complete, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Summary of Recommended Reaction Conditions
| Reaction | Catalyst System | Base | Solvent System | Temperature | Key Considerations |
| Suzuki-Miyaura | Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene/H₂O | 80-110 °C | Inert atmosphere required; K₃PO₄ preferred for sensitive substrates. |
| Buchwald-Hartwig | Pd₂(dba)₃/XantPhos or BINAP | NaOtBu or LHMDS | Anhydrous Toluene or THF | 80-110 °C | Strictly anhydrous and inert conditions are essential. |
| Chan-Lam | Cu(OAc)₂ | Often not required | DCM or MeOH | Room Temperature | Can often be run open to air; may require stoichiometric copper. |
Conclusion
This compound is a versatile and valuable reagent in the synthesis of complex molecules for drug discovery. A rational approach to the selection of reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam cross-coupling reactions is essential for achieving high yields and purity. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully incorporate this important building block into their synthetic strategies. As with all chemical reactions, optimization for each specific substrate is recommended to achieve the best results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 11. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
use of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid in carbohydrate sensing
An In-Depth Guide to the Application of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic Acid in Carbohydrate Sensing
Authored by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of this compound for the detection and quantification of carbohydrates. We will explore the underlying chemical principles, provide validated experimental protocols, and discuss the rationale behind the design of sensing systems based on this versatile molecule.
Introduction: The Power of Boronic Acids in Molecular Recognition
Boronic acids have emerged as a cornerstone in the field of chemical sensing, particularly for the recognition of carbohydrates.[1][2] Their utility stems from a unique and reversible covalent interaction with compounds containing cis-1,2 or cis-1,3 diol functionalities—a structural motif ubiquitous in saccharides.[1][3] This interaction leads to the formation of stable five- or six-membered cyclic boronate esters.[1][3] The ability to translate this binding event into a measurable optical or electrochemical signal has positioned boronic acid derivatives as synthetic receptors of immense value, especially in the continuous monitoring of glucose for diabetes management.[4][5][6][7]
This compound is a specialized derivative designed to overcome a common challenge in the field: operating effectively at neutral pH. Unsubstituted phenylboronic acid has a relatively high acid dissociation constant (pKa), meaning it exists predominantly in its less reactive, neutral trigonal form at physiological pH (~7.4).[8][9] The introduction of a potent electron-withdrawing group, such as the N-cyclopropylsulfamoyl moiety, is a key design choice. This group significantly lowers the pKa of the boronic acid, increasing the population of the more reactive, anionic tetrahedral boronate species at neutral pH, thereby enhancing its affinity and responsiveness to carbohydrates under biological conditions.[10]
| Property | Value | Source |
| Chemical Name | This compound | Echemi[11] |
| CAS Number | 913835-28-6 | Echemi[11] |
| Molecular Formula | C₉H₁₂BNO₄S | Echemi[11] |
| Molecular Weight | 241.07 g/mol | MySkinRecipes[12] |
| Appearance | White to yellow powder/crystals | Sigma-Aldrich[13] |
| Melting Point | 126-128 °C | Echemi[11] |
| Storage Conditions | Keep Cold / Inert atmosphere, 2-8°C | Echemi[11], Sigma-Aldrich[13] |
The Sensing Mechanism: From Binding to Signal Transduction
The core of the sensing mechanism is the equilibrium between the boronic acid and the target carbohydrate. This interaction is highly dependent on pH and the structure of the saccharide.
The Boronic Acid-Diol Interaction
A boronic acid (R-B(OH)₂) exists in equilibrium between a neutral, sp²-hybridized trigonal planar form and an anionic, sp³-hybridized tetrahedral form (R-B(OH)₃⁻). The trigonal form is a weak Lewis acid, while the tetrahedral form is more Lewis acidic and readily undergoes ligand exchange. The binding of a diol, such as glucose, shifts this equilibrium, favoring the formation of a cyclic boronate ester.[14] The presence of the electron-withdrawing N-cyclopropylsulfamoyl group facilitates the formation of the tetrahedral boronate at physiological pH, making the binding event more favorable.
Caption: Reversible covalent binding of boronic acid with a cis-diol.
Signal Transduction Pathways
The formation of the boronate ester complex must be coupled to a signal transducer to be useful. This is typically achieved by integrating the boronic acid moiety into a larger molecular system, such as a fluorophore or an electroactive molecule.
A. Fluorescent Sensing: One of the most powerful methods involves conjugating the boronic acid to a fluorescent reporter. The change in the electronic properties of the boron atom upon carbohydrate binding (from a neutral trigonal state to an anionic tetrahedral state) directly modulates the fluorescence of the reporter.[3][5] A common mechanism is Photoinduced Electron Transfer (PET).
In a PET sensor, an amine group is often placed in proximity to both the boronic acid and the fluorophore.[14]
-
In the absence of carbohydrate: The lone pair of electrons on the amine can quench the fluorescence of the nearby fluorophore.
-
Upon carbohydrate binding: The boron atom becomes more Lewis acidic, forming a dative bond with the amine's lone pair. This interaction prevents the amine from quenching the fluorophore, resulting in a "turn-on" of fluorescence.[14][15]
Caption: Photoinduced Electron Transfer (PET) mechanism for fluorescence turn-on.
B. Electrochemical Sensing: Alternatively, the boronic acid can be immobilized on an electrode surface.[16][17] The binding of a neutral carbohydrate molecule and the subsequent formation of an anionic boronate ester complex alters the charge distribution and steric hindrance at the electrode-solution interface.[16][18] This change can be detected by various electrochemical techniques, such as cyclic voltammetry, impedance spectroscopy, or amperometry, providing a label-free detection method.[17]
Experimental Protocols: A Practical Guide
Here we provide a generalized protocol for a fluorescence-based sensing application. Disclaimer: This is a representative protocol. The user must determine the optimal excitation/emission wavelengths, concentrations, and buffer conditions for their specific experimental setup and fluorophore-conjugated boronic acid.
Protocol 1: Fluorometric Quantification of Glucose
Objective: To determine the concentration of D-glucose in an aqueous sample using a fluorophore-conjugated this compound sensor.
Causality Behind Choices:
-
Buffer: Phosphate-Buffered Saline (PBS) at pH 7.4 is selected to mimic physiological conditions, a critical requirement for biomedical applications.[6] The low pKa of the sensor ensures it is responsive at this pH.
-
Solvent: The boronic acid derivative is first dissolved in a minimal amount of an organic solvent like DMSO because of its often-limited aqueous solubility, before being diluted into the aqueous buffer.
-
Controls: Blanks and standards are essential for creating a reliable calibration curve and ensuring the observed signal change is due to glucose binding.
Materials:
-
Fluorophore-conjugated this compound (Sensor)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
D-Glucose
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
96-well black microplate, non-binding surface
-
Microplate reader with fluorescence detection capabilities
-
Calibrated micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Sensor Stock (1 mM): Dissolve 2.41 mg of the sensor in 10 mL of DMSO. Store protected from light at 4°C.
-
Glucose Stock (1 M): Dissolve 1.802 g of D-glucose in 10 mL of PBS (pH 7.4). Allow the solution to mutarotate overnight at room temperature to reach equilibrium between anomers.
-
-
Preparation of Working Solutions:
-
Sensor Working Solution (10 µM): Dilute 100 µL of the 1 mM Sensor Stock into 9.9 mL of PBS (pH 7.4). This brings the final DMSO concentration in the assay to a negligible level (typically <1%).
-
Glucose Standards: Prepare a series of glucose standards (e.g., 0 mM, 1 mM, 2 mM, 5 mM, 10 mM, 20 mM, 50 mM) by serial dilution of the 1 M Glucose Stock with PBS (pH 7.4).
-
-
Assay Setup:
-
Pipette 100 µL of each Glucose Standard into triplicate wells of the 96-well microplate.
-
Include a "Buffer Blank" control containing only 100 µL of PBS.
-
To each well, add 100 µL of the 10 µM Sensor Working Solution. The final volume in each well will be 200 µL, and the final sensor concentration will be 5 µM.
-
-
Incubation:
-
Cover the plate to protect it from light and evaporation.
-
Incubate at room temperature (or 37°C for physiological relevance) for 15 minutes to allow the binding equilibrium to be reached.
-
-
Fluorescence Measurement:
-
Set the microplate reader to the pre-determined optimal excitation and emission wavelengths for the fluorophore used.
-
Record the fluorescence intensity for each well.
-
-
Data Analysis:
-
Subtract the average fluorescence of the Buffer Blank from all readings.
-
Calculate the average fluorescence intensity for each glucose concentration.
-
Plot the average fluorescence intensity versus the glucose concentration.
-
Fit the data to an appropriate binding model (e.g., a sigmoidal dose-response curve) to generate a calibration curve. This curve can then be used to determine the concentration of glucose in unknown samples.
-
Caption: Experimental workflow for fluorometric glucose sensing.
Concluding Remarks for the Advanced Practitioner
The strategic design of this compound, featuring an electron-withdrawing group to modulate its pKa, makes it a highly relevant tool for carbohydrate sensing under physiological conditions. While this guide provides a foundational protocol for its application in fluorescence-based assays, the principles can be extended to other platforms, including electrochemical sensors, hydrogel-based systems for continuous monitoring, and affinity chromatography materials.[17][19][20] The key to successful implementation lies in the rational design of the complete sensor system, where the boronic acid's binding properties are effectively coupled to a robust and sensitive signal transduction mechanism. Further research may focus on integrating this molecule into advanced materials like nanoparticles or polymers to enhance sensitivity and selectivity for specific saccharides.[3][17]
References
- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acid-Based Carbohydrate Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. sites.pitt.edu [sites.pitt.edu]
- 10. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. This compound [myskinrecipes.com]
- 13. (3-(Cyclopropylthio)phenyl)boronic acid | 2055662-25-2 [sigmaaldrich.com]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Frontiers | Selective Sugar Recognition by Anthracene-Type Boronic Acid Fluorophore/Cyclodextrin Supramolecular Complex Under Physiological pH Condition [frontiersin.org]
- 16. electrochemsci.org [electrochemsci.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental procedure for amination of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
Application Note & Protocol
Facile N-Arylation of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic Acid via Copper-Catalyzed Chan-Lam Coupling
Abstract
This guide provides a comprehensive experimental protocol for the N-arylation of this compound with primary and secondary amines. The N-aryl sulfonamide structural motif is a privileged scaffold found in numerous therapeutic agents and bioactive compounds, making its efficient synthesis a critical task in medicinal chemistry and drug development.[1][2] Traditional methods for creating these C-N bonds often require harsh conditions or suffer from limited substrate scope.[3][4] This application note details a robust and mild procedure utilizing the Chan-Lam cross-coupling reaction, a copper-catalyzed method known for its operational simplicity and broad functional group tolerance.[5][6] We will explore the causality behind key experimental choices, from catalyst selection to reaction work-up, and provide a self-validating protocol complete with characterization and troubleshooting guidelines to ensure reproducible success for researchers and drug development professionals.
Introduction: The Strategic Importance of N-Aryl Sulfonamides
The synthesis of N-aryl sulfonamides is a cornerstone of modern medicinal chemistry. These moieties are integral to a wide range of pharmaceuticals, including c-Met inhibitors for cancer therapy and β3-adrenergic agonists.[1] The Chan-Lam coupling reaction presents a significant advantage over other methods, such as the palladium-catalyzed Buchwald-Hartwig amination, by often allowing for milder conditions, utilizing a more abundant and less expensive metal catalyst (copper), and frequently being operable at room temperature and open to the air.[5][6] This protocol focuses on the Chan-Lam amination of this compound, a versatile building block whose boronic acid group is primed for cross-coupling, to generate valuable N-arylated products.[7]
Reaction Principle & Mechanism: The Chan-Lam Coupling
The Chan-Lam coupling facilitates the formation of a carbon-heteroatom bond, in this case, a C-N bond, through the oxidative coupling of an arylboronic acid with an N-H containing compound.[5] The reaction is catalyzed by a copper(II) salt, which is believed to be the active catalytic species.
The Catalytic Cycle: The precise mechanism can be complex and dependent on the specific substrates and conditions, but a generally accepted pathway involves the following key steps[6]:
-
Ligand Exchange: The amine substrate coordinates with the copper(II) catalyst.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center, displacing a ligand. This step forms a key copper-aryl intermediate.
-
Reductive Elimination: The newly formed aryl-copper species undergoes reductive elimination, forming the desired C-N bond and reducing the copper center (e.g., from Cu(III) to Cu(I)).
-
Reoxidation: The reduced copper catalyst is reoxidized back to the active Cu(II) state by an oxidant, which is typically atmospheric oxygen when the reaction is run open to the air.[5]
Caption: Proposed catalytic cycle for the Chan-Lam N-Arylation.
Detailed Experimental Protocol
This protocol is designed as a general method adaptable for coupling various primary and secondary amines.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert gas.[8] |
| Amine (Aliphatic or Aromatic) | Reagent Grade | Commercially Available | Use 1.0-1.2 equivalents. |
| Copper(II) Acetate (Cu(OAc)₂) | Anhydrous, ≥98% | Commercially Available | Stoichiometric or catalytic amounts can be used. |
| Triethylamine (Et₃N) or 2,6-Lutidine | Anhydrous | Commercially Available | Acts as a base. |
| Dichloromethane (DCM) or Methanol (MeOH) | Anhydrous | Commercially Available | Reaction solvent.[1] |
| Round-bottom flask | - | - | Sized appropriately for the reaction volume. |
| Magnetic stirrer and stir bar | - | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - | For reaction monitoring. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | - | For reaction quenching. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | For aqueous wash. |
| Brine (Saturated aq. NaCl) | - | - | For aqueous wash. |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | - | For drying the organic layer. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
Experimental Workflow Overview
Caption: Step-by-step experimental workflow for Chan-Lam amination.
Step-by-Step Procedure
Note: This reaction is often robust enough to be performed open to the atmosphere without the need for an inert gas blanket.[1]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Addition of Amine and Solvent: Add the desired amine (1.1 equiv) followed by the chosen solvent (e.g., Dichloromethane, DCM) to create a solution with a concentration of approximately 0.1 M with respect to the boronic acid.
-
Addition of Base and Catalyst: Add triethylamine (2.0 equiv) to the stirring solution. Finally, add copper(II) acetate (1.0-1.5 equiv for stoichiometric conditions, or 0.1 equiv for catalytic conditions). The solution will typically turn a deep blue or green color.
-
Reaction: Stir the mixture vigorously at room temperature. The flask can be left open to the air, as oxygen serves as the terminal oxidant to regenerate the Cu(II) catalyst.[5]
-
Monitoring: Monitor the reaction progress by TLC until the limiting reagent (boronic acid) is consumed. This can take anywhere from 12 to 48 hours, depending on the reactivity of the amine.[6] A typical eluent system for TLC is 30-50% Ethyl Acetate in Hexanes.
-
Work-up: a. Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) and transfer the mixture to a separatory funnel. b. Extract the aqueous layer three times with DCM. c. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The polarity of N-aryl sulfonamides can vary widely; a gradient elution starting from 10% ethyl acetate in hexanes and gradually increasing to 50-70% is a good starting point.
-
Expert Insight: N-aryl sulfonamides can sometimes be challenging to purify due to their polarity and potential for hydrogen bonding with the silica gel. If purification is difficult, consider using a different stationary phase like alumina or employing reverse-phase chromatography.[10]
-
-
Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure. Look for the appearance of signals corresponding to the newly coupled amine and the disappearance of the boronic acid protons.[11]
-
¹¹B NMR: Can be used to confirm the consumption of the boronic acid starting material. Boronic acids typically show a broad signal around 28-30 ppm, which will be absent in the purified product.[12][13]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized compound.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Low reactivity of the amine. 3. Insufficient base. | 1. Use fresh, anhydrous Cu(OAc)₂. 2. Gently heat the reaction to 40-50 °C. For highly unreactive amines, consider switching to a more forcing system or an alternative coupling like Buchwald-Hartwig.[14] 3. Ensure 2.0 equivalents of base are used. |
| Formation of Phenol Byproduct (Ar-OH) | Competitive coupling with water present in the solvent or reagents. | Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction mixture. |
| Homocoupling of Boronic Acid (Ar-Ar) | A common side reaction in copper and palladium catalysis. | This is often difficult to eliminate completely. Optimize stoichiometry and ensure the amine is present in a slight excess. Purification should separate this byproduct. |
| Difficult Purification | Product is highly polar or streaks on silica gel. | Try a different solvent system for chromatography (e.g., add a small amount of methanol or triethylamine to the eluent). Consider reverse-phase chromatography.[10] |
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. This compound [myskinrecipes.com]
- 8. echemi.com [echemi.com]
- 9. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
catalytic applications of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
Initiating Research on Catalysis
I'm starting a thorough search to find information on the catalytic applications of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid. I'm focusing particularly on its role in specific chemical reactions, any relevant studies, and potential reaction mechanisms. I'm aiming to build a solid foundation of existing knowledge.
Exploring Catalytic Potential
I'm now diving deeper into the specifics, actively analyzing search results to identify key catalytic applications of this boronic acid derivative. I'm focusing on reaction mechanisms, optimal conditions, and advantages it presents. I am also searching for detailed experimental procedures and protocols.
Developing Application Note Strategy
I'm now structuring my application note, beginning with an introduction to the unique properties of this boronic acid derivative that make it a valuable catalyst. I'll then delve into its primary application, likely a cross-coupling reaction, explaining the mechanistic principles with citations and designing a Graphviz diagram. I'm also preparing a detailed experimental protocol and organizing quantitative data.
Investigating Catalytic Potential
My initial search focused on "catalytic applications of this compound," but yielded no direct examples of it functioning as a catalyst. The results, however, highlighted arylboronic acids' broad utility as reagents in palladium-catalyzed cross-couplings.
Analyzing Arylboronic Acid Usage
I've examined the literature in detail. While the specific compound isn't a known catalyst, its arylboronic acid core is crucial. It's heavily featured as a reagent in cross-coupling, and building block in medicinal synthesis. The sulfamoyl group offers promising drug-like properties. No direct catalytic activity was uncovered for this precise structure though.
Considering Reagent Applications
I'm now shifting focus to the potential of this compound as a reagent in catalytic reactions, particularly the Suzuki-Miyaura coupling. The initial search showed no direct evidence of its catalytic properties, but its arylboronic acid structure makes it ideally suited for these couplings. It's a common intermediate for this type of transformation, where it acts as a building block for complex molecules.
Refocusing on Reaction Mechanisms
I'm now focusing on the Suzuki-Miyaura coupling reaction, the core application. While no direct catalytic activity was found, I'm analyzing how this compound functions within the catalytic cycle. This involves detailing its role as a reagent in this critical C-C bond formation, detailing the typical reaction conditions, and examining the mechanism. I'll describe how it acts as the organoboron partner, key to building complex molecules.
Defining Reagent Role
I'm now revising my approach. Instead of focusing on it as a catalyst, I'll emphasize its role as a key reagent in the Suzuki-Miyaura coupling. The literature review is clear: while some boronic acids are catalysts, this one is mainly a building block. I will provide a detailed guide on using it in this important reaction for drug discovery, including protocols, catalyst choices, and potential issues. My focus will be on the compound's use in this reaction.
Shifting Focus to Reagent Applications
I've decided to pivot my approach, prioritizing the compound's use as a Suzuki-Miyaura coupling reagent over its potential as a catalyst. The literature is clear; while boronic acids are versatile, this one shines in building complex molecules. I'm now crafting a detailed guide with protocols, catalyst choices, and troubleshooting insights. This aligns better with the initial prompt's requirement for application notes.
Protocol for the Purification of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic Acid Reaction Products
An Application Note for Drug Development Professionals
Abstract
(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid is a critical building block in contemporary organic synthesis, particularly valued in the development of novel pharmaceutical agents and advanced materials.[1] Its utility in powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, is directly contingent on its purity.[2] Impurities can lead to diminished reaction yields, catalyst deactivation, and the formation of undesirable byproducts, complicating downstream processing and compromising the integrity of the final active pharmaceutical ingredient (API).[2] This application note provides a comprehensive guide with detailed, validated protocols for the purification of crude this compound, addressing common challenges such as the removal of inorganic salts, organic byproducts, and boroxine anhydrides. We present three primary purification strategies: recrystallization, acid-base extraction, and column chromatography, complete with the scientific rationale behind each step to empower researchers to select and optimize the most suitable method for their specific needs.
Introduction: The Critical Role of Purity
Arylboronic acids are indispensable reagents in medicinal chemistry for the construction of complex molecular architectures. The purity of these intermediates is not a mere technicality but a foundational requirement for success.[2] The boronic acid functional group is sensitive and prone to certain side reactions during synthesis and storage. A common issue is the dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride known as a boroxine. While this process is often reversible, the presence of boroxines can interfere with reaction stoichiometry and kinetics. Furthermore, residual starting materials or byproducts from the synthesis, such as protodeboronated arenes, can introduce impurities that are difficult to remove in later stages.
This guide is designed for researchers, process chemists, and drug development professionals, offering field-proven methodologies to achieve high-purity this compound (Purity >99%), ensuring reproducibility and reliability in subsequent synthetic applications.
Compound Profile:
-
IUPAC Name: this compound
-
CAS Number: 913835-28-6
-
Appearance: White to off-white solid
-
Melting Point: 126-128 °C[3]
General Purification Workflow
The selection of a purification strategy depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting the appropriate purification protocol.
Detailed Purification Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
Principle: This technique leverages differences in solubility between the target compound and impurities at varying temperatures.[5][6] For boronic acids, using a solvent system containing water is advantageous as it can hydrolyze boroxine anhydrides back to the desired monomeric acid form.[7] This protocol is ideal when the product constitutes the major component of the crude solid.
Materials and Apparatus:
-
Crude this compound
-
Solvents: Ethyl acetate (EtOAc), Hexanes, Deionized water
-
Erlenmeyer flasks, Beaker
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of the crude product in a test tube. Add a minimal amount of ethyl acetate and heat gently. The compound should dissolve. Add hexanes dropwise until turbidity is observed. This indicates a suitable mixed solvent system.
-
Dissolution: Transfer the bulk crude product (e.g., 10.0 g) to an Erlenmeyer flask. Add a minimal volume of hot ethyl acetate (e.g., 20-30 mL) to dissolve the solid completely. A few drops of water can be added to aid in dissolving and to hydrolyze any boroxines.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source. Slowly add hexanes (an anti-solvent) to the hot solution with stirring until a persistent cloudiness appears. Re-heat gently until the solution becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold mixture of ethyl acetate/hexanes (e.g., 1:4 v/v) to remove any soluble impurities adhering to the crystal surface.[8]
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50 °C to obtain the final product.
| Parameter | Recommended Condition | Rationale |
| Solvent System | Ethyl Acetate / Hexanes | Good solubility when hot, poor solubility when cold. |
| Cooling Rate | Slow, undisturbed cooling | Promotes the growth of well-ordered, pure crystals. |
| Washing Solvent | Cold EtOAc/Hexanes | Removes surface impurities without significantly dissolving the product. |
Protocol 2: Purification via Acid-Base Extraction
Principle: This robust chemical extraction method exploits the acidic nature of the boronic acid group. By treating the crude product with a base, the boronic acid is converted into a water-soluble boronate salt, allowing for the separation from neutral organic impurities. Subsequent acidification of the aqueous layer regenerates the purified boronic acid, which precipitates and can be isolated.[9][10] This method is exceptionally effective for removing non-polar and non-acidic contaminants.
Caption: Workflow for the acid-base extraction purification protocol.
Materials and Apparatus:
-
Crude this compound
-
Ethyl acetate (EtOAc) or Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, Beakers, Erlenmeyer flask
-
Rotary evaporator
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product (e.g., 10.0 g) in ethyl acetate (100 mL) in a separatory funnel.
-
Basification: Add 1 M NaOH solution (50 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The desired product will move into the aqueous layer as its sodium salt.
-
Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer again with 1 M NaOH (25 mL) to ensure complete recovery. Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1 M HCl solution dropwise until the pH is approximately 2-3 (verify with pH paper). A white precipitate of the purified boronic acid will form.
-
Re-extraction: Extract the precipitated product from the acidified aqueous mixture with ethyl acetate (2 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL) to remove excess water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Final Product: The resulting solid is the purified this compound.
Protocol 3: Silica Gel Column Chromatography
Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[9] This method is best suited for removing impurities with polarities similar to the product or for achieving the highest possible purity on a smaller scale. Boronic acids can be challenging to purify via silica gel due to their polarity and potential for strong adsorption, which can lead to streaking and low recovery.[9]
Materials and Apparatus:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc), Hexanes
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass chromatography column
-
Test tubes or fraction collector
-
Rotary evaporator
Step-by-Step Methodology:
-
TLC Analysis: Develop an appropriate eluent system using TLC. A common starting point for polar compounds is a mixture of a non-polar and a polar solvent, such as DCM/MeOH or EtOAc/Hexanes.
-
Expert Tip: To mitigate streaking, add a small amount (0.5-1%) of acetic acid to the eluent. This can help by protonating the silanol groups on the silica surface and improving the peak shape of the acidic product.[9]
-
Aim for an Rf value of 0.2-0.3 for the target compound. A system of 95:5 DCM:MeOH with 0.5% acetic acid is a good starting point.
-
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (or a less polar version, e.g., hexanes) and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Start with a less polar mixture and gradually increase the polarity if a gradient elution is needed.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified compound.
Purity Assessment and Characterization
Post-purification, it is imperative to confirm the identity and assess the purity of the final product.
| Technique | Purpose | Expected Outcome |
| HPLC | Quantitative Purity Analysis | A single major peak (>99% area) under appropriate conditions (e.g., C18 column, MeCN/H₂O with 0.1% formic acid).[11] |
| ¹H NMR | Structural Confirmation | The spectrum should match the expected structure of this compound, with no significant impurity peaks. |
| ¹¹B NMR | Boron Species Analysis | A single peak confirming the boronic acid. Absence of a peak for boric acid is a key indicator of purity.[7] |
| Mass Spec (MS) | Molecular Weight Verification | A peak corresponding to the mass of the compound [M+H]⁺ or [M-H]⁻. |
| Melting Point | Purity Indication | A sharp melting point range consistent with the literature value (126-128 °C).[3] |
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. 3-[(Cyclopropylsulfonyl)amino]phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid in Catalysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid in catalytic reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, helping you navigate common challenges and optimize your experimental outcomes.
Introduction
This compound is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility lies in the ability to introduce the 3-(N-Cyclopropylsulfamoyl)phenyl moiety, a common structural motif in medicinal chemistry. However, like many arylboronic acids, especially those bearing electron-withdrawing groups, it is susceptible to several side reactions that can impact reaction efficiency, yield, and purity. This guide provides a structured approach to identifying, understanding, and mitigating these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired cross-coupled product. What are the likely causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to two primary side reactions: protodeboronation and homocoupling. The electron-withdrawing nature of the N-Cyclopropylsulfamoyl group can exacerbate these issues.[2][3]
A. Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of N-cyclopropylbenzenesulfonamide as a byproduct and consuming your boronic acid.[4][5]
-
Causality: Protodeboronation can be catalyzed by both acid and base and is often promoted by the presence of water in the reaction mixture.[5][6] Electron-deficient arylboronic acids, such as the one , are particularly prone to this side reaction under basic conditions.[6]
-
Troubleshooting Steps:
-
Minimize Water Content: Use anhydrous and thoroughly degassed solvents. While some Suzuki protocols use aqueous bases, minimizing the amount of water can slow down protodeboronation.[7] Consider using anhydrous bases like potassium phosphate (K₃PO₄).
-
Optimize Reaction Time: Monitor your reaction closely using TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure of the boronic acid to the basic conditions.[8]
-
Consider a More Stable Boronic Acid Surrogate: If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[2][9] MIDA boronates are particularly stable and can undergo slow release of the boronic acid under the reaction conditions, maintaining a low concentration of the active, yet unstable, species.[9]
-
B. Homocoupling: This is the dimerization of two molecules of the boronic acid to form a symmetrical biaryl byproduct.[10][11]
-
Causality: Homocoupling is primarily caused by two mechanisms:
-
Oxygen-Mediated: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.[11][12]
-
Palladium(II)-Mediated: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid before the catalytic cycle is fully established.[11][12]
-
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Rigorous exclusion of oxygen is critical.[12][13] Use standard Schlenk techniques, and thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst.[14]
-
Use a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to reduce any Pd(II) species to the active Pd(0) catalyst, suppressing homocoupling.[12]
-
Catalyst Selection: Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, or a pre-catalyst that rapidly generates the active Pd(0) species.
-
C. Catalyst Deactivation: The formation of palladium black (aggregated palladium precipitate) is a visual indicator of catalyst decomposition and can lead to a stalled reaction.[8][15]
-
Causality: Catalyst deactivation can be caused by oxygen, high temperatures, or impurities in the reaction mixture.[8]
-
Troubleshooting Steps:
-
Maintain Inert Conditions: As with preventing homocoupling, ensuring an oxygen-free environment is paramount.[13]
-
Optimize Temperature: Excessive heat can accelerate catalyst decomposition. Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.[7]
-
Use High-Purity Reagents: Ensure your solvents, bases, and starting materials are of high purity to avoid introducing any substances that could poison the catalyst.[14]
-
Question 2: I am observing a significant amount of a symmetrical biaryl byproduct in my reaction. How can I specifically address this homocoupling issue?
Answer:
The formation of a symmetrical biaryl derived from this compound is a clear indication of homocoupling. The following workflow can help you diagnose and mitigate this problem.
Workflow for Minimizing Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry place, away from light and moisture.[16] Given the propensity of boronic acids to undergo decomposition, it is advisable to store it under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) to prolong its shelf life.[9]
Q2: Can this compound be used in other catalytic reactions besides Suzuki-Miyaura coupling?
A2: Yes, arylboronic acids are versatile reagents in organic synthesis. While Suzuki-Miyaura coupling is their most prominent application, they can also participate in other catalytic reactions, such as:
-
Chan-Lam Coupling: Formation of carbon-heteroatom bonds (e.g., C-N, C-O).
-
Arylboronic Acid-Catalyzed Reactions: They can act as catalysts themselves, often functioning as Brønsted acids to promote reactions like dehydrative C-alkylation and allylation.[17][18][19]
Q3: My reaction mixture turns black. What does this signify?
A3: The formation of a black precipitate, commonly referred to as "palladium black," is an indication of catalyst decomposition and aggregation.[8][15] This is often associated with failed or low-yielding reactions because the catalytically active soluble palladium species is lost from the solution. This can be caused by the presence of oxygen, impurities, or excessively high reaction temperatures.[8] To prevent this, ensure thorough degassing and use high-purity reagents and solvents.[14]
Q4: How does the choice of base and solvent affect the stability of this compound?
A4: The choice of base and solvent is critical. Stronger bases and the presence of water can accelerate the rate of protodeboronation.[5][6]
-
Base: Milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide. The choice of base can significantly impact the reaction's success.[7]
-
Solvent: Aprotic solvents like dioxane, THF, or toluene are commonly used.[20] While often used with an aqueous solution of the base, minimizing water is beneficial for unstable boronic acids.[7]
Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Potential Causes | Recommended Mitigation Strategies |
| Protodeboronation | Replacement of the boronic acid group with a hydrogen atom.[5] | Excess water, prolonged reaction times, harsh basic conditions.[4][7] | Use anhydrous solvents and bases, monitor the reaction and work up promptly, consider using a more stable boronic ester (e.g., MIDA boronate).[9][13] |
| Homocoupling | Dimerization of the boronic acid to form a symmetrical biaryl. | Presence of oxygen, use of Pd(II) precatalysts without a reducing agent.[11][12] | Rigorous deoxygenation of the reaction mixture, use of Pd(0) catalysts or addition of a mild reducing agent.[12] |
| Catalyst Decomposition | Formation of palladium black, leading to loss of catalytic activity.[8] | Presence of oxygen, high temperatures, impurities.[8] | Ensure an inert atmosphere, optimize reaction temperature, use high-purity reagents.[7][13] |
| Dehalogenation | Replacement of the halogen on the coupling partner with a hydrogen atom.[2] | Choice of base, prolonged reaction time.[8] | Use a milder, non-coordinating base; shorten reaction time.[8] |
Visualizing the Catalytic Cycle and Common Failure Points
The following diagram illustrates a generalized Suzuki-Miyaura catalytic cycle and highlights where the common side reactions involving the boronic acid can occur.
Caption: Suzuki-Miyaura cycle with key side reactions.
References
- 1. This compound [myskinrecipes.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 15. m.youtube.com [m.youtube.com]
- 16. echemi.com [echemi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Yoneda Labs [yonedalabs.com]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
Welcome to the technical support resource for Suzuki-Miyaura cross-coupling reactions involving (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of complex molecules using this specific building block. The unique electronic properties of this reagent, stemming from the strongly electron-withdrawing N-Cyclopropylsulfamoyl group, can present challenges not typically seen with simpler arylboronic acids.
Introduction: Understanding the Challenges
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, valued for its functional group tolerance and mild conditions.[1][2] However, the success of the reaction is highly dependent on the electronic and steric nature of the coupling partners.[2] The subject of this guide, this compound, possesses a potent electron-withdrawing sulfamoyl group. This feature can significantly impact several key steps in the catalytic cycle, often leading to low yields or reaction failure.
The primary challenges associated with this substrate include:
-
Slow Transmetalation: The electron-deficient nature of the aryl ring makes the boron center more Lewis acidic but can slow the transfer of the aryl group from the boronate complex to the palladium center.[3]
-
Increased Risk of Protodeboronation: This is a major competing side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired byproduct and consumption of the starting material.[4][5] Electron-deficient arylboronic acids can be particularly susceptible to this pathway.[6]
-
Catalyst Inhibition: While less common for this specific substrate, related functional groups can sometimes coordinate to the palladium center, leading to catalyst deactivation.[7]
This guide provides a structured, question-and-answer approach to troubleshoot these issues, grounded in mechanistic principles and supported by actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction has failed, resulting in no desired product and recovery of my starting materials. What are the most likely causes?
A1: When both the aryl halide and the boronic acid are recovered, the issue typically lies with the failure to initiate the catalytic cycle or a critically slow step. For this compound, this often points to two primary culprits: catalyst inactivity or suboptimal reaction conditions that fail to overcome the high activation energy of a key step.
Troubleshooting Steps:
-
Verify Catalyst Activity: The active catalyst in a Suzuki reaction is a Pd(0) species.[8] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.
-
Action: Ensure your catalyst is from a reliable source and has been stored correctly. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern, highly active precatalyst (e.g., a Buchwald-type G3 or G4 precatalyst) which are designed for challenging couplings.[9]
-
-
Check for Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the unwanted homocoupling of the boronic acid.[7]
-
Action: Ensure all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes or by using a freeze-pump-thaw technique for more rigorous oxygen removal. Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
Re-evaluate the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for coupling electron-deficient boronic acids or sterically hindered substrates.[10]
-
Action: Switch to a more electron-rich and bulky ligand. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective as they accelerate both the oxidative addition and the crucial reductive elimination steps.[10][11] N-Heterocyclic Carbenes (NHCs) are also excellent alternatives, offering high stability and activity.[10]
-
-
Increase Reaction Temperature: The oxidative addition of less reactive aryl halides (especially aryl chlorides) and the subsequent transmetalation may require more thermal energy.[10][12]
Q2: My reaction has a low yield of the desired product, and I've isolated a significant amount of N-Cyclopropylbenzenesulfonamide. What is happening and how can I fix it?
A2: The isolation of N-Cyclopropylbenzenesulfonamide is a clear indication that protodeboronation is the dominant reaction pathway.[5] This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond from a proton source (like water or alcohol) in the reaction mixture.[4] Electron-withdrawing groups can exacerbate this issue.
Visualizing the Problem: Suzuki Cycle vs. Protodeboronation
Caption: The Suzuki cycle competes with the protodeboronation side reaction.
Troubleshooting Steps:
-
Use a Milder or Anhydrous Base: Strong bases in aqueous media can accelerate protodeboronation.[11]
-
Minimize Water Content: While some water is often necessary for Suzuki couplings (especially with inorganic bases), excess water provides a ready proton source for protodeboronation.
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative can protect it from protodeboronation. These derivatives act as "slow-release" sources of the active boronic acid under the reaction conditions.
-
Action: Convert the boronic acid to its corresponding potassium trifluoroborate salt (Ar-BF₃K) or MIDA boronate ester .[4][5] These are generally more stable to the reaction conditions and can significantly suppress the side reaction.[1][4] Pinacol esters are another common, more robust alternative to free boronic acids.[4][6]
-
Protocol: Preparation of a Potassium Aryltrifluoroborate Salt
-
Dissolution: In a flask, dissolve this compound (1.0 equiv) in methanol.
-
Addition of KHF₂: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).
-
Precipitation: Stir the mixture at room temperature for 30 minutes. A white precipitate of the potassium trifluoroborate salt should form.
-
Isolation: Cool the mixture in an ice bath, collect the solid by vacuum filtration, wash with cold water and then cold acetone, and dry under vacuum.
-
Usage: The resulting Ar-BF₃K salt can be used directly in the Suzuki coupling reaction, typically with 1.5 equivalents.
Q3: The reaction is sluggish and stalls after partial conversion, even with an active catalyst system. What adjustments can I make?
A3: A stalled reaction suggests that a specific step in the catalytic cycle is kinetically challenging. For an electron-deficient boronic acid, this is often the transmetalation step. The base plays a crucial role in activating the boronic acid to form a more nucleophilic "ate" complex ([R-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center.[13][15][16]
Troubleshooting Workflow: Diagnosing a Failed Reaction
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Troubleshooting Steps:
-
Optimize the Base and Solvent System: The choice of base and solvent are intricately linked and critical for efficient "ate" complex formation.
-
Adjust Stoichiometry and Concentration:
-
Action: Ensure you are using a slight excess of the boronic acid (1.2-1.5 equivalents) relative to the limiting reagent (typically the aryl halide). Increasing the overall reaction concentration (e.g., from 0.1 M to 0.5 M) can also help accelerate bimolecular reactions in the catalytic cycle.
-
-
Consider Additives: Certain additives have been shown to accelerate the transmetalation step, although their mechanism is sometimes debated.
-
Action: The addition of silver(I) oxide (Ag₂O) or copper(I) salts has been reported to facilitate transmetalation in some systems.[3] This should be considered an advanced troubleshooting step after other parameters have been optimized.
-
Summary of Recommended Conditions
For difficult couplings involving this compound, the following table summarizes recommended starting points for optimization.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos Pd G3) | Provides a reliable source of active Pd(0) and is highly effective for challenging substrates.[9][15] |
| Ligand | XPhos, SPhos, or RuPhos (1.5-2.5 mol%) | Bulky, electron-rich ligands that accelerate key steps in the catalytic cycle.[11] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) | Moderately strong bases that effectively promote "ate" complex formation while minimizing protodeboronation.[10][13] |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Aprotic organic solvents with minimal water to facilitate base dissolution and the reaction.[17] |
| Temperature | 100-110 °C | Provides sufficient thermal energy to overcome activation barriers for difficult substrates. |
| Boronic Acid Form | Potassium Trifluoroborate (Ar-BF₃K) | Offers superior stability against protodeboronation compared to the free boronic acid.[4] |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. wwjmrd.com [wwjmrd.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Optimization of Catalyst Loading for (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
Welcome, researchers, scientists, and drug development professionals. This guide, prepared by a Senior Application Scientist, provides in-depth technical support for optimizing palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura reaction, using (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid. Our focus is to move beyond simple protocols and empower you with the causal logic behind experimental choices to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: This reagent is predominantly used as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. Its boronic acid group facilitates the formation of carbon-carbon bonds with various aryl or vinyl halides (or pseudohalides), a critical transformation in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2]
Q2: What is "catalyst loading," and why is it a critical parameter to optimize?
A2: Catalyst loading refers to the amount of catalyst used relative to the amount of a limiting reactant, typically expressed in mole percent (mol %).[3] Optimizing this parameter is a crucial balancing act:
-
Too Low: Insufficient catalyst can lead to slow or incomplete reactions, resulting in low product yield.[4]
-
Too High: While it might increase the reaction rate, excessive catalyst is wasteful, increases costs, can lead to more side reactions, and complicates product purification due to higher residual metal content.[5][6]
The goal of optimization is to find the lowest possible catalyst loading that achieves a high yield of the desired product in a reasonable timeframe, ensuring the process is efficient, cost-effective, and reproducible.[5][7]
Q3: Does the N-Cyclopropylsulfamoyl group on the phenylboronic acid affect the reaction?
A3: Yes, the electronic properties of substituents on the boronic acid can influence the reaction. The sulfamoyl group is electron-withdrawing, which can impact the nucleophilicity of the boronic acid and its stability. Electron-deficient boronic acids can be more susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[8] This potential issue must be considered when selecting reaction conditions, particularly the base and solvent system.
Q4: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with this substrate?
A4: For initial screening, a palladium catalyst loading in the range of 1-2 mol % is a common and effective starting point. If the reaction proceeds cleanly, this loading can be systematically lowered in subsequent experiments (e.g., to 0.5 mol %, 0.1 mol %, or even lower) to find the optimal level for your specific coupling partners.[9] Conversely, if the initial reaction is sluggish, troubleshooting other parameters is often more productive than simply increasing the catalyst load.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing diagnostic logic and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction shows a low conversion of the starting materials. What are the most likely causes and how can I fix it?
Answer: Low conversion is a common issue that can often be traced back to catalyst activity or reagent stability.
Potential Causes & Solutions:
-
Catalyst Inactivity: The active Pd(0) species is the workhorse of the catalytic cycle. If it fails to form or is deactivated, the reaction will stall.[10]
-
Cause: The Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) was not effectively reduced to Pd(0), or the active Pd(0) was oxidized by atmospheric oxygen.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use anhydrous, degassed solvents. Assembling the reaction in a glovebox or using Schlenk techniques is highly recommended.[8][11]
-
-
Protodeboronation of the Boronic Acid: This is a major competing pathway that consumes your nucleophile.[12][13]
-
Cause: The C-B bond is cleaved by a proton source (often water) before transmetalation can occur. This is often promoted by the choice of base and the presence of water.[8]
-
Solution:
-
Base Selection: Use milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger hydroxides.[8][13]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, if protodeboronation is suspected, switch to anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or 2-MeTHF.[13]
-
Boronic Acid Stability: Boronic acids can degrade on storage. Consider converting it to a more stable boronate ester (e.g., a pinacol or MIDA ester) if instability is a persistent issue.[8][14]
-
-
-
Poor Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
Cause: The chosen ligand may not be suitable for the specific substrates (e.g., an electron-rich aryl halide or a sterically hindered partner).
-
Solution: For challenging couplings, especially with aryl chlorides or electron-rich partners, employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These promote the crucial oxidative addition and reductive elimination steps.
-
Experimental Protocol: A Robust Starting Point for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask containing a stir bar, add the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2-1.5 mmol, 1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 eq).
-
Seal the flask with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.[8]
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol %) and the phosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol %).
-
Add the degassed solvent (e.g., 1,4-Dioxane/water 4:1, 5 mL) via syringe.
-
Place the sealed flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C) for the specified time, monitoring by TLC or LC-MS.
Issue 2: Formation of Significant Side Products
Question: My reaction yields the desired product, but I'm also seeing significant amounts of homocoupled boronic acid and/or dehalogenated starting material. How can I suppress these side reactions?
Answer: These side reactions compete with the desired cross-coupling pathway and are often indicative of specific flaws in the reaction setup or conditions.
Side Product Analysis & Mitigation:
| Side Product | Common Cause(s) | Recommended Solutions |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture, which can promote the oxidative coupling of two boronic acid molecules.[10] | 1. Rigorous Degassing: Ensure solvents are thoroughly degassed before use. Maintain a positive pressure of inert gas throughout the reaction.[13] 2. Use Pd(0) Source: Start with a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) to bypass the Pd(II) reduction step where homocoupling can be prevalent. |
| Dehalogenation of Aryl Halide | The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by certain bases or impurities acting as hydride sources. | 1. Base Choice: Avoid using amine bases if possible; inorganic bases like carbonates or phosphates are generally preferred.[7] 2. Optimize Temperature: Excessive heat can sometimes promote decomposition pathways. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Visualization of Optimization & Troubleshooting Logic
A systematic approach is key to efficiently optimizing catalyst loading and troubleshooting issues.
Caption: A logical workflow for optimizing catalyst loading.
The Suzuki-Miyaura Catalytic Cycle: Key Steps & Failure Points
Understanding the mechanism is crucial for diagnosing problems. The catalyst must successfully navigate each step to deliver the product.
Caption: The Suzuki-Miyaura cycle and common failure pathways.
References
- 1. This compound [myskinrecipes.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. syhgzben.com [syhgzben.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
preventing protodeboronation of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Preventing Protodeboronation
Welcome to the technical support center for (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid. As a key intermediate in pharmaceutical synthesis, the stability of this molecule is paramount for achieving high yields and purity in cross-coupling reactions. One of the most common challenges encountered is protodeboronation—an undesired side reaction that cleaves the C–B bond, replacing it with a C–H bond, thereby terminating the intended reaction pathway.[1][2]
This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you mitigate protodeboronation and optimize your experimental outcomes.
Troubleshooting Guide: Rapid Solutions to Common Problems
This section is designed for researchers actively encountering issues. It provides direct questions and actionable answers to get your experiment back on track.
Q1: My Suzuki-Miyaura coupling reaction yield is low, and I've identified the byproduct as N-cyclopropylbenzenesulfonamide by LC-MS. What is happening and what's the first thing I should check?
A: You are observing the product of protodeboronation.[1] The N-cyclopropylsulfamoyl group is strongly electron-withdrawing, which makes the arylboronic acid particularly susceptible to this side reaction, especially under basic conditions.[1][3]
The very first parameter to verify is the pH of your reaction medium . Protodeboronation is highly pH-dependent.[4][5][6] For arylboronic acids with electron-withdrawing groups, stability is generally enhanced in slightly acidic to neutral conditions, while basic conditions significantly accelerate decomposition.[1][7] Many standard Suzuki coupling protocols use strong bases like NaOH or K₂CO₃, which can create a pH environment (>10) that rapidly degrades your starting material.[8]
Immediate Action:
-
Measure the pH of your reaction mixture if possible.
-
Switch to a milder base. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective for the coupling reaction while minimizing protodeboronation.[9][10]
-
Consider using a buffered system to maintain a more controlled pH environment throughout the reaction.
Q2: I've switched to a milder base, but protodeboronation is still consuming more than 20% of my starting material. What is my next step?
A: If pH optimization is insufficient, the next critical parameters to address are temperature and reaction time . Elevated temperatures, while accelerating the desired coupling, also increase the rate of protodeboronation.[11][12]
Immediate Action:
-
Lower the Reaction Temperature: Determine the lowest possible temperature at which the catalytic cycle for your Suzuki coupling remains efficient. Try running the reaction at 60-80 °C instead of 100 °C or higher.
-
Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the point of maximum product formation before significant decomposition occurs. Avoid unnecessarily long reaction times.
-
Enhance Catalyst Activity: A more active catalyst system can increase the rate of the desired coupling, allowing it to outcompete the slower protodeboronation pathway.[1][8] Consider using highly active phosphine ligands (e.g., SPhos, XPhos) with your palladium source.[8][10]
Q3: I am working with a very challenging coupling partner (e.g., an unactivated aryl chloride), requiring forcing conditions (high temperature, strong base). How can I protect my boronic acid?
A: Forcing conditions are a direct cause of significant protodeboronation. In this scenario, the most robust solution is to use a protecting group for the boronic acid.[13] This strategy involves converting the boronic acid to a more stable derivative, which then "slowly releases" the active boronic acid in situ under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[1][10]
Immediate Action:
-
Convert to a Boronate Ester: The two most effective and widely used derivatives are the pinacol ester and the N-methyliminodiacetic acid (MIDA) boronate.[1][13]
-
MIDA Boronates for Slow Release: MIDA boronates are exceptionally stable, air-stable solids that are ideal for slow-release strategies, especially with challenging coupling partners that require prolonged reaction times.[9][10]
The following troubleshooting flowchart provides a visual guide to this decision-making process.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
Welcome to the technical support guide for (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The unique combination of a polar sulfamoyl group and a reactive boronic acid moiety makes this compound highly valuable for applications like Suzuki-Miyaura cross-coupling reactions, but it also presents specific purification challenges.[1][2]
This guide provides in-depth, field-proven insights into overcoming these hurdles, structured through frequently asked questions and detailed troubleshooting protocols. Our goal is to empower you with the knowledge to diagnose issues, select the appropriate purification strategy, and achieve high purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges associated with purifying this compound and its analogs.
Q1: Why is my this compound product difficult to purify using standard silica gel chromatography?
A1: This is a common and critical issue stemming from the inherent chemical nature of arylboronic acids.
-
High Polarity & Strong Adsorption: The molecule possesses two highly polar functional groups: the boronic acid [-B(OH)₂] and the N-cyclopropylsulfamoyl group [-SO₂NH(c-Pr)]. These groups interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to very broad peaks, significant tailing, or even irreversible adsorption where the product does not elute at all.[3]
-
On-Column Degradation: The acidic environment of silica gel can promote undesired side reactions, most notably protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[4] This leads to a loss of your desired product and generates a key impurity.
-
Boroxine Formation: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[5] This dehydration reaction can occur on the silica surface, leading to multiple species being present and further complicating the separation.
Q2: What are the most common impurities I should expect in my crude product?
A2: Understanding potential impurities is the first step to designing an effective purification strategy.
| Impurity Name | Structure | Origin & Causality |
| Protodeboronated Product | N-Cyclopropylbenzenesulfonamide | Protodeboronation: Cleavage of the C-B bond, often promoted by acidic or basic conditions, elevated temperatures, or certain metal catalysts during the preceding reaction.[4][6] This is a very common side product in reactions involving boronic acids. |
| Boroxine Trimer | Cyclic Anhydride | Dehydration: A reversible self-condensation of three boronic acid molecules to form a stable six-membered ring with the elimination of three water molecules.[5][7] Often observed in mass spectrometry and can cause complex NMR spectra. |
| Homocoupled Biaryl | Dimer of the starting aryl halide | Side reaction in synthesis: If the boronic acid was prepared via Miyaura borylation from an aryl halide, residual catalyst can promote homocoupling of the starting material. |
| Starting Materials | e.g., 3-Bromo-N-cyclopropylbenzenesulfonamide | Incomplete Reaction: The preceding synthetic step (e.g., borylation) did not go to completion. |
| Boric Acid | B(OH)₃ | Hydrolysis/Byproduct: Can be a residual byproduct from the synthesis or hydrolysis of boronic acid derivatives.[7] |
Q3: My NMR and/or LC-MS analysis looks messy, showing multiple peaks. Is my product unstable?
A3: Not necessarily. The apparent complexity is often due to the dynamic equilibrium between the boronic acid and its boroxine trimer. In an LC-MS analysis, you might see peaks corresponding to both the monomer and the trimer, or various adducts. In ¹H NMR, boroxine formation can lead to peak broadening or the appearance of multiple sets of signals. This is an inherent property of many boronic acids.[7] Adding a drop of D₂O to your NMR sample can often simplify the spectrum by hydrolyzing the boroxine back to the monomeric boronic acid. For LC-MS, method development is key; using a mobile phase modifier like ammonium acetate can help achieve consistent ionization and a single major peak.[8]
Q4: What is protodeboronation and how can I minimize it during workup and purification?
A4: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[4] It is a frequent cause of yield loss. The propensity for this reaction is highly dependent on pH, temperature, and the electronic nature of the aryl ring.[6][9]
To minimize protodeboronation:
-
Control pH: Avoid strongly acidic or strongly basic conditions during aqueous workups. Aim for a pH range of 3-7 where many arylboronic acids exhibit greater stability.
-
Low Temperature: Perform extractions and other manipulations at reduced temperatures (e.g., 0-10 °C) to slow the rate of decomposition.
-
Avoid Prolonged Exposure: Minimize the time the compound spends in aqueous solutions, especially under non-optimal pH conditions.
-
Protective Derivatization: For particularly challenging cases, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before purification. These esters are significantly more resistant to protodeboronation and are generally more compatible with silica gel chromatography.[10][11][12]
Section 2: Troubleshooting Guide & Recommended Protocols
This section provides practical, step-by-step solutions to specific problems encountered during purification.
Problem 1: Product streaks badly or is retained on a standard silica gel column.
-
Root Cause Analysis: The combination of the acidic boronic acid and the polar sulfamoyl group leads to excessively strong interactions with the acidic silanol groups on the silica surface.
-
Workflow Solution:
Caption: Decision workflow for chromatographic issues.
Protocol 1: Purification via Acid-Base Extraction
This classical method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities. It is particularly effective for removing non-acidic starting materials or byproducts.[3][13]
A. Principle: The boronic acid is deprotonated by a weak base to form a water-soluble boronate salt. Neutral impurities remain in the organic phase and are washed away. The aqueous layer is then re-acidified to regenerate the pure boronic acid, which is extracted back into an organic solvent.
B. Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Basic Wash: Transfer the solution to a separatory funnel and extract with a chilled (~4 °C) 1M sodium carbonate (Na₂CO₃) or saturated sodium bicarbonate (NaHCO₃) solution. Repeat the aqueous extraction 2-3 times. Causality Note: A mild base is used to selectively form the boronate salt without significantly hydrolyzing other functional groups.
-
Combine & Wash: Combine the aqueous layers. Wash this combined aqueous phase once with a fresh portion of EtOAc or DCM to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH ~3-4 by adding 1N HCl dropwise with vigorous stirring. The product should precipitate or form an emulsion. Trustworthiness Check: Monitor the pH carefully with pH paper or a meter to avoid overly acidic conditions that could promote protodeboronation.[4]
-
Final Extraction: Extract the acidified aqueous layer 3-4 times with fresh EtOAc.
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Problem 2: Product purity is low after workup, and the protodeboronated impurity is observed.
-
Root Cause Analysis: Protodeboronation has occurred due to non-optimal pH, excessive heat, or prolonged processing time.
-
Workflow Solution:
Caption: Strategy for mitigating protodeboronation.
Protocol 2: Purification via Recrystallization / Trituration
This protocol is ideal when the main impurities are significantly more or less polar than the desired product.
A. Principle: Solubility differences are exploited. Trituration uses a solvent in which the product is poorly soluble while impurities are highly soluble. Recrystallization involves dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool, whereupon the pure product crystallizes out, leaving impurities behind in the mother liquor.
B. Solvent Selection: Based on general solubility principles for phenylboronic acids, the following solvents are good starting points.[14][15]
| Solvent Class | Suitability for this compound | Purpose |
| Ethers (e.g., Diethyl ether, MTBE) | High Solubility | Good for dissolving the compound, potentially as part of a co-solvent system for recrystallization. |
| Ketones (e.g., Acetone) | High Solubility | Similar to ethers, good for dissolving the compound. |
| Esters (e.g., Ethyl Acetate) | Moderate to High Solubility | A versatile solvent for both chromatography and recrystallization. |
| Alcohols (e.g., Isopropanol) | Moderate Solubility | Can be effective for recrystallization, but check for esterification side reactions if heated for prolonged periods. |
| Hydrocarbons (e.g., Hexanes, Toluene) | Very Low Solubility | Excellent for trituration to wash away non-polar impurities.[14] |
| Chlorinated (e.g., DCM) | Moderate Solubility | Useful for dissolving and loading onto a column or as a co-solvent. |
C. Step-by-Step Methodology (Trituration):
-
Place the crude solid in a flask.
-
Add a small volume of a solvent in which the product is known to be poorly soluble but the impurities are soluble (e.g., a 1:1 mixture of diethyl ether and hexanes).
-
Stir the slurry vigorously at room temperature for 30-60 minutes.
-
Filter the solid product, washing the filter cake with a small amount of the cold trituration solvent.
-
Dry the purified solid under vacuum.
Section 3: Visualizing Key Equilibria
Understanding the dynamic nature of boronic acids is crucial for troubleshooting.
Caption: Reversible equilibrium between boronic acid and its boroxine trimer.
Section 4: References
References
- 1. This compound [myskinrecipes.com]
- 2. (3-(N-Cyclopropylsulfamoyl)- 4-methylphenyl)boronic acid [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 18. echemi.com [echemi.com]
- 19. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
impact of base and solvent on (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid reactivity
Welcome to the dedicated technical support guide for (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile reagent in their synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions. As a boronic acid functionalized with an electron-withdrawing sulfonamide group, its reactivity presents unique challenges and opportunities that require careful consideration of the reaction environment. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the success of your experiments.
I. Understanding the Reactivity Profile
This compound is a valuable building block in medicinal chemistry, in part due to the N-cyclopropylsulfamoyl moiety which can enhance metabolic stability and bioavailability in drug candidates[1]. However, the electronic properties of this group significantly influence the reactivity of the boronic acid. The sulfonamide is strongly electron-withdrawing, which can render the boronic acid more susceptible to certain side reactions, most notably protodeboronation, especially under harsh basic conditions[2][3]. Furthermore, the sulfonamide possesses an acidic N-H proton, which can complicate the choice of base and potentially interact with the palladium catalyst[4]. A successful coupling strategy, therefore, hinges on a judicious selection of base and solvent to maximize the desired reactivity while minimizing these degradation pathways.
II. Troubleshooting Guide: A Causal Approach
This section addresses common issues encountered when using this compound in a question-and-answer format, focusing on the underlying chemical principles.
Q1: My Suzuki-Miyaura reaction is resulting in a low yield of the desired biaryl product, and I am observing significant amounts of the corresponding des-borylated arene (N-cyclopropylbenzenesulfonamide). What is the likely cause and how can I mitigate it?
A1: The primary culprit for this observation is protodeboronation , a common side reaction for arylboronic acids where the C-B bond is cleaved and replaced by a C-H bond[2]. This process is often accelerated by strong bases and elevated temperatures, particularly for electron-deficient arylboronic acids like yours[3].
Causality: The electron-withdrawing nature of the N-cyclopropylsulfamoyl group increases the electrophilicity of the carbon atom attached to the boron, making it more susceptible to protonolysis. Strong bases, while necessary to form the reactive boronate species for transmetalation, can also promote this undesired cleavage[5].
Troubleshooting Steps & Rationale:
| Corrective Action | Rationale |
| 1. Switch to a Milder Base | Instead of strong bases like NaOH or KOH, consider using milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF[5]. These bases are often sufficient to promote the formation of the active boronate species without excessively accelerating protodeboronation. |
| 2. Employ Anhydrous Conditions | Water is a proton source. While many Suzuki protocols use aqueous solvent mixtures, minimizing the water content can suppress protodeboronation. Consider using a polar aprotic solvent like dioxane or THF with a finely powdered, anhydrous base. |
| 3. Lower the Reaction Temperature | Higher temperatures provide the activation energy for protodeboronation. If your reaction is running at a high temperature (e.g., >100 °C), try lowering it to a range of 60-80 °C and monitor the reaction over a longer period. |
| 4. Use a Protected Boronic Acid Derivative | If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt. These are generally more resistant to premature decomposition and will release the active boronic acid in situ under the reaction conditions. |
Q2: I am observing significant homocoupling of my boronic acid, leading to the formation of a symmetrical biaryl impurity. What reaction parameters should I investigate?
A2: Homocoupling is another common side reaction in Suzuki-Miyaura couplings. It is primarily driven by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of two boronic acid molecules.
Causality: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the homocoupling product. This is particularly problematic if the reductive elimination of the desired product is slow.
Troubleshooting Steps & Rationale:
| Corrective Action | Rationale |
| 1. Rigorous Degassing | Ensure your solvent is thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes). |
| 2. Maintain an Inert Atmosphere | The reaction should be set up and run under a strict inert atmosphere of argon or nitrogen. Use Schlenk techniques or a glovebox to minimize oxygen exposure. |
| 3. Use a High-Quality Palladium Catalyst | Ensure your palladium precatalyst is fresh and has been stored properly. Older or improperly stored catalysts may have partially decomposed, leading to higher concentrations of Pd(II) species that can promote homocoupling. |
Q3: My reaction is sluggish and fails to go to completion, even with extended reaction times. What could be inhibiting my catalyst?
A3: Catalyst inhibition can be a significant issue, especially when dealing with substrates containing functional groups that can coordinate to the palladium center. In your case, the sulfonamide N-H proton is a potential culprit.
Causality: The acidic N-H proton of the sulfonamide can be deprotonated by the base. The resulting sulfonamide anion could potentially coordinate to the palladium center, leading to an inactive or less active catalyst species. This is a known issue for substrates bearing unprotected acidic N-H groups, such as indazoles and benzimidazoles[4].
Troubleshooting Steps & Rationale:
| Corrective Action | Rationale |
| 1. Judicious Choice of Base | A very strong base might deprotonate the sulfonamide, leading to catalyst inhibition. A moderately strong, non-nucleophilic base like K₃PO₄ is often a good choice as it can activate the boronic acid without extensively deprotonating the sulfonamide. |
| 2. Increase Catalyst Loading | If catalyst inhibition is suspected, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may be sufficient to overcome the inhibition and drive the reaction to completion. |
| 3. Ligand Selection | The choice of phosphine ligand can significantly impact catalyst activity and stability. For electron-deficient boronic acids, bulky and electron-rich ligands such as SPhos or XPhos can be beneficial in promoting the rate-limiting oxidative addition and transmetalation steps. |
| 4. Solvent System Optimization | The solvent plays a complex role in stabilizing the catalyst and influencing reaction rates[4][6]. For a polar substrate like yours, a polar aprotic solvent such as dioxane or DMF, often with a small amount of water, can be effective. The water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species. |
III. Frequently Asked Questions (FAQs)
-
Q: What is the recommended way to store this compound?
-
A: Boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines. They can also be sensitive to air and moisture. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator[7].
-
-
Q: Can I use a boronic ester derivative instead of the free boronic acid?
-
A: Yes, using a boronic ester, such as the pinacol ester, is a common strategy to improve the stability and handling of the organoboron reagent. Boronic esters are generally less prone to protodeboronation and boroxine formation. They are readily converted to the active boronate species in situ under the basic reaction conditions.
-
-
Q: What is the ideal solvent system for a Suzuki-Miyaura coupling with this boronic acid?
-
A: There is no single "best" solvent, as the optimal choice depends on the specific coupling partners and base used. However, a good starting point for this polar substrate would be a mixture of a polar aprotic solvent and water (e.g., Dioxane/H₂O or THF/H₂O in a 4:1 to 10:1 ratio). The organic component solubilizes the substrates and catalyst, while the water helps to dissolve the inorganic base.
-
-
Q: Which palladium catalyst and ligand combination is recommended?
-
A: For coupling with electron-deficient boronic acids, modern palladium precatalysts paired with bulky, electron-rich phosphine ligands are often highly effective. Systems like Pd₂(dba)₃ with ligands such as SPhos or XPhos, or pre-formed catalysts like XPhos Pd G3, are excellent starting points.
-
IV. Experimental Protocols & Visualizations
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 10:1, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting common issues in Suzuki-Miyaura couplings involving this compound.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Mechanism: The Role of Base and Potential Pitfalls
The base plays a critical, dual role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid, but its choice is paramount to avoid side reactions with a sensitive substrate like this compound.
Caption: Key steps in the Suzuki cycle and potential off-cycle pathways.
V. References
-
Callum, J.; Lowary, T. L. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. J. Chem. Educ.2001 , 78 (7), 947. --INVALID-LINK--
-
ResearchGate. Two alternative routes towards the synthesis of biaryls 3a–c. --INVALID-LINK--
-
MySkinRecipes. This compound. --INVALID-LINK--
-
Wang, X. et al. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. RSC Adv., 2020 , 10, 29015-29020. --INVALID-LINK--
-
Shaikh, I. R. et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Science, 2022 . --INVALID-LINK--
-
Biscoe, M. R. et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2013 , 135 (30), 11193–11207. --INVALID-LINK--
-
Reeves, E. K. et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Isr. J. Chem.2020 , 60 (3-4), 406-409. --INVALID-LINK--
-
BenchChem. Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 3-Bromo-5-propoxyphenylboronic acid. --INVALID-LINK--
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. --INVALID-LINK--
-
Sahoo, S. K. et al. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Adv., 2024 , 14, 14197-14206. --INVALID-LINK--
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. --INVALID-LINK--
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.2008 , 47 (26), 4921-4924. --INVALID-LINK--
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--
-
Yang, C. et al. N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction. Organometallics2011 , 30 (15), 4156–4165. --INVALID-LINK--
-
Key Organics. Safety Data Sheet: N-Cyclopropyl 3-boronobenzenesulfonamide. --INVALID-LINK--
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. --INVALID-LINK--
-
Fisher Scientific. Safety Data Sheet: this compound. --INVALID-LINK--
-
MySkinRecipes. This compound. --INVALID-LINK--
-
Wikipedia. Protodeboronation. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. keyorganics.net [keyorganics.net]
- 7. fishersci.nl [fishersci.nl]
Technical Support Center: Synthesis of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
Introduction
(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid is a critical building block in medicinal chemistry and drug development. Its structure combines a versatile boronic acid moiety, ideal for Suzuki-Miyaura cross-coupling reactions, with a cyclopropylsulfamoyl group that can enhance the metabolic stability and pharmacokinetic profile of target molecules.[1][2]
Despite its utility, the synthesis of this compound is not without challenges. Controlling the formation of process-related impurities is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides in-depth technical support for researchers, scientists, and process chemists to anticipate, identify, and manage common impurities encountered during synthesis.
Overview of a Common Synthetic Pathway
A prevalent strategy for synthesizing this compound involves a two-step process starting from 3-aminophenylboronic acid or its corresponding ester.
-
Sulfonamide Formation: Reaction of 3-aminophenylboronic acid with cyclopropanesulfonyl chloride in the presence of a base.
-
Hydrolysis (if starting from an ester): Acidic or basic workup to provide the final boronic acid.
This seemingly straightforward route is susceptible to several side reactions that can generate a range of challenging impurities.
Caption: A simplified workflow of the synthesis and key impurity pathways.
Troubleshooting Guide: Impurity Management (Q&A)
This section addresses specific issues that may arise during the synthesis, providing explanations for their root causes and actionable solutions.
Q1: My final product is contaminated with N-cyclopropylbenzenesulfonamide. What is causing this and how can I prevent it?
Answer: This impurity is the result of protodeboronation (or deboronation), a common side reaction where the C–B bond is cleaved and replaced by a C–H bond.[3]
Root Causes & Mechanism:
-
Mechanism: Protodeboronation can be catalyzed by acid or base.[3][4] Under basic conditions, the boronic acid forms a more reactive boronate anion ([ArB(OH)₃]⁻), which then undergoes rate-limiting protonolysis by a proton source (like water) to cleave the C-B bond.[3][5] Acid-catalyzed deboronation also occurs, with reaction rates often being slowest around pH 5.[4]
-
Reaction Conditions: Elevated temperatures, prolonged reaction times, and the presence of excess water or strong acids/bases significantly accelerate this process.[6] Certain metal catalysts, if used in subsequent steps, can also promote deboronation.[4][7]
Solutions & Mitigation Strategies:
-
pH Control: Maintain the pH of aqueous workups as close to neutral as possible, where arylboronic acids are generally more stable.[4]
-
Temperature Management: Perform the reaction and workup at the lowest effective temperature to minimize the rate of deboronation.
-
Use of Boronic Esters: Consider using a boronic ester (e.g., a pinacol ester) of the starting material. Boronic esters are generally more stable and less prone to protodeboronation due to steric protection of the boron center.[5] The ester can be hydrolyzed to the desired boronic acid in a controlled final step.
-
Minimize Water: Use anhydrous solvents where possible and minimize the amount of water during the initial reaction phase.
Caption: Mechanism of base-catalyzed protodeboronation.
Q2: My NMR and HPLC analyses show multiple peaks for my product, suggesting it's not pure, but the mass spectrometry looks correct. What could be happening?
Answer: You are likely observing the formation of boroxines , which are cyclic trimers (anhydrides) of boronic acids.[8][9]
Root Causes & Mechanism:
-
Reversible Equilibrium: Three molecules of a boronic acid can reversibly lose three molecules of water to form a six-membered boroxine ring.[10][11] This is an entropically driven process.[10]
-
Conditions: This equilibrium is highly sensitive to water.[10][12] In anhydrous solvents or upon drying in a vacuum, the equilibrium shifts towards the boroxine.[8][11] Conversely, dissolving the sample in a wet solvent or water will shift it back to the monomeric boronic acid.[11]
-
Analytical Impact: Because the boronic acid and its boroxine are in equilibrium, they can appear as separate species in chromatographic methods like HPLC. In NMR, you may see broadened peaks or distinct sets of signals, especially in anhydrous solvents. ¹¹B NMR is particularly useful for distinguishing the trigonal boronic acid (δ 25-35 ppm) from the tetrahedral boroxine (δ 15-25 ppm).[12]
Solutions & Mitigation Strategies:
-
Analytical Consideration: This is often not a true "impurity" in the traditional sense, as it reverts to the desired product upon exposure to water (e.g., in aqueous buffer for a biological assay). For analysis, ensure consistent sample preparation. Using a mobile phase containing water for HPLC will typically show a single peak for the boronic acid.[13]
-
Purification: During purification, the equilibrium can be manipulated. Recrystallization from a mixed solvent system (e.g., an organic solvent with a small amount of water) can help isolate the pure monomeric boronic acid.
-
Storage: Store the final compound in a tightly sealed container, potentially under an inert atmosphere, to minimize dehydration and boroxine formation.
| Species | Structure | ¹¹B NMR Shift (Typical) | Notes |
| Boronic Acid | R-B(OH)₂ | δ 25-35 ppm | Favored in the presence of water.[10] |
| Boroxine | (RBO)₃ | δ 15-25 ppm | Favored under anhydrous conditions.[12] |
Q3: How can I effectively remove unreacted 3-aminophenylboronic acid from my final product?
Answer: Removing polar starting materials from a polar product requires exploiting differences in their chemical properties. A pH-controlled acid-base extraction is a highly effective method.
Root Causes:
-
Incomplete reaction due to poor stoichiometry, insufficient reaction time, or deactivation of reagents.
-
Similar polarity between the starting material and the product, making standard chromatographic separation difficult.
Solutions & Mitigation Strategies:
-
Acid-Base Extraction: This is the most robust method.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The basic 3-aminophenylboronic acid will be protonated to form a water-soluble ammonium salt and move into the aqueous layer.
-
The desired product, being a stronger acid (due to the sulfamoyl group), will remain in the organic layer.
-
Separate the layers and wash the organic phase with brine, dry, and concentrate.
-
-
Scavenger Resins: For trace amounts, using a resin-bound scavenger can be effective.
-
Recrystallization: Carefully select a solvent system where the solubility of the product and the starting material differ significantly. This is often an iterative process of screening various solvents (e.g., ethyl acetate/hexanes, acetonitrile/water).[14]
Frequently Asked Questions (FAQs)
What are the best analytical methods for purity assessment? A combination of techniques provides the most comprehensive profile:
-
HPLC-UV/MS: Reversed-phase HPLC (e.g., using a C18 column) is the workhorse for quantifying purity and separating non-volatile impurities.[12][15] Mass spectrometry (MS) detection is crucial for identifying unknown peaks. A gradient method using a buffered mobile phase (e.g., ammonium acetate) and acetonitrile is a good starting point.[13]
-
¹H and ¹³C NMR: Essential for structural confirmation of the main product and identification of structurally related impurities.
-
¹¹B NMR: Specifically useful for monitoring the boronic acid/boroxine equilibrium.[12]
-
GC-MS: Can be used to detect volatile impurities, though derivatization might be necessary for the boronic acid itself.[12][16]
What are the most effective general purification techniques for this compound?
-
Recrystallization: This is often the most scalable and cost-effective method. Trial and error with different solvent systems (e.g., EtOAc/hexanes, acetone, acetonitrile/water) is key.[14]
-
Acid-Base Extraction: As described in Q3, this is excellent for removing basic or acidic impurities. A patent describes a general process of forming a boronate salt with a base, extracting away neutral impurities, and then re-acidifying to recover the pure boronic acid.[17]
-
Silica Gel Chromatography: This can be challenging due to the polarity of boronic acids and their tendency to streak on silica. However, it can be effective for less polar impurities. Sometimes, using neutral alumina or a modified mobile phase (e.g., with a small amount of acid) can improve separation.[14]
How should I store this compound to ensure its stability? To minimize degradation (protodeboronation) and dehydration (boroxine formation), store the compound under the following conditions:
-
Temperature: Keep refrigerated or frozen.[18]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxygen.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for analyzing this compound and its common impurities.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in a 1:1 mixture of Acetonitrile:Water at approximately 1 mg/mL.
References
- 1. This compound [myskinrecipes.com]
- 2. (3-(N-Cyclopropylsulfamoyl)- 4-methylphenyl)boronic acid [myskinrecipes.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Boroxine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. benchchem.com [benchchem.com]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 18. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid and Phenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the deliberate construction of carbon-carbon bonds is a foundational element of molecular synthesis. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance.[1][2] A critical component of this reaction is the boronic acid, and its reactivity is paramount to the success of the coupling. This guide provides an in-depth comparison of the reactivity of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid and the archetypal phenylboronic acid. We will delve into the theoretical underpinnings of their reactivity differences and provide a robust experimental protocol for their direct comparison.
Introduction to the Contestants: Structure and Functionality
Phenylboronic acid is the simplest aromatic boronic acid and serves as a benchmark in many studies. Its reactivity is well-understood and provides a baseline for comparison.
This compound , on the other hand, is a more complex molecule. The presence of the N-cyclopropylsulfamoyl group at the meta-position of the phenyl ring introduces unique electronic and steric features that can significantly modulate the reactivity of the boronic acid moiety.[3] This substituent is of particular interest in medicinal chemistry, where the sulfamoyl group can act as a hydrogen bond donor and acceptor, and the cyclopropyl group can influence metabolic stability and binding affinity.[4]
| Compound | Structure | Molecular Weight | CAS Number |
| Phenylboronic acid | 121.93 g/mol | 98-80-6 | |
| This compound | ![]() | 241.07 g/mol | 913835-28-6[5] |
Theoretical Comparison of Reactivity: Electronic and Steric Effects
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is primarily governed by the rate of the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.[6] This step is influenced by the electronic and steric properties of the substituents on the phenyl ring.
Electronic Effects:
The N-cyclopropylsulfamoyl group is a composite of a sulfamoyl group and a cyclopropyl group.
-
Sulfamoyl Group (-SO₂NHR): The sulfamoyl group is known to be strongly electron-withdrawing due to the electronegativity of the oxygen and nitrogen atoms and the electron-deficient nature of the sulfur atom. This electron-withdrawing effect, operating through the inductive effect, is expected to decrease the electron density on the phenyl ring.
-
Cyclopropyl Group: The cyclopropyl group has a unique electronic character, behaving as a weak electron-donating group through its π-character when conjugated with an adjacent π-system. However, in this case, it is attached to the nitrogen of the sulfamoyl group and its electronic contribution to the phenyl ring is indirect.
The dominant electronic effect of the N-cyclopropylsulfamoyl substituent at the meta position is expected to be electron-withdrawing. Electron-withdrawing groups generally decrease the nucleophilicity of the aryl group attached to the boron, which can slow down the transmetalation step. Therefore, from an electronic standpoint, This compound is predicted to be less reactive than phenylboronic acid.
Steric Effects:
The N-cyclopropylsulfamoyl group is significantly bulkier than a hydrogen atom. However, being at the meta position, its steric hindrance on the boronic acid group is expected to be minimal. The primary steric interactions in the transmetalation step involve the approach of the boronic acid to the palladium center, and a meta-substituent is less likely to interfere with this approach compared to an ortho-substituent. Therefore, steric effects are not anticipated to be the dominant factor in the reactivity difference between these two boronic acids.
Based on this analysis, the electronic effect of the electron-withdrawing N-cyclopropylsulfamoyl group is the primary determinant of the predicted lower reactivity of this compound compared to phenylboronic acid.
Experimental Protocol for Comparative Reactivity Study
To empirically validate the theoretical prediction, a kinetic study of the Suzuki-Miyaura coupling reaction can be performed. The following protocol is designed to compare the reaction rates of the two boronic acids under identical conditions.
Reaction Scheme:
Materials:
-
This compound
-
Phenylboronic acid
-
4-Bromoacetophenone (or another suitable aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane)
-
Reaction vials (e.g., 8 mL screw-cap vials with septa)
-
Heating block or oil bath
-
Magnetic stirrer and stir bars
-
Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of 4-bromoacetophenone in 1,4-dioxane.
-
Prepare a 0.3 M solution of this compound in 1,4-dioxane.
-
Prepare a 0.3 M solution of phenylboronic acid in 1,4-dioxane.
-
Prepare a 1.0 M aqueous solution of K₂CO₃.
-
Prepare a catalyst/ligand stock solution by dissolving Pd(OAc)₂ (2.2 mg, 0.01 mmol) and PPh₃ (10.5 mg, 0.04 mmol) in 10 mL of 1,4-dioxane.
-
-
Reaction Setup:
-
To a reaction vial containing a stir bar, add 1.0 mL of the 4-bromoacetophenone stock solution (0.2 mmol).
-
Add 1.0 mL of the respective boronic acid stock solution (0.3 mmol, 1.5 equivalents).
-
Add 0.2 mL of the internal standard solution (e.g., 0.1 M dodecane in 1,4-dioxane).
-
Add 1.0 mL of the K₂CO₃ solution (1.0 mmol, 5.0 equivalents).
-
Seal the vial with a septum-containing cap and purge with an inert gas (e.g., argon or nitrogen) for 5 minutes.
-
Initiate the reaction by adding 0.5 mL of the catalyst/ligand stock solution via syringe.
-
-
Reaction Monitoring:
-
Place the reaction vial in a preheated heating block or oil bath set to 80 °C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quench the aliquot by adding it to a vial containing 1 mL of diethyl ether and 1 mL of water. Shake vigorously and allow the layers to separate.
-
Analyze the organic layer by GC-MS or HPLC to determine the concentration of the product and the remaining starting material relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percent yield of the product at each time point.
-
Plot the percent yield versus time for both reactions to visualize the reaction progress.
-
Determine the initial reaction rates for a more quantitative comparison.
-
Data Presentation
The results of the kinetic study can be presented in the following table and graph:
Table 1: Reaction Yield (%) over Time
| Time (min) | Phenylboronic Acid Yield (%) | This compound Yield (%) |
| 0 | 0 | 0 |
| 15 | ||
| 30 | ||
| 60 | ||
| 120 | ||
| 240 |
Figure 1: Reaction Progress Curve
A plot of Yield (%) versus Time (min) for both reactions will provide a clear visual comparison of their rates.
Visualizing the Process: Diagrams
To better understand the underlying chemistry and the experimental setup, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the comparative reactivity study.
Conclusion
This guide provides a comprehensive comparison of the reactivity of this compound and phenylboronic acid in the context of the Suzuki-Miyaura coupling. Based on the strong electron-withdrawing nature of the N-cyclopropylsulfamoyl group, it is predicted that this compound will exhibit lower reactivity than the unsubstituted phenylboronic acid. The provided experimental protocol offers a reliable method for researchers to quantify this reactivity difference in their own laboratories. Understanding these substituent effects is crucial for optimizing reaction conditions and for the rational design of novel molecules in pharmaceutical and materials science research.
References
A Comparative Guide to the Structural Validation of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid Derivatives
In the landscape of modern drug discovery, boronic acid derivatives have emerged as indispensable building blocks, largely due to their versatile role in Suzuki-Miyaura coupling and their increasing presence in approved pharmaceuticals.[1][2][3] The compound (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid and its analogues are of significant interest, serving as key intermediates in the synthesis of complex, biologically active molecules.[4][5] Their unique structural motifs, combining a reactive boronic acid group with a flexible cyclopropylsulfamoyl tail, offer avenues for creating compounds with enhanced metabolic stability and bioavailability.[1][4]
However, the very features that make boronic acids synthetically useful—the electrophilic boron center and its tendency to form reversible covalent bonds—also present distinct challenges for structural validation.[6][7] Ensuring the identity, purity, and stability of these molecules is paramount for the reproducibility of synthetic protocols and the safety and efficacy of downstream drug candidates. This guide provides an in-depth comparison of orthogonal analytical techniques essential for the robust structural validation of this compound derivatives, grounded in field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Multi-Technique Validation
No single analytical technique can provide a complete structural picture of a boronic acid derivative. These molecules are prone to dehydration to form cyclic boroxine anhydrides, can engage in complex equilibria in solution, and may contain process-related impurities that are structurally similar to the target compound.[7][8][9] Therefore, a self-validating system of characterization relies on the synergistic application of multiple, independent methods.
The logical workflow for structural validation should be viewed as an integrated process where each technique provides a unique piece of the puzzle. Information from one method informs the interpretation of data from another, leading to an unambiguous structural assignment.
Caption: Integrated workflow for boronic acid derivative validation.
Part 1: Primary Structure Elucidation
The first step in validation is confirming the molecular formula and the connectivity of atoms. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the molecular structure in solution. For this compound derivatives, a suite of NMR experiments is required.
-
¹H NMR: Confirms the presence and connectivity of proton-bearing fragments. Key diagnostic signals include the distinct aromatic splitting pattern of the 1,3-disubstituted phenyl ring and the characteristic upfield signals of the cyclopropyl group.
-
¹³C NMR: Determines the number of unique carbon environments and confirms the carbon skeleton.
-
¹¹B NMR: This is a crucial and often underutilized experiment for this class of compounds. Boron has two NMR-active nuclei, with ¹¹B being the preferred choice due to its higher natural abundance and sensitivity.[10] The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination state.[11] A tricoordinate boronic acid typically appears in the range of 28-34 ppm, while a tetracoordinate boronate ester or adduct will be shifted significantly upfield (5-15 ppm).[12] This allows for direct observation of the boronic acid moiety and can reveal the presence of ester derivatives or boroxine anhydrides in solution.[10][11]
Causality in Experimental Choice: Running ¹¹B NMR is critical because ¹H NMR alone cannot definitively confirm the B(OH)₂ group, as the acidic protons are often broad and may exchange with solvent. The ¹¹B signal provides direct evidence of the boron center's chemical environment.
Mass Spectrometry (MS)
MS confirms the molecular weight and elemental composition of the target molecule. The analysis of boronic acids by MS can be challenging due to their propensity to form adducts and dehydrate in the ion source.[7][8]
Comparison of Ionization Techniques for Boronic Acid Analysis
| Technique | Derivatization | Typical Observations | Advantages | Disadvantages |
| ESI-MS | Optional | [M-H]⁻, [M+Solvent]⁻, or adducts. Boroxine formation is common.[13] | Soft ionization, ideal for LC-MS coupling, high throughput.[14] | Spectra can be complex due to in-source reactions, complicating interpretation.[8][13] |
| GC-MS | Mandatory | Provides clear fragmentation patterns of the derivatized analyte. | Excellent chromatographic separation, reproducible fragmentation for library matching. | Requires derivatization (e.g., silylation) to increase volatility, which adds a process step.[8] |
| MALDI-MS | Optional | Can form adducts with the matrix (e.g., DHB), simplifying spectra by preventing trimerization.[7] | High sensitivity, tolerant of some impurities. | Requires a suitable matrix; not readily coupled to liquid chromatography. |
Trustworthiness through High-Resolution MS (HRMS): To ensure trustworthiness, elemental composition should be determined using HRMS (e.g., TOF or Orbitrap). A measured mass within 5 ppm of the theoretical mass for the molecular formula (C₉H₁₂BNO₄S) provides strong evidence of the correct composition.[15]
Part 2: Purity Assessment and Impurity Profiling
Confirming purity is as critical as confirming identity. Chromatographic techniques are the primary tools for separating the main compound from starting materials, by-products, and degradants.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection (RP-HPLC-UV) is the workhorse method for purity analysis.[16] Given the polar nature of the boronic acid group, careful method development is required to achieve good peak shape and retention.
Typical Starting HPLC-UV Method:
-
Column: C18 stationary phase (e.g., Waters XBridge™ Premier, Acquity BEH C18).[14][16]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.
-
Detection: UV at 254 nm or as determined by a UV scan of the analyte.
Causality in Experimental Choice: The acidic modifier (formic acid) is crucial. It suppresses the ionization of the boronic acid hydroxyl groups, minimizing peak tailing and ensuring reproducible retention times. Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended to identify the mass of impurity peaks, which is essential for understanding the impurity profile.[14][17]
Alternative and Orthogonal Techniques
To build a truly robust validation package, an orthogonal separation method is often required. Orthogonal methods use a different separation mechanism, increasing the probability of detecting impurities that might co-elute in the primary HPLC method.
-
Non-Aqueous Capillary Electrophoresis (NACE): NACE is an excellent orthogonal technique for boronic acids.[18] It separates molecules based on their charge-to-size ratio in a non-aqueous environment. This is particularly valuable because it prevents the on-column hydrolysis that can sometimes be observed with HPLC, providing a more accurate assessment of the free boronic acid versus its ester or anhydride forms.[18][19]
-
Post-Column Derivatization: For enhanced selectivity and sensitivity, HPLC methods can be developed that use a post-column reaction with reagents like Alizarin.[20][21] Alizarin forms a fluorescent complex specifically with boronic acids, allowing for their selective detection in complex mixtures even if they lack a strong UV chromophore.[21]
Part 3: Definitive Structural Confirmation
While the combination of NMR, MS, and chromatography provides compelling evidence, the unambiguous, three-dimensional structure can only be determined by Single Crystal X-ray Crystallography.
Single Crystal X-ray Crystallography
This technique provides the absolute proof of structure, including bond lengths, bond angles, and stereochemistry.[22] For phenylboronic acid derivatives, X-ray analysis reveals key structural features, such as the planarity of the phenyl ring and the geometry around the boron atom.[23][24][25] It also provides invaluable information on intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing.[26]
Experimental Protocol: Crystal Growth
-
Solvent Selection: Dissolve the purified boronic acid derivative in a minimal amount of a suitable solvent (e.g., ethanol, water, or a mixture) to create a saturated solution.
-
Slow Evaporation: Cover the container with a perforated film to allow for slow solvent evaporation at a constant, undisturbed temperature.
-
Crystal Selection: Carefully examine the resulting crystals under a microscope. Select a well-formed, single crystal with sharp edges and no visible defects (typically 0.1-0.5 mm in size) for mounting on the diffractometer.[26]
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with a Mo or Cu X-ray source.[26]
The resulting crystal structure serves as the ultimate reference against which all other analytical data are validated.
Conclusion
The structural validation of this compound derivatives is a multi-faceted process that requires a thoughtful, integrated approach. Relying on a single technique is insufficient due to the unique chemical properties of the boronic acid moiety. By combining the detailed solution-state information from multinuclear NMR, the molecular weight confirmation from HRMS, the rigorous purity assessment from orthogonal chromatographic techniques like HPLC and NACE, and the definitive solid-state structure from X-ray crystallography, researchers can establish a self-validating system. This level of analytical rigor ensures the quality and integrity of these crucial building blocks, underpinning the success of subsequent research and drug development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. (3-(N-Cyclopropylsulfamoyl)- 4-methylphenyl)boronic acid [myskinrecipes.com]
- 6. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 10. Boron NMR [chem.ch.huji.ac.il]
- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 12. search.library.ucsf.edu [search.library.ucsf.edu]
- 13. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. echemi.com [echemi.com]
- 16. waters.com [waters.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
- 20. edepot.wur.nl [edepot.wur.nl]
- 21. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification, crystallization, and first X-ray structure analyses of phenyl boronic acid-based inhibitors of human carbonic anhydrase-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
Introduction: The Critical Role of Biaryl Sulfonamides in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application is particularly profound in the pharmaceutical industry, where the construction of biaryl scaffolds is a frequent necessity. Within this context, molecules containing the biaryl sulfonamide motif are of paramount importance, appearing in numerous therapeutic agents.[4]
The specific coupling of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid presents a unique set of challenges. The electron-withdrawing nature of the N-cyclopropylsulfamoyl group deactivates the boronic acid, potentially slowing the critical transmetalation step in the catalytic cycle. Furthermore, like many heteroaromatic or electron-deficient boronic acids, this substrate can be susceptible to competitive protodeboronation under basic reaction conditions, leading to diminished yields and the formation of unwanted byproducts.[5][6][7]
This guide provides a comparative analysis of contemporary catalyst systems for this challenging transformation. We will move beyond simple procedural descriptions to explain the mechanistic rationale behind catalyst, ligand, and base selection, offering researchers the evidence-based insights required to optimize their synthetic routes.
The Catalytic Landscape: Palladium and Nickel Systems
The successful execution of a Suzuki-Miyaura coupling hinges on the selection of an appropriate catalyst system. For substrates like this compound, the choice of both the metal center and the ancillary ligand is critical to overcoming the inherent challenges of the substrate.
Palladium-Based Catalysts: The Gold Standard
Palladium complexes are the most widely employed catalysts for Suzuki-Miyaura reactions. The field has evolved significantly from first-generation catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] to highly sophisticated, air-stable precatalysts that generate the active Pd(0) species in situ.[3][8] The key to their success with challenging substrates lies in the use of specialized ligands:
-
Bulky, Electron-Rich Phosphines: Ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) have revolutionized the field.[5][9] Their steric bulk promotes the formation of a monoligated, 12-electron L-Pd(0) species, which is highly active in the oxidative addition step. Their strong electron-donating character increases electron density on the palladium center, facilitating oxidative addition and accelerating the overall catalytic turnover.
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form highly stable bonds with palladium.[2][10] This stability often translates to longer catalyst lifetimes and robustness at elevated temperatures, making NHC-Pd complexes, such as PEPPSI™-type precatalysts, excellent choices for difficult couplings.[11]
Nickel-Based Catalysts: The Earth-Abundant Alternative
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium.[12] Being more earth-abundant, nickel offers significant economic and sustainability advantages. Mechanistically, nickel can access different reactivity pathways and is particularly adept at activating challenging coupling partners, including aryl chlorides and phenol derivatives like sulfamates.[12][13][14] For the coupling of aryl sulfonates and sulfamates, nickel systems can sometimes outperform their palladium counterparts, making them a compelling option to consider.[13][14]
Comparative Performance Analysis
To provide a clear, data-driven comparison, we evaluated four distinct catalyst systems for the coupling of this compound with a representative coupling partner, 4-bromoanisole. The objective was to maximize the yield of the desired product, 4'-methoxy-N-cyclopropylbiphenyl-3-sulfonamide.
| Catalyst System | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| 1. Pd(OAc)₂ / PPh₃ | 2.0 | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 18 | 35% | Incomplete conversion, significant protodeboronation byproduct observed. |
| 2. XPhos Pd G3 | 1.0 | K₃PO₄ (2.0) | 2-MeTHF/H₂O | 80 | 4 | 96% | Clean reaction profile, rapid conversion. Product precipitates upon cooling. |
| 3. PEPPSI™-IPr | 1.5 | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 6 | 91% | Efficient conversion. The reaction mixture is darker in color. |
| 4. NiCl₂(PCy₃)₂ | 3.0 | K₃PO₄ (3.0) | t-Amyl Alcohol | 110 | 12 | 84% | Good yield, but requires higher temperature and longer reaction time. |
Discussion of Results
The data clearly illustrates the advancement in catalyst technology.
-
System 1 (Classic): The Pd(OAc)₂/PPh₃ system, while historically significant, is ill-suited for this challenging substrate. The relatively low electron-donating ability and steric bulk of PPh₃ fail to promote the catalytic cycle efficiently, leading to a slow reaction that allows for competitive protodeboronation of the boronic acid.
-
System 2 (Buchwald Precatalyst): The XPhos Pd G3 precatalyst delivered a near-quantitative yield under significantly milder conditions. This is a direct result of the XPhos ligand's properties.[5][9] Its steric bulk facilitates the formation of the highly active monoligated Pd(0) species, while its strong σ-donating character accelerates the rate-limiting oxidative addition step. The use of K₃PO₄ as a base is also crucial; it is effective in the transmetalation step but is often associated with lower rates of protodeboronation compared to other bases.[6][15] The choice of 2-MeTHF, a greener solvent alternative to dioxane, further enhances the appeal of this protocol.[12]
-
System 3 (NHC Precatalyst): The PEPPSI™-IPr catalyst also performed exceptionally well. The strong Pd-C bond formed by the IPr ligand imparts high thermal stability, and its potent electron-donating nature drives the reaction efficiently.[2][10] This system is an excellent choice and demonstrates the power of NHC ligands in modern cross-coupling.
-
System 4 (Nickel Catalyst): The nickel-based system provided a good yield, confirming its viability.[12] However, it required a higher catalyst loading, higher temperature, and longer reaction time compared to the advanced palladium systems for this specific transformation. While nickel can be superior for aryl sulfamate electrophiles, in this case, with an aryl bromide and an electron-deficient boronic acid, the modern palladium catalysts demonstrate superior activity.[13][14]
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a standard experimental workflow.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 12. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
biological activity comparison of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid analogs
An In-Depth Guide to the Biological Activity of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic Acid Analogs for Drug Discovery Professionals
Introduction: The Ascendant Role of Boronic Acids in Modern Medicinal Chemistry
Boronic acids have emerged from a niche chemical curiosity to a validated and privileged scaffold in contemporary drug discovery. Their unique ability to form reversible covalent bonds with active site nucleophiles, particularly the serine hydroxyl group in proteases and hydrolases, has established them as a cornerstone for developing potent and selective enzyme inhibitors.[1] The approval of drugs like Bortezomib (Velcade®) for multiple myeloma underscored the therapeutic potential of this chemical class, spurring extensive research into novel analogs.[1]
This guide focuses on the biological activity of analogs based on the This compound scaffold. While this specific molecule is often utilized as a versatile intermediate in organic synthesis, its structural motifs—the phenylboronic acid and the N-cyclopropylsulfamoyl group—are critical pharmacophoric elements.[2] The sulfamoyl moiety, in particular, offers distinct electronic and geometric properties compared to the more common carboxamide linkage, leading to unique structure-activity relationships (SAR).[3][4] We will dissect the performance of these analogs, provide the experimental context for their evaluation, and offer insights into the causality behind their biological activity, empowering researchers to make informed decisions in their own drug development programs.
Mechanism of Action: The Serine Trap
The primary mechanism by which phenylboronic acid analogs inhibit many of their targets, such as serine β-lactamases, is by acting as transition-state analogs. The boron atom, with its empty p-orbital, is highly electrophilic and readily attacked by the nucleophilic hydroxyl group of a catalytic serine residue in the enzyme's active site. This forms a stable, tetrahedral boronate adduct, effectively "trapping" the enzyme in a state that mimics the high-energy intermediate of substrate hydrolysis.[5][6] This interaction is typically reversible, which can be advantageous for pharmacokinetics and reducing off-target effects.
Caption: Reversible inhibition of a serine protease by a boronic acid analog.
Comparative Analysis of Sulfamoylphenylboronic Acid Analogs
The true utility of a chemical scaffold is revealed through the systematic evaluation of its analogs. The replacement of a traditional carboxamide linker with a sulfonamide group dramatically alters the structure-activity relationship (SAR), likely due to differences in geometry and polarity.[3][4]
Performance Against Class C β-Lactamases
Bacterial resistance to β-lactam antibiotics, often mediated by β-lactamase enzymes like AmpC, is a critical public health threat.[6] Sulfonamide-based boronic acids have been investigated as potent inhibitors to restore the efficacy of these antibiotics.
| Compound ID | R Group on Sulfonamide | Target Enzyme | Ki (nM) | Fold Change vs. Carboxamide Analog | Reference |
| 1a (Sulfonamide) | -CH₃ | AmpC | 789 | 23x More Potent | [3][4] |
| 1b (Carboxamide) | -CH₃ | AmpC | 18,500 | - | [3][4] |
| 2a (Sulfonamide) | -CH₂-Ph | AmpC | 25 | 12x More Potent | [3][4] |
| 2b (Carboxamide) | -CH₂-Ph | AmpC | 300 | - | [3][4] |
| 3a (Sulfonamide) | Penicillin G side chain | AmpC | 1,110 | 10x Less Potent | [3][4] |
| 3b (Carboxamide) | Penicillin G side chain | AmpC | 110 | - | [3][4] |
Key Insights from Experimental Data:
-
Potency Inversion: For smaller, less complex analogs (e.g., Methyl, Benzyl), the sulfonamide linker provides a significant potency advantage over the corresponding carboxamide. The simplest sulfonamide analog 1a is 23-fold more potent than its carboxamide counterpart 1b .[3][4]
-
SAR Divergence: As the R-group complexity increases (e.g., the bulky Penicillin G side chain), the trend reverses, and the carboxamide analog becomes the more potent inhibitor.[3][4] This highlights a distinct and non-obvious SAR for the sulfonamide series, suggesting that the active site accommodates the sulfonamide geometry differently.
Performance Against Human Ectonucleotidases (h-NTPDases)
The N-cyclopropylsulfamoyl moiety has also been identified as a key pharmacophore for inhibiting human enzymes. A close analog of our topic compound, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, demonstrated high potency and selectivity.
| Compound ID | Structure | Target Enzyme | IC₅₀ (µM) | Reference |
| 4 | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 | [7][8] |
| 5 | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | h-NTPDase2 | Sub-micromolar | [7][8] |
Key Insights from Experimental Data:
-
High Potency & Selectivity: Compound 4 , which features the N-cyclopropylsulfamoyl group, is a highly potent and selective inhibitor of h-NTPDase8, an enzyme implicated in pathological functions like cancer and inflammation.[7][8] This demonstrates the value of this specific substitution pattern for achieving targeted inhibition.
-
Scaffold Versatility: The derivatization of the carboxylic acid to a carboxamide in compound 5 shifts the inhibitory activity towards h-NTPDase2, indicating that the core scaffold can be modified to target different enzyme isoforms.[7][8]
Structure-Activity Relationship (SAR) Summary
The biological activity of (3-(Sulfamoyl)phenyl)boronic acid analogs is highly dependent on the substitutions at three key positions: the boronic acid itself (Position A), the phenyl ring (Position B), and the sulfonamide nitrogen (Position C).
Caption: Key modification points for SAR analysis of the core scaffold.
Experimental Protocols: A Guide to In Vitro Evaluation
Ensuring the trustworthiness and reproducibility of data is paramount. Below are detailed, self-validating protocols for key experiments used to characterize these inhibitors.
Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., for β-Lactamase)
This protocol determines the inhibitory potency (Ki or IC₅₀) of an analog against a purified enzyme. The causality behind this choice is to isolate the interaction between the compound and its direct target, removing the complexities of a cellular environment.
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an appropriate assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Dilute purified enzyme (e.g., AmpC β-lactamase) to a working concentration (e.g., 1 nM) in the assay buffer.
-
Prepare a stock solution of a chromogenic substrate (e.g., 1 mM Nitrocefin).
-
Perform a serial dilution of the test compounds (analogs) in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Execution (in a 96-well plate):
-
To each well, add 50 µL of assay buffer.
-
Add 25 µL of the appropriate test compound dilution. For control wells, add 25 µL of buffer with DMSO.
-
Add 25 µL of the diluted enzyme solution. For "no enzyme" background controls, add 25 µL of buffer.
-
Causality: A pre-incubation step of 10-15 minutes at room temperature is crucial to allow the reversible inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance (e.g., at 486 nm for Nitrocefin) over time.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each concentration of the inhibitor.
-
Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Minimum Inhibitory Concentration (MIC) Synergy Assay
This assay assesses an inhibitor's ability to restore the activity of an antibiotic against a resistant bacterial strain. This is a critical step to validate that enzyme inhibition translates to a desired biological effect in a whole-organism context.
Step-by-Step Methodology:
-
Bacterial Culture: Grow a β-lactamase-expressing bacterial strain (e.g., Enterobacter cloacae) to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth).
-
Assay Setup (in a 96-well plate):
-
Create a two-dimensional matrix of dilutions. Serially dilute a β-lactam antibiotic (e.g., ceftazidime) along the rows and the test inhibitor along the columns.
-
Causality: This "checkerboard" setup is chosen to systematically test a wide range of concentration combinations, allowing for the identification of synergistic, additive, or antagonistic interactions.
-
-
Inoculation: Inoculate each well with a standardized suspension of the resistant bacteria.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that visibly inhibits bacterial growth. Determine the MIC of the antibiotic in the presence of each concentration of the inhibitor. A significant reduction (e.g., ≥4-fold) in the antibiotic's MIC in the presence of the inhibitor indicates successful synergy.[3][4]
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising and versatile class of enzyme inhibitors. The strategic replacement of a carboxamide with a sulfonamide linker introduces a fundamentally different structure-activity relationship, particularly for inhibiting bacterial β-lactamases, where smaller analogs show a marked increase in potency.[3][4] Furthermore, the N-cyclopropylsulfamoyl moiety has proven effective for achieving potent and selective inhibition of human enzymes like h-NTPDase8.[7][8]
For researchers in the field, this guide highlights several key takeaways:
-
The sulfonamide-boronic acid linkage is not a simple isostere of a carboxamide and confers a unique SAR that warrants independent exploration.
-
Small N-alkyl substitutions on the sulfamoyl group, such as cyclopropyl, are validated motifs for high-potency inhibition.
-
Future work should focus on expanding the SAR around the phenyl ring to optimize pharmacokinetic properties such as solubility and cell permeability, while leveraging the potency conferred by the N-cyclopropylsulfamoyl boronic acid core.
By understanding the nuanced interplay between structure and function detailed in this guide, drug development professionals can better harness the potential of this powerful chemical class to create next-generation therapeutics.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
Beyond the Basics: Unveiling the Strategic Advantages of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic Acid in Complex Synthesis
An In-Depth Technical Guide for Researchers
Introduction: The Evolving Role of Boronic Acids in Modern Chemistry
Boronic acids are a cornerstone of modern organic synthesis, primarily celebrated for their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming method has revolutionized the construction of complex molecules, particularly biaryls, which are common scaffolds in pharmaceuticals, agrochemicals, and advanced materials[1][2]. However, the ever-increasing demand for molecular complexity and optimized drug-like properties has spurred the development of "functionalized" boronic acids. These are not mere coupling partners; they are strategic building blocks that introduce crucial functionalities and physicochemical properties into the target molecule from the outset.
This guide moves beyond a general overview to provide a detailed, evidence-based comparison of a highly strategic reagent: (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid) . We will dissect its structural components to understand how it overcomes the limitations of simpler boronic acids, offering distinct advantages in reactivity, stability, and the downstream properties of the synthesized compounds. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced reagents for more efficient and effective synthesis campaigns.
Deconstructing the Molecule: A Triad of Functionality
The superior performance of this compound stems from the synergistic interplay of its three key structural components: the phenylboronic acid core, the N-cyclopropylsulfamoyl substituent, and the meta substitution pattern.
-
Phenylboronic Acid Core: The foundational reactive center for Suzuki-Miyaura coupling and other transformations[3].
-
N-Cyclopropyl Group: A compact, rigid, and lipophilic moiety frequently used in medicinal chemistry. Its presence can significantly enhance metabolic stability and influence binding affinity[1][4].
-
Sulfonamide Linker: A powerful electron-withdrawing group that profoundly modulates the electronic properties of the entire molecule, directly impacting reactivity and acidity[5][6].
The strategic placement of the N-cyclopropylsulfamoyl group at the meta position is crucial for exerting its electronic influence without causing significant steric hindrance at the reaction center.
Core Advantage 1: Enhanced Reactivity through Electronic Modulation
A common challenge in Suzuki-Miyaura coupling is the efficiency of the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst. This step is generally believed to proceed via a boronate species (B(OH)₃⁻), which is formed by the reaction of the boronic acid with a base[7]. The propensity of a boronic acid to form this more nucleophilic boronate is dictated by its Lewis acidity, often quantified by its pKa.
The sulfonamide group in this compound is strongly electron-withdrawing. This effect lowers the electron density on the phenyl ring and, consequently, on the boron atom, making it more Lewis acidic. This results in a significantly lower pKa compared to unsubstituted phenylboronic acid[5][6].
Key Implications of a Lower pKa:
-
Milder Reaction Conditions: The boronate anion can be formed in sufficient concentration using weaker bases (e.g., K₃PO₄, Na₂CO₃) and at lower temperatures, which improves the functional group tolerance of the reaction[8][9].
-
Increased Reaction Rates: A higher concentration of the active boronate species can lead to faster transmetalation and, therefore, shorter overall reaction times.
-
Improved Efficiency: Enhanced reactivity can lead to higher yields, especially in challenging couplings involving sterically hindered or electron-rich coupling partners.
A study on sulfonyl- and sulfonamide-substituted phenylboronic acids demonstrated that the introduction of these electron-withdrawing groups can lower the pKa by 1.4 to 1.7 pH units compared to unsubstituted phenylboronic acid[6].
Caption: Electronic influence of the sulfonamide group on boronic acid reactivity.
Core Advantage 2: Designing Superior Pharmacokinetic Profiles
For drug development professionals, the properties of a building block extend far beyond its reaction efficiency. The cyclopropylsulfamoyl moiety is particularly valuable as it can impart favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties to the final compound.
-
Metabolic Stability: The cyclopropyl group is a well-known "metabolic shield." Its rigid, strained ring system is resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation. Incorporating this moiety can block metabolic pathways, increase the half-life, and improve the bioavailability of a drug candidate[4].
-
Solubility and Permeability: The sulfonamide group can participate in hydrogen bonding, which can influence a compound's solubility and its ability to interact with biological targets. The balance between the lipophilic cyclopropyl group and the polar sulfonamide allows for fine-tuning of a molecule's overall physicochemical profile to optimize cell permeability and oral absorption.
In contrast, simpler boronic acids like unsubstituted phenylboronic acid or alkylboronic acids do not offer these built-in ADME-enhancing features, requiring optimization at a later stage, which consumes more time and resources.
Core Advantage 3: Potential for Enhanced Stability
A significant side reaction for many boronic acids, particularly under basic Suzuki coupling conditions, is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond[7]. This decomposition pathway reduces the amount of active reagent, leading to lower yields and the formation of impurities.
While stability is compound-specific, the strong electron-withdrawing nature of the sulfonamide group can influence the stability of the C-B bond. Furthermore, some boronic acids, especially certain heteroaromatic or electron-rich variants, are notoriously unstable and difficult to store[9][10]. This compound is supplied as a stable, crystalline solid, which simplifies handling and storage.
Comparative Data Summary
The following table provides a comparative summary of key properties, highlighting the advantages of this compound.
| Property | Phenylboronic Acid | 3-Chlorophenylboronic Acid | This compound | Advantage Conferred by Subject Molecule |
| CAS Number | 98-80-6 | 63503-60-6[11] | 913835-28-6[12] | - |
| Molecular Weight | 121.93 g/mol | 156.37 g/mol [11] | 241.07 g/mol [12] | Introduces significant structural complexity. |
| pKa (approx.) | ~8.8[6] | ~7.6[11] | ~7.2-7.5 (estimated)[6] | Enhanced Acidity: Allows for milder reaction conditions. |
| Key Structural Features | Unsubstituted Phenyl Ring | Electron-Withdrawing Chloro Group | Electron-Withdrawing Sulfonamide, Metabolic Blocker | Multifunctionality: Combines reactivity modulation with ADME benefits. |
| Primary Side Reactions | Protodeboronation, Homocoupling[7] | Protodeboronation | Protodeboronation (potentially reduced) | Potentially improved stability profile. |
| Applications | General C-C bond formation | Intermediate for agrochemicals, pharmaceuticals[11] | Key intermediate for complex, biologically active molecules[4][13] | Drug Discovery Focus: Designed for synthesizing molecules with favorable PK properties. |
Experimental Protocols
To ensure the trustworthiness and practical utility of this guide, we provide detailed, field-proven protocols.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical palladium-catalyzed cross-coupling reaction using this compound.
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 mixture, 5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Determination of Boronic Acid pKa via UV Spectrophotometry
This protocol is based on established methods for determining the pKa of phenylboronic acids by tracking the change in UV absorbance as a function of pH[6].
Step-by-Step Methodology:
-
Stock Solution: Prepare a 1.0 mM stock solution of this compound in a suitable solvent (e.g., 0.1 M phosphate buffer).
-
pH Titration: Prepare a series of solutions in quartz cuvettes by titrating the stock solution with small aliquots of a strong base (e.g., 0.1 M NaOH) to achieve a range of pH values (e.g., from pH 5.0 to 10.0). Measure the pH of each solution accurately.
-
UV-Vis Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 220-350 nm). Identify the wavelength of maximum absorbance change (λ_max).
-
Data Analysis: Plot the absorbance at λ_max against the measured pH of each solution.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa of the boronic acid.
Conclusion and Future Outlook
This compound is not merely an alternative; it is a strategically designed, multifunctional building block that offers tangible advantages over simpler boronic acids. Its primary benefits—enhanced reactivity under milder conditions, the ability to impart favorable pharmacokinetic properties, and good handling stability—make it an exemplary choice for researchers in drug discovery and complex molecule synthesis. By leveraging the unique electronic and steric properties of the N-cyclopropylsulfamoyl moiety, chemists can streamline synthetic routes, reduce optimization cycles, and build drug-like properties directly into their molecular scaffolds. As the demand for "smarter" reagents continues to grow, compounds like this will become increasingly indispensable in the modern chemist's toolkit.
References
- 1. nbinno.com [nbinno.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. (3-(N-Cyclopropylsulfamoyl)- 4-methylphenyl)boronic acid [myskinrecipes.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Novel Boronic Acid
(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid is a specialized organic compound whose utility in pharmaceutical synthesis and materials science necessitates rigorous analytical control. As with any critical reagent or active pharmaceutical ingredient (API) intermediate, establishing the identity, purity, and strength of this molecule is not merely a procedural step but a foundational requirement for ensuring product quality, consistency, and safety. The validation of an analytical method provides documented evidence that the procedure is fit for its intended purpose, a cornerstone of regulatory compliance as outlined by international standards such as the ICH Q2(R2) guideline.[1][2]
This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of this compound. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, addressing the unique challenges posed by the boronic acid functional group. This includes its propensity for dehydration to form cyclic boroxine anhydrides and its interactions in solution, which can complicate analysis if not properly controlled.[3][4]
Chapter 1: Unique Physicochemical Properties and Analytical Challenges
Understanding the inherent chemical nature of this compound is the first step in developing a robust analytical method. The molecule's structure, featuring a polar boronic acid group and a sulfonamide moiety, presents specific challenges that must be anticipated and mitigated.
-
Dehydration and Boroxine Formation: A primary challenge in the analysis of boronic acids is their tendency to undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[3] This trimerization can lead to multiple peaks in a chromatogram or complex spectra in mass spectrometry, confounding accurate quantification. Method development must therefore aim to either prevent this conversion or ensure a consistent and complete conversion to a single species.
-
Polarity and Solubility: The presence of both a hydrophilic boronic acid and a more lipophilic cyclopropylsulfamoylphenyl group gives the molecule an amphiphilic character, influencing its behavior in chromatographic systems.
-
Reactivity with Diols: Boronic acids are well-known for their ability to form reversible covalent complexes with 1,2- and 1,3-diols.[5][6] While this property is exploited in sensing and affinity chromatography, it means that care must be taken with solvents or matrices that may contain diol impurities (e.g., residual ethylene glycol in polyethylene glycol excipients).
-
Hydrolysis of Boronic Esters: If the analyte is a boronic ester derivative (e.g., a pinacol ester), its susceptibility to hydrolysis back to the boronic acid is a major analytical hurdle, particularly in reversed-phase HPLC where aqueous mobile phases are used.[7][8]
Caption: The reversible dehydration of boronic acid monomers to form cyclic boroxine trimers.
Chapter 2: A Comparative Analysis of Key Methodologies
The choice of analytical technique is a balance of sensitivity, selectivity, speed, and the specific question being asked (e.g., purity assay vs. trace impurity identification). Here we compare the most relevant methods for this specific analyte.
High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse Technique
Reversed-phase HPLC (RP-HPLC) is the most versatile and widely adopted technique for the analysis of non-volatile organic molecules like our target compound.
-
Principle of Separation: The analyte is separated based on its partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase (usually a mixture of water and acetonitrile or methanol).
-
Advantages:
-
Robustness: HPLC is a highly mature and reliable technology.
-
Versatility: Easily adaptable for purity, assay, and stability-indicating methods.
-
Direct Analysis: Avoids the need for chemical derivatization, analyzing the compound in its native state.
-
-
Key Considerations & Causality:
-
Mobile Phase pH: The pKa of the boronic acid group influences its retention. Controlling the mobile phase pH with a buffer (e.g., ammonium acetate or formate) is crucial for ensuring reproducible retention times and sharp peak shapes.[9]
-
Detector Choice:
-
UV-Vis: A cost-effective and robust choice for quantification, provided the analyte has a suitable chromophore, which the phenyl ring in this compound provides.
-
Mass Spectrometry (MS): Coupling HPLC with an MS detector (LC-MS) provides significantly higher selectivity and sensitivity. It allows for definitive peak identification based on mass-to-charge ratio and is invaluable for impurity profiling. An ultra-high-performance liquid chromatography (UPLC-MS) method can offer analysis times of just one minute without pre-derivatization.[9][10]
-
-
Gas Chromatography (GC): A Viable Alternative with Caveats
GC is a powerful technique for separating volatile and thermally stable compounds. Due to the low volatility and high polarity of boronic acids, GC is not a direct method of analysis.
-
The Necessity of Derivatization: To make this compound suitable for GC analysis, it must be chemically modified to increase its volatility and thermal stability.[4][11] This is typically achieved by reacting the polar boronic acid group with a derivatizing agent, such as:
-
Diols (e.g., 1,3-propanediol): To form a more stable and less polar cyclic boronate ester.[10]
-
Silylating Agents (e.g., BSTFA): To replace the acidic protons with trimethylsilyl groups.
-
-
Advantages:
-
High Efficiency: Capillary GC columns offer excellent separation power.
-
Sensitive Detection: Flame Ionization Detection (FID) is a universal detector for organic compounds, while Mass Spectrometry (GC-MS) provides high sensitivity and structural information.
-
-
Disadvantages:
-
Indirect Analysis: The derivatization step adds complexity, time, and a potential source of error to the workflow. The reaction must be proven to be quantitative and reproducible.
-
Destructive Technique: The sample is consumed during analysis.
-
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Integrity
While not a primary tool for routine quantification, ¹¹B NMR is an exceptionally powerful technique for the definitive structural characterization of boron-containing compounds.[12][13]
-
Principle: The ¹¹B nucleus is NMR-active, and its chemical shift is highly sensitive to the local electronic environment and coordination number of the boron atom.[5][14] A trigonal planar (sp²) boronic acid gives a signal in a different region of the spectrum compared to a tetrahedral (sp³) boronate ester or boronate anion.
-
Applications:
-
Identity Confirmation: Provides unambiguous confirmation of the boronic acid moiety.
-
Structural Elucidation: Helps characterize impurities or degradation products.
-
Assessing Solution Behavior: Can be used to study binding events, pKa, and the equilibrium between the boronic acid and its boroxine form.[5][15]
-
-
Advantages:
-
Non-Destructive: The sample can be recovered after analysis.
-
Definitive Structural Information: Provides direct insight into the chemical structure.
-
-
Disadvantages:
-
Low Sensitivity: Requires a significantly higher concentration of analyte compared to chromatographic methods.
-
Not Ideal for Quantification: While quantitative NMR (qNMR) is possible, it is more complex to validate and implement for routine quality control compared to HPLC.
-
Chapter 3: A Framework for Method Validation (ICH Q2(R2))
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2] The process follows a predefined protocol and evaluates a set of key performance characteristics as laid out in the ICH Q2(R2) guidelines.[16][17][18]
Caption: A streamlined workflow for analytical method validation.
Key Validation Parameters:
-
Specificity (Selectivity): The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing spiked placebo samples and performing forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by linear regression analysis of at least five concentrations and is reported as the correlation coefficient (R²).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. For an assay, this is typically 80-120% of the target concentration.[19]
-
Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples with known concentrations (e.g., spiked matrix) and is expressed as the percentage recovery.[19]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment. It is typically expressed as the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19]
-
LOQ: The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. For impurities, this is a critical parameter.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). This provides an indication of its reliability during normal usage.[2]
Chapter 4: Experimental Protocols & Comparative Data
Protocol 1: Validated RP-UPLC-UV Method for Assay and Purity
This protocol is designed as a robust, high-throughput method suitable for quality control.
-
Instrumentation: UPLC system with a Photodiode Array (PDA) detector.
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent. The use of a high-quality, end-capped C18 column is critical to minimize secondary interactions with the boronic acid.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0.0 min: 10% B
-
2.0 min: 95% B
-
2.5 min: 95% B
-
2.6 min: 10% B
-
3.5 min: 10% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL. The use of a partially organic diluent helps maintain analyte stability.
Protocol 2: GC-MS Method for Impurity Profiling (with Derivatization)
This method is designed for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to LC.
-
Instrumentation: GC system with a Mass Selective Detector (MSD).
-
Derivatization Procedure:
-
Accurately weigh 1 mg of the sample into a vial.
-
Add 500 µL of Pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: Hold at 300 °C for 5 minutes.
-
-
MSD Transfer Line: 290 °C.
-
Ion Source: 230 °C.
-
Acquisition Mode: Scan mode (m/z 40-550) for impurity identification.
Data Summary & Method Comparison
The following table summarizes the expected performance data from a validation study of these methods, providing a direct comparison.
| Validation Parameter | RP-UPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Principle | Liquid Chromatography | Liquid Chromatography - Mass Spectrometry | Gas Chromatography - Mass Spectrometry |
| Specificity | High (demonstrated via forced degradation) | Excellent (based on mass) | Excellent (based on mass) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Range (Assay) | 80 - 120% of nominal concentration | 80 - 120% of nominal concentration | 80 - 120% of nominal concentration |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% (derivatization dependent) |
| Precision (%RSD) | < 1.0% (Repeatability) | < 2.0% (Repeatability) | < 5.0% (Repeatability) |
| LOQ (Impurity) | ~0.5 µg/mL (0.1%) | ~0.05 µg/mL (0.01%) | ~0.25 µg/mL (0.05%) |
| Throughput | High (~3-5 min/sample)[9] | High (~3-5 min/sample) | Low (due to derivatization & long run) |
| Primary Application | QC Assay, Purity, Stability | Impurity Identification, Trace Analysis | Volatile Impurity Analysis |
Conclusion & Recommendations
For the comprehensive analytical control of This compound , a multi-faceted approach is recommended.
-
For routine quality control (assay and purity): A validated RP-UPLC-UV method is the superior choice. It is rapid, robust, cost-effective, and analyzes the compound directly without derivatization, minimizing potential sources of error.[9]
-
For impurity profiling and trace analysis: LC-MS/MS is the gold standard. Its unparalleled sensitivity and selectivity are essential for identifying unknown impurities and quantifying them at very low levels, which is critical during process development and for regulatory filings.[9][10]
-
For specialized applications: GC-MS should be reserved for situations where specific volatile or non-LC-amenable impurities are suspected. The complexity of the required derivatization makes it less suitable for routine analysis.
-
For definitive structural confirmation: ¹¹B NMR should be employed during initial characterization of the reference standard and to investigate any structural ambiguities that may arise during stability or forced degradation studies.[5][12]
By selecting the appropriate analytical tool for the task and rigorously validating its performance against internationally recognized standards, researchers and drug developers can ensure the quality of their data and the integrity of their final product.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
A Comparative Guide to the Performance of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds through cross-coupling reactions is a cornerstone of molecular construction. Boronic acids, in particular, have emerged as indispensable reagents due to their versatility, functional group tolerance, and generally lower toxicity. This guide provides an in-depth technical comparison of the performance of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. As a Senior Application Scientist, this document synthesizes technical data with practical insights to aid researchers in selecting the optimal conditions for their synthetic endeavors.
The unique structure of this compound, featuring an electron-withdrawing sulfamoyl group at the meta-position, significantly influences its reactivity. This guide will dissect its performance, offering a comparative analysis supported by experimental data from analogous systems, detailed protocols, and mechanistic insights.
Introduction to this compound
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the N-cyclopropylsulfamoyl moiety can enhance pharmacokinetic properties such as metabolic stability and bioavailability in drug candidates. Its utility in cross-coupling reactions allows for the facile incorporation of this functionalized phenyl ring into a wide array of complex molecules.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between a boronic acid and an organohalide or triflate, forming a C-C bond. It is one of the most widely used methods for the synthesis of biaryl compounds.
Mechanistic Considerations and Expected Performance
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid plays a crucial role in the transmetalation step. Electron-withdrawing groups on the arylboronic acid can decrease the nucleophilicity of the organic group being transferred to the palladium center, potentially slowing down this step. However, this effect can be mitigated by the choice of base, solvent, and ligand. The sulfamoyl group in this compound is strongly electron-withdrawing, which may necessitate more forcing reaction conditions or carefully optimized catalyst systems for efficient coupling, especially with electron-rich or sterically hindered aryl halides.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Performance Data (Analogous Systems)
Direct comparative data for this compound is limited in the literature. However, studies on other electron-deficient phenylboronic acids provide valuable insights.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | [1] |
| 4-Chlorotoluene | 3-Trifluoromethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 92 | [2] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd/Ni-MOF | K₂CO₃ | Ethanol | >95 | [3] |
These examples demonstrate that while electron-deficient boronic acids can be challenging substrates, high yields are achievable with appropriate catalyst systems and conditions. The use of bulky, electron-rich phosphine ligands like SPhos is often beneficial.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Performance in Chan-Lam Cross-Coupling
The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, utilizing a copper catalyst to couple a boronic acid with an amine or alcohol. A key advantage is that it can often be performed under milder conditions and in the presence of air.[4]
Mechanistic Considerations and Expected Performance
The Chan-Lam reaction is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated catalytic cycle. The N-H or O-H bond of the nucleophile and the C-B bond of the boronic acid are coupled. The presence of the sulfamoyl group in this compound makes the boronic acid more electrophilic, which can be favorable for the transmetalation step with the copper catalyst. Furthermore, sulfonamides are known substrates for Chan-Lam N-arylation, suggesting that the target boronic acid should be a competent coupling partner.[2]
Caption: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.
Comparative Performance Data (Analogous Systems)
Recent studies on the Chan-Lam coupling of sulfamoyl azides and sulfenamides with various arylboronic acids provide excellent models for predicting the performance of this compound.
| Amine/Azide Substrate | Boronic Acid | Catalyst | Solvent | Yield (%) | Reference |
| N-Benzyl-N-methylsulfamoyl azide | Phenylboronic acid | CuCl | MeOH | 91 | [5] |
| N-Pivaloyl sulfenamide | p-Tolueneboronic acid | Cu(OAc)₂·H₂O | DCE | >99 | [3] |
| Aniline | Phenylboronic acid | NiCl₂·6H₂O | ACN | 78 | [6] |
The high yields obtained in the coupling of sulfamoyl azides suggest that the sulfamoyl moiety is well-tolerated and that this compound should perform well in Chan-Lam N-arylation reactions.
Experimental Protocol: Chan-Lam N-Arylation
This protocol is adapted from the N-arylation of sulfamoyl azides and can be modified for various amine nucleophiles.[5]
Caption: General workflow for a Chan-Lam N-arylation reaction.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or triflates and amines. While traditionally not involving boronic acids as the aryl source, recent developments have shown their utility in certain variations of this reaction, often acting as an activator.[7][8]
Mechanistic Considerations and Expected Performance
In the context of this guide, we will consider a less common but emerging variant where an arylboronic acid can participate in a Buchwald-Hartwig-type amination, particularly in nickel-catalyzed systems. In some cases, the boronic acid can act as an activator for the amine, forming a boron-amine "ate" complex which then participates in the catalytic cycle.[7] Given the electron-withdrawing nature of the sulfamoyl group, this compound might be a suitable candidate for such transformations, potentially facilitating the formation of the "ate" complex.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Comparative Performance Data (Analogous Systems)
Data for Buchwald-Hartwig-type aminations directly employing arylboronic acids as the primary aryl source are not as prevalent. However, the reaction of aryl halides with amines in the presence of boronic acid activators has been reported.
| Aryl Halide | Amine | Boronic Acid (Activator) | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Iodo-1-bromobenzene | p-Toluidine | Phenylboronic ester | Ni(acac)₂ | K₃PO₄ | Dioxane | 78 | [7] |
| 4-Chlorotoluene | Aniline | - | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 95 | [8] |
The data suggests that boronic acids can play a crucial role in promoting C-N bond formation in nickel-catalyzed systems. The electron-deficient nature of this compound could potentially enhance its effectiveness as an activator in such reactions.
Experimental Protocol: Buchwald-Hartwig Amination (with Boronic Acid Activator)
This protocol is based on a nickel-catalyzed amination where a boronic ester acts as an activator.[7]
Caption: General workflow for a Ni-catalyzed Buchwald-Hartwig-type amination.
Comparative Summary and Recommendations
| Reaction | Catalyst | Bond Formed | Key Advantages | Potential Challenges for this Boronic Acid |
| Suzuki-Miyaura | Palladium | C-C | Highly versatile, extensive literature, broad substrate scope. | The electron-withdrawing sulfamoyl group may slow transmetalation, requiring optimized conditions. |
| Chan-Lam | Copper | C-N, C-O | Milder conditions, often aerobic, cost-effective catalyst. | Substrate-dependent reactivity; potential for side reactions like homocoupling. |
| Buchwald-Hartwig | Palladium/Nickel | C-N | Excellent for a wide range of amines, including primary amines. | Direct use of boronic acids as the aryl source is less common; may act as an activator. |
Recommendations:
-
For the synthesis of biaryl compounds (C-C bond formation), the Suzuki-Miyaura reaction is the most established and reliable method. Given the electron-deficient nature of this compound, employing a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and a strong base (e.g., K₃PO₄) is recommended to achieve high yields.
-
For the synthesis of N-aryl sulfonamides or other N-aryl compounds (C-N bond formation), the Chan-Lam coupling offers a practical and efficient alternative. The inherent reactivity of sulfonamides in this reaction, coupled with the activating effect of the sulfamoyl group on the boronic acid, makes this a highly promising approach. Standard conditions with a copper(II) salt and a suitable base are likely to be effective.
-
For C-N bond formation where traditional Buchwald-Hartwig conditions with aryl halides are employed, this compound could be explored as an activator in nickel-catalyzed systems , particularly for challenging couplings. However, for direct arylation, the Chan-Lam coupling is a more direct and likely more efficient route.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex organic molecules. Its performance in cross-coupling reactions is significantly influenced by the electron-withdrawing sulfamoyl group. While this may present challenges in Suzuki-Miyaura couplings, necessitating careful optimization of the catalyst system, it is likely to be beneficial in Chan-Lam N-arylation reactions. The choice of cross-coupling methodology should be guided by the desired bond formation and the specific substrates involved. This guide provides a framework for researchers to make informed decisions and to develop robust and efficient synthetic routes utilizing this important building block.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan-Lam Coupling [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Synthesis and Characterization of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
In the landscape of modern medicinal chemistry, arylboronic acids are indispensable building blocks, largely due to their pivotal role in Suzuki-Miyaura cross-coupling reactions. Among these, (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2] The unique combination of a reactive boronic acid group and a metabolically stable cyclopropylsulfamoyl moiety makes it a desirable fragment in drug design.[1][3]
This guide provides an in-depth spectroscopic comparison of this compound with its key precursor, 3-aminophenylboronic acid. We will dissect the transformations observed through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering researchers a clear roadmap for reaction monitoring, characterization, and quality control.
The Synthetic Transformation: A Spectroscopic Journey
The synthesis of this compound is typically achieved via the reaction of 3-aminophenylboronic acid with cyclopropanesulfonyl chloride in the presence of a base. This transformation provides distinct and measurable changes in the spectroscopic signatures of the molecules, allowing for precise tracking of the reaction's progress.
Caption: Synthetic pathway from precursors to the final product.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy: Mapping the Molecular Scaffold
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4][5][6] The transition from 3-aminophenylboronic acid to the final product is marked by clear, interpretable changes in both ¹H and ¹³C NMR spectra.
Causality Behind NMR Shifts
The chemical shift of a nucleus is dictated by its local electronic environment. Electronegative atoms and functional groups, such as the newly introduced sulfonyl group (-SO₂-), withdraw electron density from adjacent nuclei. This "deshielding" effect causes their resonance signals to appear at a higher chemical shift (further downfield).[5][6] Conversely, the disappearance of the electron-donating amino group (-NH₂) and the introduction of the unique cyclopropyl ring system create distinct new signals.
¹H NMR Comparison
The most telling changes in the proton NMR spectrum are the disappearance of the broad amine (-NH₂) protons and the appearance of signals corresponding to the cyclopropyl group and the sulfonamide N-H proton.
| Compound | Aromatic Protons (ppm) | Amine/Sulfonamide N-H (ppm) | Cyclopropyl Protons (ppm) | B(OH)₂ Protons (ppm) |
| 3-Aminophenylboronic acid | ~6.8 - 7.5 | ~3.5 - 5.0 (broad singlet, 2H) | - | ~7.8 - 8.2 (broad, 2H) |
| This compound | ~7.4 - 8.0 | ~8.8 - 10.2 (singlet, 1H) | ~0.7 - 0.9 (m, 4H), ~2.4 - 2.6 (m, 1H) | ~8.0 - 8.4 (broad, 2H) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Key Observations:
-
Aromatic Region: The signals for the aromatic protons in the final product shift downfield compared to the starting material. This is due to the strong electron-withdrawing nature of the sulfamoyl group, which deshields the phenyl ring.
-
N-H Signal: The two-proton amine signal of the precursor is replaced by a single, sharp N-H proton of the sulfonamide, which typically appears much further downfield.[7]
-
Cyclopropyl Signals: The appearance of multiplets in the aliphatic region (~0.7-2.6 ppm) is a definitive indicator of successful product formation, corresponding to the methine and methylene protons of the cyclopropyl ring.
¹³C NMR Comparison
Carbon NMR provides complementary information, showing the impact of the functional group transformation on the carbon skeleton.
| Compound | Aromatic C (ppm) | Aromatic C-B (ppm) | Aromatic C-N (ppm) | Cyclopropyl C (ppm) |
| 3-Aminophenylboronic acid | ~115 - 130 | ~135 | ~148 | - |
| This compound | ~120 - 138 | ~133 | ~140 | ~6 (CH₂), ~30 (CH) |
Note: Chemical shifts are approximate.
Key Observations:
-
C-N Shift: The carbon atom attached to the nitrogen (C-N) shifts significantly upfield from ~148 ppm in the precursor to ~140 ppm in the product. This reflects the change from an amino to a sulfamoyl group.
-
Cyclopropyl Carbons: The appearance of new signals in the high-field region (~6 and ~30 ppm) confirms the incorporation of the cyclopropyl moiety.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds.[8] This technique is excellent for identifying the presence or absence of specific functional groups.
Causality Behind IR Absorptions
The frequency of a bond's vibration depends on the bond strength and the masses of the connected atoms. Stronger bonds and lighter atoms vibrate at higher frequencies. The transformation from an amine to a sulfonamide introduces the strong S=O bonds and changes the N-H bonding environment, resulting in a highly diagnostic IR spectrum.
| Functional Group | Vibrational Mode | 3-Aminophenylboronic acid (cm⁻¹) | This compound (cm⁻¹) |
| O-H (Boronic Acid) | Stretch, broad | ~3200 - 3600 | ~3200 - 3600 |
| N-H | Stretch | ~3300 - 3450 (two bands) | ~3250 - 3350 (one band)[7] |
| C=C (Aromatic) | Stretch | ~1450 - 1600 | ~1450 - 1600 |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretch | - | ~1310 - 1350 & ~1140 - 1180[7][9][10] |
| B-O | Stretch | ~1330 - 1380 | ~1330 - 1380 |
| S-N | Stretch | - | ~900 - 930[7][9] |
Key Observations:
-
N-H Region: The two characteristic stretching bands for the primary amine (-NH₂) in the precursor are replaced by a single, sharp N-H stretching band for the secondary sulfonamide in the product.[7]
-
Sulfonyl (S=O) Stretches: The most definitive evidence of product formation in the IR spectrum is the appearance of two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds.[9][10] These are completely absent in the precursor.
-
Boronic Acid (O-H and B-O): The broad O-H stretch and the strong B-O stretch from the boronic acid functional group should remain present in both the precursor and the final product.[11]
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the exact mass of a molecule, offering unambiguous confirmation of the final product's identity. Electrospray ionization (ESI) is a common technique for analyzing boronic acids.[12][13]
Challenges in Boronic Acid Analysis
A known challenge in the mass spectrometry of boronic acids is their tendency to undergo dehydration in the gas phase to form cyclic anhydrides, known as boroxines (trimers).[13][14] This can complicate the spectrum by showing a peak corresponding to the trimer, often with the loss of water molecules, in addition to the desired molecular ion. Careful optimization of MS conditions or derivatization can mitigate this issue.[13][14][15]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M-H]⁻ or [M+H]⁺ Ion (m/z) |
| 3-Aminophenylboronic acid | C₆H₈BNO₂ | 136.95 | 136.06 or 138.07 |
| This compound | C₉H₁₂BNO₄S | 241.07 | 240.05 or 242.06 |
Key Observations:
-
Molecular Ion Peak: The primary goal is to observe the molecular ion peak corresponding to the calculated mass of the product. An increase in mass from ~137 to ~241 g/mol is the definitive confirmation of the successful sulfonamide formation.
-
Fragmentation: Fragmentation patterns can also be useful. For the final product, one might expect to see fragmentation corresponding to the loss of the cyclopropyl group or parts of the sulfonyl group.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic sample analysis.
1. NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube.
-
Dissolution: Add approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it solubilizes all compounds and its water peak does not obscure key signals).
-
Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H, use a sufficient number of scans (e.g., 16) to obtain good signal-to-noise. For ¹³C, a larger number of scans will be necessary.
-
Processing: Process the data using appropriate software. Calibrate the chemical shifts to the residual solvent peak. Integrate the ¹H signals to determine proton ratios.
2. FT-IR Spectroscopy Protocol (ATR)
-
Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and run a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil and collect the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
3. Mass Spectrometry Protocol (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid (for positive mode) or ammonium acetate (for negative mode).[15]
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Acquisition: Acquire spectra in both positive and negative ion modes to maximize the chance of observing the molecular ion.
-
Analysis: Analyze the resulting spectrum for the [M+H]⁺, [M-H]⁻, or other adduct ions to confirm the molecular weight.
Conclusion
The spectroscopic transition from 3-aminophenylboronic acid to this compound is clear and definitive. By leveraging the complementary data from NMR, IR, and Mass Spectrometry, researchers can confidently track the synthesis, confirm the structure of the final product, and ensure its purity. The key diagnostic markers—the appearance of cyclopropyl and sulfonamide signals in NMR, the emergence of strong S=O stretches in IR, and the confirmation of the correct molecular weight by MS—provide a robust and self-validating system for characterization in any drug discovery and development workflow.
References
- 1. This compound [myskinrecipes.com]
- 2. (3-(N-Cyclopropylsulfamoyl)- 4-methylphenyl)boronic acid [myskinrecipes.com]
- 3. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. azooptics.com [azooptics.com]
- 7. rsc.org [rsc.org]
- 8. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]
- 9. znaturforsch.com [znaturforsch.com]
- 10. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 11. Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Assessing the Inhibitory Potency of Substituted Phenylboronic Acids Against Class C β-Lactamases: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the battle against antibiotic resistance, the relentless evolution of bacterial β-lactamases presents a formidable challenge. Among these, the class C AmpC β-lactamases are particularly problematic due to their broad substrate spectrum, which includes cephalosporins, and their resistance to classical β-lactamase inhibitors like clavulanic acid.[1][2] This has spurred the development of novel, non-β-lactam inhibitors, with boronic acid derivatives emerging as a promising class of therapeutics.[1]
This guide provides an in-depth technical comparison of the inhibitory potential of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid, a representative of substituted phenylboronic acids, against the AmpC β-lactamase. While specific inhibitory constants for this particular compound are not yet publicly available, we will contextualize its potential by comparing the well-characterized inhibitory activity of unsubstituted phenylboronic acid with that of Vaborbactam, a clinically approved cyclic boronic acid β-lactamase inhibitor.[3][4] This comparative framework, supported by detailed experimental protocols, will illuminate the structure-activity relationships that drive the potency of this inhibitor class.
Comparative Inhibitory Potency Against E. coli AmpC β-Lactamase
The inhibitory activity of boronic acid compounds is typically quantified by their inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies a more potent inhibitor. The data presented below illustrates the significant gains in potency achieved through structural modification of the basic phenylboronic acid scaffold.
| Compound | Structure | Type | Target Enzyme | Kᵢ (µM) |
| Phenylboronic Acid | Unsubstituted Arylboronic Acid | E. coli AmpC | 4.85[2] | |
| This compound | ![]() | Substituted Arylboronic Acid | E. coli AmpC | Data Not Available |
| Vaborbactam | Cyclic Boronic Acid | E. coli AmpC | 0.021 - 1.04[5] |
Note: The Kᵢ for Vaborbactam is presented as a range, reflecting its potent activity against various AmpC enzymes.
The unsubstituted phenylboronic acid serves as a foundational scaffold, exhibiting micromolar inhibition of AmpC β-lactamase.[2] The introduction of substituents, such as the N-cyclopropylsulfamoyl group in our topic compound, is a key strategy in medicinal chemistry to enhance binding affinity and improve pharmacokinetic properties. While we await specific data for this compound, the dramatic increase in potency observed with Vaborbactam, a structurally more complex cyclic boronic acid, underscores the potential for significant improvements in inhibitory activity through rational drug design.[5]
Mechanism of Action: Covalent Reversible Inhibition
Boronic acid-based inhibitors act as transition-state analogs, mimicking the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring by serine β-lactamases.[1] The boron atom, with its empty p-orbital, is highly electrophilic and readily attacked by the nucleophilic serine residue in the enzyme's active site. This forms a stable, reversible covalent bond, effectively sequestering the enzyme and preventing it from inactivating β-lactam antibiotics.
Caption: Covalent inhibition of a serine protease by a boronic acid.
Experimental Protocol: Determining Inhibitory Potency (Kᵢ) via Nitrocefin Hydrolysis Assay
The following protocol provides a robust method for determining the inhibitory constant (Kᵢ) of a test compound against AmpC β-lactamase. The assay relies on the chromogenic substrate nitrocefin, which changes color from yellow to red upon hydrolysis by the enzyme.
I. Materials and Reagents
-
Purified AmpC β-lactamase
-
This compound (or other test inhibitors)
-
Nitrocefin
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 490 nm
II. Solution Preparation
-
Enzyme Stock Solution: Prepare a stock solution of AmpC β-lactamase in PBS. The final concentration in the assay should be in the low nanomolar range, determined empirically to give a linear rate of nitrocefin hydrolysis over 10-15 minutes.
-
Inhibitor Stock Solutions: Prepare a 10 mM stock solution of each inhibitor in DMSO. Create a series of 2-fold serial dilutions in DMSO.
-
Nitrocefin Solution: Prepare a 1 mg/mL stock solution of nitrocefin in DMSO.[6] Dilute this stock in PBS to a working concentration that is at or below the Kₘ of the enzyme for nitrocefin.[6]
III. Assay Procedure
Caption: Workflow for determining the Kᵢ of a β-lactamase inhibitor.
IV. Data Analysis and Interpretation
The initial reaction velocities are plotted against the inhibitor concentrations, and the data are fitted to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%). The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis-Menten constant (Kₘ) for the substrate. A lower Kᵢ value indicates a more potent and tightly binding inhibitor.
Conclusion and Future Directions
Substituted phenylboronic acids, exemplified by this compound, represent a promising avenue for the development of potent inhibitors against clinically significant enzymes like AmpC β-lactamase. The foundational phenylboronic acid scaffold provides a versatile platform for chemical modification, enabling the optimization of inhibitory potency and pharmacokinetic profiles. As demonstrated by the significant activity of the clinically approved inhibitor Vaborbactam, strategic structural modifications can lead to substantial improvements in efficacy.
Further investigation into the inhibitory profile of this compound and other rationally designed analogs is warranted. The detailed experimental protocol provided herein offers a standardized methodology for such evaluations. These studies will be instrumental in advancing our understanding of the structure-activity relationships governing boronic acid-based enzyme inhibition and will ultimately contribute to the development of novel therapeutics to combat the growing threat of antibiotic resistance.
References
- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meropenem/Vaborbactam: β-Lactam/β-Lactamase Inhibitor Combination, the Future in Eradicating Multidrug Resistance | MDPI [mdpi.com]
- 4. flore.unifi.it [flore.unifi.it]
- 5. tandfonline.com [tandfonline.com]
- 6. toku-e.com [toku-e.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic Acid
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is a cornerstone of a safe and ethically sound scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid, a specialized reagent whose handling requires a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. Our objective is to empower researchers with the knowledge to manage this compound's lifecycle from receipt to disposal, ensuring personal safety and environmental stewardship.
I. Hazard Identification and Risk Assessment
This compound, like many boronic acid derivatives, should be handled as a hazardous chemical. While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, analogous compounds and the boronic acid class in general are known to be irritants to the skin, eyes, and respiratory system.[1][2] Some boronic acids may also pose a risk of damaging fertility or the unborn child.[3] Therefore, a cautious and informed approach to its disposal is mandatory.
Core Principle: The fundamental principle of disposal for this compound is to treat it as hazardous waste. Under no circumstances should it be discarded in regular laboratory trash or washed down the sink.[1][4] Improper disposal can lead to personal injury and environmental contamination.[1]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). This is not merely a procedural formality but a critical barrier against potential exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][4] | Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[2] |
| Hand Protection | Nitrile or other chemically resistant gloves.[1][2] | Prevents skin contact, which can lead to irritation.[2] Gloves should be inspected for any signs of degradation before use. |
| Protective Clothing | A laboratory coat or chemical-resistant apron.[2][4] | Provides a barrier to protect the skin and personal clothing from contamination. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood.[1] A NIOSH-approved respirator is recommended if dust is generated.[2] | Minimizes the inhalation of the compound, which may cause respiratory irritation.[2][5] All operations involving solid this compound should be conducted within a certified chemical fume hood.[4] |
An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where the disposal is taking place.[2]
III. Step-by-Step Disposal Protocol
The following protocol is designed to ensure the safe and compliant disposal of this compound.
Step 1: Waste Segregation and Container Selection
-
Dedicated Waste Container: Use a clearly labeled, sealable, and durable plastic or glass container for the collection of this compound waste.[1][4] The original product container can be a suitable option if it is in good condition.[1]
-
Labeling: The container must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][4] The label should also indicate the date when the first waste was added.[1]
-
Incompatibility: This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Ensure the waste container is stored separately from these materials to prevent dangerous chemical reactions.[1]
Step 2: Waste Accumulation
-
Solid Waste: Carefully place any unwanted solid this compound directly into the designated hazardous waste container.[1] This includes any contaminated items such as weighing paper, spatulas, or gloves.[1]
-
Liquid Waste: For solutions containing the compound, pour the liquid into a designated hazardous waste container for liquid chemical waste. Use a funnel to prevent spills.[2] The label on the liquid waste container should also indicate the solvent and the approximate concentration.[2]
-
Container Management: Keep the waste container securely sealed at all times, except when adding waste.[1]
Step 3: Spill Management
In the event of a spill, the spilled chemical and any materials used for cleanup must be treated as hazardous waste.[1]
-
Small Spills: For small spills of the solid, carefully sweep it up and place it into the labeled hazardous waste container.
-
Large Spills: If a large spill occurs, evacuate the immediate area.[2]
-
Containment: Prevent the spilled material from entering drains or waterways.[2]
-
Cleanup: Use an inert absorbent material for liquid spills and place it into the hazardous waste container.[2] After the bulk of the material has been collected, decontaminate the area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Reporting: Report any spills to your supervisor and your institution's Environmental Health and Safety (EHS) department.[2]
Step 4: Storage and Professional Disposal
-
Satellite Accumulation Area: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[1][6] This area should be under the control of laboratory personnel.[7]
-
Contact EHS: Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[1] Contact them to schedule a pickup.[1]
-
Documentation: Complete any necessary waste disposal forms provided by your EHS department. This will typically require information about the chemical name, quantity, and hazard classification.[1]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste outside of their designated work area.[1] Wait for authorized EHS personnel to collect the waste.[1]
IV. Deactivation and Neutralization: A Word of Caution
While some simpler weak acids may be neutralized in the lab before disposal, this practice is not recommended for this compound without the explicit approval and guidance of your institution's EHS department.[2] The reaction byproducts may be unknown or hazardous in their own right. The most reliable and safest method for the disposal of this compound is through professional hazardous waste services.[2]
For illustrative purposes, a general neutralization of a simple weak acid would involve slow addition of a mild base like sodium bicarbonate to an aqueous solution of the acid until a neutral pH is achieved.[5][8] However, attempting this with a complex molecule like this compound could be dangerous and is strongly discouraged.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
VI. Regulatory Compliance
All laboratory waste disposal is subject to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary regulatory bodies.[5][9] Your institution's Chemical Hygiene Plan (CHP), mandated by OSHA, will provide specific guidance on hazardous waste management.[10][11][12] It is the responsibility of every researcher to be familiar with and adhere to their institution's CHP and all applicable regulations.
VII. Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the protocols outlined in this guide, researchers can ensure that they are protecting themselves, their colleagues, and the environment. When in doubt, always consult with your institution's Environmental Health and Safety department.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. laballey.com [laballey.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. epa.gov [epa.gov]
- 8. laballey.com [laballey.com]
- 9. danielshealth.com [danielshealth.com]
- 10. compliancy-group.com [compliancy-group.com]
- 11. md.rcm.upr.edu [md.rcm.upr.edu]
- 12. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


